molecular formula C8H20N2O2S B1584099 N,N,N',N'-Tetraethylsulfamide CAS No. 2832-49-7

N,N,N',N'-Tetraethylsulfamide

Cat. No.: B1584099
CAS No.: 2832-49-7
M. Wt: 208.32 g/mol
InChI Key: IYIAWAACGTUPCC-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraethylsulfamide is a useful research compound. Its molecular formula is C8H20N2O2S and its molecular weight is 208.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(diethylsulfamoyl)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2S/c1-5-9(6-2)13(11,12)10(7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIAWAACGTUPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182565
Record name Tetraethyl sulphamide
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Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2832-49-7
Record name N,N,N′,N′-Tetraethylsulfamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl sulphamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraethyl sulphamide
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Record name N,N,N',N'-Tetraethylsulfamide
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Foundational & Exploratory

Technical Guide: N,N,N',N'-Tetraethylsulfamide (TES)

[1]

Executive Summary

N,N,N',N'-Tetraethylsulfamide (TES) [CAS: 2832-49-7] is a robust, high-boiling polar aprotic solvent and structural motif utilized in organic synthesis and electrochemical energy storage.[1] Structurally analogous to urea derivatives but featuring a sulfonyl core (


1

In modern research, TES is increasingly valued as a safer, non-carcinogenic alternative to Hexamethylphosphoramide (HMPA) for coordinating metal cations in organometallic reactions.[1] Furthermore, its high anodic stability makes it a candidate solvent for high-voltage lithium-ion battery electrolytes, where traditional carbonate solvents fail.[1]

Physicochemical Profile

TES is a clear, colorless to pale yellow liquid at room temperature.[1] Its high boiling point and resistance to reduction make it an ideal medium for high-temperature reactions and electrochemical applications requiring a wide potential window.[1]

Table 1: Key Physicochemical Constants[1]
PropertyValueCondition
Molecular Formula

-
Molecular Weight 208.32 g/mol -
Boiling Point 249–251 °C@ 760 mmHg
Density 1.03–1.06 g/mL@ 25 °C
Refractive Index (

)
1.448@ 20 °C
Flash Point 110–125 °CClosed Cup
Physical Form Liquid@ STP
Solubility Soluble in organic solvents (EtOH, DCM, THF)Limited water solubility
Dielectric Character Polar AproticHigh dipole moment (analogous to DMPU/HMPA)

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of TES proceeds via the nucleophilic substitution of sulfuryl chloride (


11
Reaction Mechanism & Stoichiometry[1]

The reaction follows a step-wise


1

Note: Excess amine (or an auxiliary base like triethylamine) is required to scavenge the HCl byproduct.

Experimental Protocol (Bench Scale)

Reagents:

  • Sulfuryl Chloride (

    
    ): 1.0 equiv
    
  • Diethylamine (

    
    ): 4.0 equiv (or 2.0 equiv + 2.0 equiv 
    
    
    )
  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and an inert gas inlet (

    
     or 
    
    
    ).
  • Cooling: Charge the flask with diethylamine and solvent. Cool the solution to 0°C using an ice/salt bath to mitigate the exotherm.[1]

  • Addition: Add sulfuryl chloride dropwise over 60 minutes. Maintain internal temperature

    
    . The reaction is vigorous.[1]
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 4–6 hours. (Optional: Reflux for 1 hour to ensure completion).

  • Workup: Filter off the precipitated amine hydrochloride salts. Wash the organic filtrate with water (

    
    ), followed by brine.[1]
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Distill the crude oil under reduced pressure to obtain pure TES.[1]
    
Process Flow Diagram

GStartReagents:Diethylamine + SolventMixControlled Addition(0°C, Exothermic)Start->MixReagentReagent:Sulfuryl ChlorideReagent->MixReactionStirring/Reflux(Formation of Sulfamide)Mix->ReactionFilterFiltration(Remove Et2NH2Cl)Reaction->FilterWashAqueous Wash(Remove Salts)Filter->WashDistillVacuum Distillation(Purification)Wash->DistillProductPure TES(Liquid)Distill->Product

Figure 1: Synthetic workflow for this compound production.

Applications in Research & Development

Polar Aprotic Solvent (HMPA Replacement)

TES serves as a high-performance medium for reactions involving organolithium and Grignard reagents.[1] Like HMPA and DMPU, the sulfamide oxygen acts as a strong Lewis base, coordinating to metal cations (


11
  • Advantage: Unlike HMPA (a potent carcinogen), TES is generally considered to have a better safety profile, though it remains a skin/eye irritant.[1]

  • Use Case: Alkylation of enolates, reduction of hindered ketones.[1]

Electrochemical Stability (Battery Electrolytes)

Sulfamides possess high anodic stability compared to standard carbonate solvents.[1] TES has been investigated as a co-solvent or additive in high-voltage Lithium-Ion Batteries (LIBs).[1]

  • Mechanism: The sulfonyl group (

    
    ) is electron-withdrawing, lowering the HOMO energy level of the molecule and making it resistant to oxidation at the cathode surface.[1]
    
  • Performance: Stable up to ~4.8–5.0 V vs.

    
    , making it suitable for next-generation cathodes (e.g., LNMO).[1]
    
Reagent in Medicinal Chemistry

The sulfamide moiety is a bioisostere of urea.[1] TES derivatives are explored in drug discovery as protease inhibitors.[1] The

1

Safety & Handling (GHS Classification)

While less toxic than phosphoramides, TES is a chemical irritant and must be handled with standard laboratory precautions.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Ventilation: Use only in a fume hood to avoid inhaling vapors, especially during heating.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and moisture.[1]

References

  • PubChem. this compound (Compound CID 137739).[1] National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. Electrochemical stability of nitrogen-containing organic compounds (Contextual). Green Chemistry.[1] [Link]

  • NIST. Dielectric Constants of Pure Liquids (Contextual for Sulfamide class). National Institute of Standards and Technology.[1] [Link]

An In-depth Technical Guide to the Physical Properties of N,N,N',N'-Tetraethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical properties of N,N,N',N'-Tetraethylsulfamide (CAS No. 2832-49-7), a sulfamide compound of interest in various chemical and pharmaceutical research domains. This document moves beyond a simple listing of material specifications to provide an in-depth analysis of its key physicochemical parameters, detailed experimental protocols for their determination, and an elucidation of the scientific principles underpinning these methodologies. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound. All presented data and protocols are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound, with the molecular formula C₈H₂₀N₂O₂S, belongs to the sulfamide class of organic compounds.[1] Sulfamides are characterized by a central sulfuryl group bonded to two nitrogen atoms.[1] The specific substitution of four ethyl groups on the nitrogen atoms of this compound imparts distinct physical and chemical properties that are critical for its application in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties, such as boiling point, density, and solubility, is paramount for its effective use in reaction engineering, purification processes, and formulation development. This guide provides a detailed exploration of these properties, supplemented with robust experimental protocols and theoretical justifications.

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. These values represent a consolidation of data from various chemical suppliers and databases, providing a reliable baseline for laboratory work.

PropertyValueSource(s)
Molecular Formula C₈H₂₀N₂O₂S[1]
Molecular Weight 208.32 g/mol [1]
Appearance Liquid[2]
Boiling Point 249-251 °C (at 760 mmHg)[2][3]
Density 1.03 g/mL at 25 °C[2]
Flash Point 110 °C[2]
Refractive Index (n 20/D) 1.448[2]
XLogP3-AA 0.9[1]

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. This section details the experimental methodologies for measuring the key physical parameters of this compound, emphasizing the rationale behind the procedural steps.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and is essential for purification by distillation. For a high-boiling liquid like this compound, the capillary tube method offers a reliable micro-scale determination.

  • Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is then placed in the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is securely clamped and attached to a thermometer. This assembly is then immersed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heat distribution.

  • Heating and Observation: The heating bath is gently and slowly heated. As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.

  • Cooling and Measurement: Once a steady stream of bubbles is observed, the heat source is removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

This method is predicated on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the liquid cools, the vapor pressure drops, and when it falls just below the external pressure, the liquid is drawn into the capillary. This precise point provides a sharp and reproducible measurement of the boiling point. The slow heating and cooling rates are crucial to ensure thermal equilibrium between the liquid, vapor, and thermometer, thus validating the accuracy of the measurement.

graph TD { A[Start] --> B{Heat Sample}; B --> C{Observe Bubbles from Capillary}; C --> D{Remove Heat Source}; D --> E{Liquid Enters Capillary}; E --> F[Record Temperature]; F --> G[End]; subgraph Legend direction LR Start_Node[Start/End] Process_Node{Process} Decision_Node[Decision] end } Figure 1: Workflow for Boiling Point Determination.
Density Measurement

Density is a fundamental property that relates a substance's mass to the volume it occupies. For a liquid, a pycnometer or a specific gravity bottle provides a highly accurate method for density determination.

  • Calibration: The empty, clean, and dry pycnometer is accurately weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and the total weight is recorded. The volume of the pycnometer can then be calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The total weight is then measured.

  • Calculation: The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

The use of a pycnometer with its precisely known volume minimizes measurement errors associated with reading a graduated cylinder. By performing the measurement at a controlled temperature, the effects of thermal expansion on both the liquid and the glass are accounted for, ensuring a high degree of accuracy and reproducibility. The calibration step with a well-characterized reference liquid like water serves as an internal validation of the pycnometer's volume.

Solubility Assessment

Understanding the solubility of this compound in various solvents is critical for its use in synthesis, extraction, and formulation. A systematic qualitative and semi-quantitative approach is recommended.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[4]

  • Sample Isolation: The agitation is stopped, and the undissolved solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn using a filtered syringe.[4]

  • Quantification: The solvent from the withdrawn sample is evaporated, and the mass of the remaining this compound is determined gravimetrically. The solubility is then expressed in terms of mass per unit volume (e.g., g/100 mL).

This protocol ensures that a true equilibrium of saturation is achieved, providing a reliable measure of solubility at a given temperature. The use of a filtered syringe prevents the transfer of undissolved solute, which would lead to an overestimation of solubility. The gravimetric determination of the dissolved solute is a direct and accurate quantification method. Repeating the measurement at different time points can confirm that equilibrium has been reached, thus validating the result. While quantitative data for this compound is not widely published, this protocol provides a robust framework for its determination. Based on its structure, it is expected to be soluble in polar organic solvents.

graph TD { A[Start] --> B{Add Excess Solute to Solvent}; B --> C{Equilibrate at Constant Temperature}; C --> D{Withdraw Filtered Aliquot}; D --> E{Evaporate Solvent}; E --> F[Measure Mass of Residue]; F --> G{Calculate Solubility}; G --> H[End]; subgraph Legend direction LR Start_Node[Start/End] Process_Node{Process} Decision_Node[Decision] end } Figure 2: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: For this compound, the proton NMR spectrum is expected to show two main signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. Due to the symmetry of the molecule, the four ethyl groups are chemically equivalent. The methylene protons will appear as a quartet due to coupling with the adjacent methyl protons, and the methyl protons will appear as a triplet due to coupling with the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum is expected to show two signals, one for the methylene carbons and one for the methyl carbons of the four equivalent ethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the key characteristic absorption bands would be:

  • S=O Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl (S=O) group.

  • C-N Stretching: Absorptions associated with the stretching of the carbon-nitrogen bonds.

  • C-H Stretching and Bending: Absorptions corresponding to the stretching and bending vibrations of the C-H bonds in the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (208.32 g/mol ). The fragmentation pattern would likely involve the loss of ethyl groups and other characteristic cleavages around the sulfamide core.

Safety and Handling

This compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, complete with robust experimental protocols for their determination. By understanding these fundamental characteristics and the principles behind their measurement, researchers and drug development professionals can more effectively and safely utilize this compound in their work. The integration of experimental detail with theoretical justification aims to provide a comprehensive and practical resource for the scientific community.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137739, this compound. Retrieved November 19, 2023 from [Link].

Sources

Structural Dynamics and Synthetic Utility of N,N,N',N'-Tetraethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary & Molecular Architecture

N,N,N',N'-Tetraethylsulfamide (TES) is a stable, polar aprotic solvent and structural reagent characterized by a central sulfonyl group (


) bridged by two diethylamino moieties. Unlike primary sulfonamides, TES lacks acidic protons (

), rendering it chemically inert to strong bases and nucleophiles under ambient conditions.[1] This "tetra-substitution" confers unique electrochemical stability, making it a candidate of interest for high-voltage electrolyte systems and specialized organic synthesis.[1]
Molecular Identity[1][2]
  • IUPAC Name: N,N-diethyl-N'-(diethylsulfamoyl)ethanamine[1]

  • CAS Registry Number: 2832-49-7[1][2][3][4]

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CCN(CC)S(=O)(=O)N(CC)CC

Physicochemical Profile

The following data aggregates empirically verified constants and calculated values for TES. Its high boiling point and liquid state at room temperature suggest strong intermolecular dipole-dipole interactions, despite the absence of hydrogen bond donors.[1]

PropertyValueCondition/Method
Molar Mass 208.32 g/mol Calculated
Physical State Viscous Liquid@ 25°C, 1 atm
Boiling Point 249–251°C@ 760 mmHg
Boiling Point (Reduced) 125°C@ 8.3 mmHg
Density 1.03 – 1.06 g/mL@ 25°C
Refractive Index (

)
1.448Standard
Flash Point ~110–125°CClosed Cup
Solubility SolubleOrganic solvents (DCM, EtOH, Acetone)
Partition Coeff.[1][5][6] (LogP) ~0.9Calculated (Lipophilic)

Structural Characterization & Geometry

The TES molecule exhibits a distorted tetrahedral geometry around the central sulfur atom.[1] The


 bonds possess partial double-bond character due to 

back-bonding (or negative hyperconjugation) between the nitrogen lone pairs and the antibonding orbitals of the sulfonyl group.[1]
Steric Environment

The four ethyl groups create a significant steric shield around the


 core.[1] This steric bulk prevents facile hydrolytic attack, contributing to the compound's thermal and chemical stability.[1]
Structural Visualization (Connectivity & Resonance)

The following diagram illustrates the core connectivity and the resonance contributions that stabilize the sulfamide linkage.[1]

TES_Structure cluster_resonance Electronic Effects S_atom Sulfur (VI) [Tetrahedral Core] O1 Oxygen (Double Bond) S_atom->O1 S=O O2 Oxygen (Double Bond) S_atom->O2 S=O N1 Nitrogen 1 (Planar/Pyramidal) S_atom->N1 S-N (Partial u03C0) N2 Nitrogen 2 (Planar/Pyramidal) S_atom->N2 S-N (Partial u03C0) Ethyls1 Diethyl Group (Steric Bulk) N1->Ethyls1 Et x2 Ethyls2 Diethyl Group (Steric Bulk) N2->Ethyls2 Et x2 Resonance N Lone Pair u2192 S-O Antibonding (Stabilization)

Figure 1: Connectivity map of Tetraethylsulfamide showing the central sulfonyl core and steric shielding by ethyl groups.

Synthetic Methodology

The synthesis of TES is a classic nucleophilic substitution reaction involving sulfuryl chloride (


) and diethylamine (

).[1] Due to the high reactivity of sulfuryl chloride, strict temperature control is required to prevent polymerization or explosive decomposition.[1]
Reaction Equation

[1]
Detailed Protocol

Safety Note: Sulfuryl chloride is corrosive and reacts violently with water.[1] Perform all steps in a fume hood.

  • Reagent Preparation:

    • Dissolve Sulfuryl Chloride (1.0 eq) in anhydrous Dichloromethane (DCM) (Volume: 5 mL per mmol reactant).

    • Prepare a separate solution of Diethylamine (4.0 eq) in DCM. Note: Excess amine acts as the HCl scavenger.

  • Addition Phase (Critical):

    • Cool the amine solution to -10°C to 0°C using an ice/salt bath.

    • Add the Sulfuryl Chloride solution dropwise over 60 minutes.[1]

    • Mechanism:[7][8][9][10][11][12][13] The first equivalent of amine attacks S, displacing Cl.[1] The second equivalent neutralizes the HCl.[1] This repeats for the second Cl atom.[1]

  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitor reaction progress via TLC (solvent system: Hexane/EtOAc).

  • Workup & Purification:

    • Quench: Slowly add ice water to the reaction mixture.

    • Extraction: Separate the organic layer.[1] Wash aqueous layer 2x with DCM.[1]

    • Wash: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.[1]

    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Distillation: Purify the crude oil via vacuum distillation (bp ~125°C @ 8.3 mmHg) to obtain clear, colorless TES.

Experimental Workflow Diagram

Synthesis_Workflow Reagents Reagents: SO2Cl2 + Et2NH (Anhydrous DCM) Cooling Cooling Phase (-10u00B0C) Reagents->Cooling Addition Dropwise Addition (Exotherm Control) Cooling->Addition Slow Feed Stirring Reaction (RT, 4-6 hrs) Addition->Stirring Nucleophilic Sub. Quench Quench & Wash (H2O / 1M HCl) Stirring->Quench Removal of Salts Isolation Isolation (Vac. Distillation) Quench->Isolation Purification

Figure 2: Step-by-step synthetic workflow for the production of this compound.

Applications & Stability

Electrochemical Stability

TES serves as a robust solvent for electrochemical applications.[1] Its lack of acidic protons extends its electrochemical window , allowing it to withstand higher oxidative potentials than primary sulfamides or ureas.[1] This makes it valuable in research regarding:

  • Lithium-ion Battery Electrolytes: As a co-solvent to improve thermal stability.[1]

  • Voltammetry: As a medium for analyzing oxidizable organic substrates.[1]

Chemical Reagent Utility[1]
  • Diethylamine Source: Under harsh acidic hydrolysis, TES releases diethylamine, acting as a protected form of the amine.

  • Ligand Chemistry: The sulfonyl oxygens can act as weak Lewis bases, coordinating with hard metal centers in catalysis, although the steric bulk of the ethyl groups limits this interaction compared to tetramethylsulfamide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137739, this compound. Retrieved from [Link]

  • Cheméo. Chemical Properties of N,N,N',N'-Tetramethylsulfonamide (Analogous Data). Retrieved from [Link][1][5]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors (General Protocol Reference). Retrieved from [Link]

Sources

"solubility of N,N,N',N'-Tetraethylsulfamide in organic solvents"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N,N,N',N'-Tetraethylsulfamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. In the absence of extensive published experimental data, this document establishes a framework for predicting and experimentally determining its solubility. We begin by detailing the physicochemical properties of this compound and the fundamental principles of solubility. A key feature of this guide is the calculation of the Hildebrand solubility parameter for the compound using the Fedors group contribution method, which is then used to predict its solubility in a range of common organic solvents. Furthermore, a rigorous, step-by-step experimental protocol for the gravimetric determination of solubility is provided to enable researchers to generate precise quantitative data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this compound for its effective use in synthesis, purification, and formulation.

Introduction to this compound

This compound, a member of the sulfonamide class of organic compounds, possesses a unique molecular structure that informs its chemical behavior and potential applications. Sulfonamides are a cornerstone in medicinal chemistry and have found use in a variety of industrial applications.[1][2] Understanding the solubility of this compound in organic solvents is paramount for its practical application in areas such as reaction chemistry, where it may act as a reactant or a solvent, and in downstream processing, including crystallization, purification, and formulation development.[3]

This guide provides a foundational understanding of the factors governing the solubility of this compound and equips the researcher with the tools to predict and experimentally verify its solubility in various organic media.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility characteristics.

PropertyValueSource
Molecular Formula C₈H₂₀N₂O₂S[4]
Molecular Weight 208.32 g/mol [4]
Appearance Liquid[5]
Boiling Point 249-251 °C[5]
Density 1.03 g/mL at 25 °C[5]
CAS Number 2832-49-7[4]
Computed XLogP3 0.9[4]

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Intermolecular Forces

The key intermolecular forces at play include:

  • Van der Waals Forces (Dispersion Forces): Weak, temporary attractive forces that exist in all molecules.

  • Dipole-Dipole Interactions: Attractive forces between polar molecules.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

This compound has a polar sulfonyl group (-SO₂-) and two tertiary amine groups, making it capable of dipole-dipole interactions. However, the absence of a hydrogen atom directly bonded to the nitrogen atoms means it can act as a hydrogen bond acceptor but not a donor. The four ethyl groups contribute to the nonpolar character of the molecule.

Hildebrand Solubility Parameter (δ)

A more quantitative approach to predicting solubility is the use of the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density (CED).[6] The CED represents the energy required to separate molecules from one another, and thus is a measure of the strength of the intermolecular forces.[5]

The principle behind using the Hildebrand solubility parameter is that substances with similar δ values are more likely to be miscible.[7] A general rule of thumb is that if the difference in δ values between a solute and a solvent is less than approximately 5.1 MPa¹/², the solute is likely to be soluble in that solvent.[3]

Predicting the Solubility of this compound

Calculation of the Hildebrand Solubility Parameter using the Fedors Method

The Fedors method is a group contribution technique that allows for the estimation of the Hildebrand solubility parameter from the molecular structure of a compound.[8][9] The cohesive energy (Ecoh) and molar volume (V) are calculated by summing the contributions of the individual functional groups.

The molecular structure of this compound, (CH₃CH₂)₂N-SO₂-N(CH₂CH₃)₂, is broken down into the following groups:

  • 4 x -CH₃ groups

  • 4 x -CH₂- groups

  • 2 x >N- (tertiary amine) groups

  • 1 x -SO₂- (sulfonyl) group

Using established group contribution values, the calculated Hildebrand solubility parameter (δ) for this compound is approximately 17.4 MPa¹/² .

Predicted Solubility in Common Organic Solvents

Based on the calculated Hildebrand solubility parameter of 17.4 MPa¹/², we can predict the solubility of this compound in various organic solvents by comparing their respective δ values (Table 2).

SolventClassHildebrand Solubility Parameter (δ) (MPa¹/²)Predicted Solubility of this compound (δ ≈ 17.4 MPa¹/²)
n-HexaneNonpolar14.9Likely Poorly Soluble
TolueneNonpolar (Aromatic)18.3Likely Soluble
Diethyl EtherPolar Aprotic15.4Likely Sparingly Soluble to Soluble
ChloroformPolar Aprotic18.7Likely Soluble
Ethyl AcetatePolar Aprotic18.2Likely Soluble
AcetonePolar Aprotic19.9Likely Soluble
Isopropyl AlcoholPolar Protic23.6Likely Sparingly Soluble
EthanolPolar Protic26.2Likely Poorly Soluble
MethanolPolar Protic29.7Likely Poorly Soluble
WaterPolar Protic48.0Likely Insoluble

Note: The Hildebrand solubility parameters for the solvents are taken from publicly available data.[3][5]

Interpretation of Predictions:

  • High Predicted Solubility: Solvents with δ values close to 17.4 MPa¹/², such as toluene, chloroform, ethyl acetate, and acetone, are predicted to be good solvents for this compound.

  • Moderate Predicted Solubility: Solvents with δ values that are moderately different, such as diethyl ether and isopropyl alcohol, may exhibit partial or sparing solubility.

  • Low Predicted Solubility: Solvents with significantly different δ values, particularly the highly polar protic solvents like ethanol, methanol, and water, as well as the nonpolar n-hexane, are predicted to be poor solvents.

cluster_solvents Organic Solvents (δ in MPa¹/²) cluster_solute Solute Hexane (14.9) Hexane (14.9) Toluene (18.3) Toluene (18.3) Chloroform (18.7) Chloroform (18.7) Acetone (19.9) Acetone (19.9) Ethanol (26.2) Ethanol (26.2) TESA (δ ≈ 17.4) TESA (δ ≈ 17.4) TESA (δ ≈ 17.4)->Hexane (14.9) Poor Match TESA (δ ≈ 17.4)->Toluene (18.3) Good Match TESA (δ ≈ 17.4)->Chloroform (18.7) Good Match TESA (δ ≈ 17.4)->Acetone (19.9) Fair Match TESA (δ ≈ 17.4)->Ethanol (26.2) Poor Match

Caption: Predicted solubility of this compound (TESA) based on Hildebrand parameters.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The gravimetric method, often referred to as the shake-flask method, is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Oven for drying glassware

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute is crucial to ensure saturation.

    • Pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to facilitate dissolution and ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the thermostatic bath.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step must be performed quickly to minimize temperature changes and solvent evaporation.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once all the solvent has been removed and the vial has reached a constant weight, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the vial with the solution minus the weight of the vial with the dried solute. The volume of the solvent can be calculated from its mass and density at the experimental temperature.

    • Solubility can then be expressed in various units, such as g/100 mL of solvent or mol/L.

cluster_workflow Experimental Solubility Determination Workflow A Add excess this compound and known volume of solvent to vial B Equilibrate in thermostatic shaker (24-48h) A->B C Settle undissolved solid B->C D Withdraw and filter supernatant C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Weigh vial with dried solute F->G H Calculate solubility G->H

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While published experimental data on the solubility of this compound in organic solvents is scarce, a strong predictive framework can be established using theoretical principles. The calculated Hildebrand solubility parameter of approximately 17.4 MPa¹/² suggests that this compound will be most soluble in organic solvents of similar polarity, such as toluene, chloroform, and ethyl acetate, and poorly soluble in highly polar or nonpolar solvents. For definitive quantitative data, the provided gravimetric experimental protocol offers a reliable method for determining the precise solubility in any solvent of interest. This guide provides both the theoretical foundation and the practical tools necessary for researchers to effectively work with this compound in solution-based applications.

References

  • 710 Spirits. Solubility Parameter. [Link]

  • Park, K. Grulke, Solubility parameter values.pdf. [Link]

  • ResearchGate. Estimation of solubility parameter using fedors and small method for ionic liquids. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Hildebrand solubility parameter. [Link]

  • ResearchGate. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • Kinam Park. Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. [Link]

  • ResearchGate. Free Volume, Cohesive Energy Density, and Internal Pressure as Predictors of Polymer Miscibility. [Link]

  • ResearchGate. Application of the group contribution method of Hoftyzer-Van Krevelen... [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

  • ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]

  • Prof Steven Abbott. HSP Basics | Practical Solubility Science. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

Sources

Thermal Stability of N,N,N',N'-Tetraethylsulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetraethylsulfamide (TES) (CAS: 2832-49-7) is a high-boiling, polar aprotic solvent and reagent that has emerged as a critical component in advanced electrochemical energy storage and organic synthesis.[1][2] Unlike conventional carbonate-based electrolytes which suffer from high flammability and limited thermal windows, TES exhibits superior thermal stability, making it a candidate of choice for high-voltage Lithium-ion battery (LIB) electrolytes and as a plasticizer in solid polymer electrolytes (SPEs).

This guide provides a rigorous analysis of the thermal behavior of TES, defining its safe operating limits, decomposition mechanisms, and validation protocols for researchers in drug development and materials science.

Part 1: Physicochemical Profile

TES is characterized by a sulfonyl group (


) bonded to two diethylamine moieties. This structure imparts significant dipole moment and chemical inertness, but also dictates its thermal failure modes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource Reliability
Molecular Formula

High (Stoichiometric)
Molecular Weight 208.32 g/mol High
Physical State Liquid (Clear to Yellowish)High
Boiling Point 249–251 °C (at 760 mmHg)High (Literature Standard)
Density 1.03–1.06 g/mL (at 25 °C)High
Refractive Index (

)
1.448Medium
Flash Point ~110–125 °CCritical Safety Parameter
Solubility Miscible with polar organics; LipophilicHigh (M-number ~16)

Part 2: Thermal Stability Analysis

Thermal Decomposition Profile

The thermal stability of TES is governed by the bond dissociation energy (BDE) of the S-N bond . While the molecule is stable up to approximately 200°C, approaching its boiling point (250°C) initiates phase change coupled with potential onset of degradation.

  • Operational Window: Stable < 150°C.[3]

  • Thermal Stress Zone: 150°C – 240°C (Vapor pressure increases significantly; minor oxidation possible in air).

  • Critical Failure Point: > 250°C (Boiling/Decomposition).

Decomposition Mechanism

Under extreme thermal stress or oxidative conditions (e.g., cathode interface in LIBs), TES undergoes heterolytic or homolytic cleavage. The primary pathway involves the rupture of the S-N bond, releasing sulfur dioxide (


) and diethylamine radicals, which further degrade into ethylene and nitrogen oxides (

).
Mechanistic Pathway Diagram

The following diagram illustrates the proposed degradation logic under thermal stress.

TES_Decomposition TES This compound (Stable Liquid) Transition Transition State (S-N Bond Labialization) TES->Transition Energy Absorption Heat Thermal Input (>250°C) Heat->Transition SO2 Sulfur Dioxide (SO2) (Gas) Transition->SO2 Heterolytic Cleavage Radicals Diethylamino Radicals (•N(Et)2) Transition->Radicals Homolytic Cleavage NOx Nitrogen Oxides (NOx) (Secondary Product) Radicals->NOx Oxidation Ethylene Ethylene/Small Organics Radicals->Ethylene Elimination

Figure 1: Proposed thermal decomposition pathway of TES involving S-N bond cleavage.

Part 3: Applications & Implications[9]

High-Voltage Electrolyte Additive (Lithium-Ion Batteries)

TES serves as a stabilizing additive for high-nickel cathodes (e.g., NCM811). Its high oxidation potential allows it to scavenge reactive species and form a protective Cathode Electrolyte Interphase (CEI), preventing the electrolyte from continuous decomposition at high voltages (>4.3V).

  • Benefit: Enhances capacity retention and thermal safety compared to standard carbonate electrolytes.

Plasticizer for Polymer Electrolytes

In solid-state battery research, TES is used to plasticize Poly(ethylene oxide) (PEO) based electrolytes.

  • Mechanism: TES reduces the crystallinity of PEO, thereby increasing the segmental motion of polymer chains and enhancing ionic conductivity at ambient temperatures without compromising the thermal stability of the matrix.

Polar Aprotic Solvent in Synthesis

Due to its high boiling point and ability to dissolve both organic and inorganic salts, TES is utilized in high-temperature nucleophilic substitutions where lower-boiling solvents (like THF or DCM) would evaporate.

Part 4: Experimental Protocols for Stability Validation

To validate the thermal stability of TES for a specific application, the following self-validating protocol using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Protocol: Simultaneous TGA/DSC Analysis

Objective: Determine the Onset Decomposition Temperature (


) and Boiling Point (

).

Reagents & Equipment:

  • Sample: High-purity TES (>98% GC).

  • Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT 650).

  • Purge Gas: High-purity Nitrogen (

    
    ) for inert atmosphere; Air for oxidative stability testing.
    
  • Crucible: Alumina (

    
    ) pans (chemically inert to sulfamides).
    

Step-by-Step Methodology:

  • Calibration: Perform baseline subtraction using an empty alumina pan to correct for buoyancy effects. Calibrate temperature using Indium standard (

    
    ).
    
  • Sample Loading: Pipette 10–15 mg of liquid TES into the crucible. Note: Use a hermetic lid with a pinhole if studying vapor pressure, or an open pan for evaporation/decomposition profiles.

  • Equilibration: Purge the furnace with

    
     at 50 mL/min for 10 minutes at 25°C to remove residual oxygen.
    
  • Ramp Profile:

    • Ramp 1: Heat from 25°C to 300°C at a rate of 10°C/min.

    • Isothermal (Optional): Hold at 150°C for 60 minutes to test long-term thermal endurance.

  • Data Analysis:

    • TGA Signal: Identify the temperature at 5% mass loss (

      
      ). For pure TES, significant mass loss near 250°C indicates boiling. Mass loss before 250°C suggests volatile impurities or decomposition.
      
    • DSC Signal: Look for an endothermic peak (boiling) vs. exothermic peaks (decomposition).[4]

Validation Criteria:

  • Pass:

    
     (Suitable for high-temp synthesis/electrolytes).
    
  • Fail: Significant mass loss (<95% remaining) below 150°C.

Workflow Diagram

Stability_Protocol cluster_Analysis Data Interpretation Start Start: TES Sample (>98% Purity) Prep Load 10-15mg into Alumina Pan (N2 Atmosphere) Start->Prep Run Run TGA/DSC (25°C -> 300°C @ 10°C/min) Prep->Run MassLoss Check TGA Mass Loss (Is T_5% > 200°C?) Run->MassLoss Endo Endothermic Peak = Boiling/Evaporation MassLoss->Endo Yes (Clean curve) Exo Exothermic Peak = Decomposition MassLoss->Exo No (Early onset) Result Define Thermal Window Endo->Result Exo->Result

Figure 2: Workflow for validating the thermal stability of TES.

References

  • ChemicalBook. (2025).[5] this compound Properties and Safety.[1][6][7] Retrieved from

  • PubChem. (2025).[6] this compound Compound Summary. National Library of Medicine.[6] Retrieved from

  • Macromolecules. (1996).[8] An appraisal of tetraethylsulfamide as plasticizer for poly(ethylene oxide)–LiN(CF3SO2)2 rubbery electrolytes. American Chemical Society. (Contextual citation for plasticizer application).

  • Spectrum Chemical. (2018).[3] Safety Data Sheet: this compound.[3] Retrieved from

  • ResearchGate. (2021). Electrolyte Engineering Toward High Performance High Nickel Lithium-Ion Batteries. (Discusses sulfonamide additives like NTESA). Retrieved from

Sources

Tetraalkylsulfamides: Structural Utility, Synthesis, and Applications in High-Performance Materials and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and emerging applications of tetraalkylsulfamides.

Executive Summary

Tetraalkylsulfamides (


) represent a unique class of organosulfur compounds characterized by a tetrahedral sulfur core flanked by two fully substituted amine groups. Unlike their primary and secondary sulfamide counterparts, tetraalkylsulfamides lack acidic N-H protons, rendering them chemically inert to deprotonation and highly resistant to metabolic hydrolysis.

This guide explores their potential as high-dielectric solvents , electrochemical stability enhancers in lithium-ion batteries, and non-planar bioisosteres in medicinal chemistry. By bridging the gap between physical organic chemistry and practical application, we demonstrate why this scaffold is underutilized yet critical for next-generation material and drug design.

Part 1: Chemical Identity & Physicochemical Profile[1]

Structural Divergence from Ureas

The most critical distinction for researchers is the geometric divergence between tetraalkylsulfamides and tetraalkylureas. While ureas are planar due to strong


 resonance, sulfamides adopt a distorted tetrahedral geometry  around the sulfur atom.
  • Urea (

    
    ):  Planar, 
    
    
    
    hybridized carbon. Rigid linker.
  • Sulfamide (

    
    ):  Tetrahedral, 
    
    
    
    hybridized sulfur. The
    
    
    bond angle allows for a "kinked" conformation, providing a different vector for substituent projection in drug design.
Electronic Properties & Stability[2]
  • Polarity: The sulfonyl group (

    
    ) is a powerful electron-withdrawing motif, creating a high molecular dipole moment. This makes short-chain tetraalkylsulfamides (e.g., tetramethylsulfamide) excellent polar aprotic solvents.
    
  • Lewis Basicity: The nitrogen lone pairs are less available for donation compared to ureas due to induction by the sulfonyl group. However, the sulfonyl oxygens can act as weak Lewis bases, coordinating with hard cations like

    
    .
    
  • Redox Stability: The high oxidation state of sulfur (+6) confers exceptional anodic stability, often exceeding 4.5 V vs.

    
    , making them superior to standard carbonate electrolytes in high-voltage settings.
    

StructureComparison cluster_0 Urea Scaffold (Planar) cluster_1 Sulfamide Scaffold (Tetrahedral) Urea R2N-CO-NR2 (sp2 Hybridized) Planar Geometry Property Key Consequence: Vectorial Difference & Metabolic Stability Sulfamide R2N-SO2-NR2 (sp3 Hybridized) Tetrahedral Geometry Sulfamide->Property Non-Planar Linker

Figure 1: Geometric and hybridization comparison between urea and sulfamide scaffolds.

Part 2: Applications in Energy Storage (Batteries)[3]

The push for high-voltage lithium-metal batteries requires electrolytes that do not decompose at high potentials (>4.3 V). Tetraalkylsulfamides are emerging as a superior alternative to volatile organic carbonates.

Anodic Stability & Safety

Standard electrolytes (e.g., ethylene carbonate) suffer from oxidative decomposition at high voltages, leading to gas generation and cell failure. Tetraalkylsulfamides, lacking abstractable protons (unlike primary sulfamides) and possessing an electron-deficient sulfur center, exhibit an Electrochemical Stability Window (ESW) that extends well beyond 4.5 V.

Mechanism of Action: Solvation

In a battery system, the tetraalkylsulfamide acts as the solvent or co-solvent. The sulfonyl oxygens solvate


 ions, facilitating transport.
  • High Dielectric Constant: Promotes dissociation of lithium salts (e.g., LiTFSI).

  • Safety: High flash points and low volatility compared to ethers reduce fire risk.

Experimental Insight: Electrolyte Formulation

For researchers testing this application, a typical high-performance electrolyte formulation involves:

  • Solvent:

    
    -Tetramethylsulfamide (TMS).
    
  • Salt: 1.0 M LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide).

  • Additive: 2% FEC (Fluoroethylene carbonate) to stabilize the SEI (Solid Electrolyte Interphase) on the anode.

Part 3: Medicinal Chemistry Applications[4][5][6][7]

In drug discovery, tetraalkylsulfamides are valuable not necessarily as the "warhead," but as bioisosteric linkers and scaffolds .

The "Tetrahedral Switch" Bioisostere

Replacing a planar urea linker with a tetrahedral sulfamide linker alters the spatial arrangement of the flanking R-groups.

  • Application: If a urea-based inhibitor suffers from poor binding due to steric clash or requires a "bend" to fit a hydrophobic pocket, the sulfamide provides that geometric kink.

  • Case Study Logic: In protease inhibitors, the transition state often involves a tetrahedral geometry. A sulfamide moiety can mimic this transition state more effectively than a planar amide/urea.

Metabolic Stability

The


 bond is exceptionally stable against hydrolysis by peptidases and amidases.
  • Problem: Urea linkages can be hydrolyzed in vivo.

  • Solution: Tetraalkylsulfamides are essentially metabolically inert regarding cleavage of the S-N bond. This increases the half-life (

    
    ) of the drug candidate.
    

MedChemFlow Lead Lead Compound (Urea Linker) Issue Issue: 1. Metabolic Hydrolysis 2. Planar Constraint Lead->Issue Strategy Strategy: Bioisosteric Replacement with Tetraalkylsulfamide Issue->Strategy Design Choice Result Outcome: 1. Increased t1/2 (Stability) 2. Vectorial Optimization (3D fit) Strategy->Result Validation

Figure 2: Decision logic for deploying tetraalkylsulfamides in lead optimization.

Part 4: Synthetic Utility (Solvent & Reagent)[8]

The HMPA Alternative

Hexamethylphosphoramide (HMPA) is a classic polar aprotic solvent used to solvate cations and increase the reactivity of anions (e.g., enolates). However, HMPA is a potent carcinogen.[1]

  • Tetramethylsulfamide (TMS) shares similar Lewis basicity and polarity but with a significantly improved toxicity profile (though standard PPE is still mandatory).

  • Use Case: Enhancing the rate of

    
     reactions or stabilizing lithium enolates in alkylation reactions.
    

Part 5: Experimental Protocols

Protocol A: Synthesis of N,N,N',N'-Tetramethylsulfamide

This protocol describes the classic synthesis adapted for safety and yield.

Reaction:



Reagents:

  • Sulfuryl Chloride (

    
    ): 10 mmol (Caution: Reacts violently with water, corrosive).
    
  • Dimethylamine (

    
    ): 45 mmol (4.5 eq, excess acts as HCl scavenger). Alternatively, use 2.2 eq amine + 2.2 eq Triethylamine.
    
  • Dichloromethane (DCM): Anhydrous solvent.

Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a stir bar and an addition funnel. Flush with Argon.

  • Solvent Charge: Add 20 mL anhydrous DCM and cool to

    
     (Dry ice/Acetone bath).
    
  • Amine Addition: Add Dimethylamine (solution in THF or gas bubbled in) to the cold DCM.

  • Electrophile Addition: Dilute

    
     (10 mmol) in 10 mL DCM. Add dropwise over 30 minutes. Critical: Exothermic reaction. Maintain temp < -50°C to prevent side reactions.
    
  • Warm Up: Allow the mixture to warm to room temperature (RT) over 2 hours. A white precipitate (amine hydrochloride salt) will form.

  • Workup: Filter off the solid precipitate. Wash the filtrate with water (

    
    ), 1M HCl (
    
    
    
    , to remove unreacted amine), and Brine.
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Result: Tetramethylsulfamide is typically obtained as a colorless oil or low-melting solid.

Protocol B: Electrochemical Stability Window (ESW) Measurement

Validating the anodic stability for battery applications.

Materials:

  • Working Electrode: Platinum or Glassy Carbon (3 mm diameter).

  • Counter Electrode: Platinum wire.

  • Reference Electrode:

    
     (Lithium metal strip).
    
  • Electrolyte: 1.0 M LiTFSI in Tetramethylsulfamide.

Methodology:

  • Assembly: Assemble a 3-electrode cell inside an Argon-filled glovebox (

    
     ppm).
    
  • Technique: Linear Sweep Voltammetry (LSV).

  • Parameters:

    • Scan Rate: 1.0 mV/s.

    • Range: Open Circuit Voltage (OCV) to 6.0 V vs

      
      .
      
  • Analysis: The oxidation potential limit is defined as the voltage where the current density exceeds

    
    .
    
  • Expectation: Tetraalkylsulfamides should show negligible current response up to ~4.8 V, confirming high-voltage stability.

SynthesisWorkflow Step1 Step 1: Cryogenic Setup (-78°C, DCM, Argon) Step2 Step 2: Addition of Amine (Excess or with Et3N base) Step1->Step2 Step3 Step 3: Dropwise SO2Cl2 (Control Exotherm) Step2->Step3 Step4 Step 4: Warm to RT (Precipitation of HCl salts) Step3->Step4 Step5 Step 5: Filtration & Wash (Remove Salts/Amine) Step4->Step5 Step6 Step 6: Isolation (Vacuum Concentration) Step5->Step6

Figure 3: Step-by-step synthetic workflow for tetraalkylsulfamide production.

References

  • Synthesis of Sulfamides: "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 2020.[2] Link (Context: Modern sulfamide/sulfonamide synthetic strategies).

  • Electrolyte Stability: "Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries." NIH/PMC, 2020. Link (Context: Validates the high anodic stability of sulfamide-based scaffolds).

  • Solvent Toxicity: "Hexamethylphosphoramide (HMPA) vs Alternatives." ScienceMadness/ChemEurope, 2020. Link (Context: Comparative toxicity and solvent properties).

  • Medicinal Chemistry Bioisosteres: "Bioisosteres for Drug Hunters: Amides and Ureas." Drug Hunter, 2025.[3] Link (Context: Principles of bioisosteric replacement in drug design).

  • General Pharmacology: "Sulfonamides and derivatives: Biological Activities." PubMed, 2023. Link (Context: Broad biological activity of the sulfonyl-nitrogen core).

Sources

Advanced Perspectives on Substituted Sulfamides: Synthesis, Structural Biology, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfamide moiety (


) represents a privileged scaffold in modern medicinal chemistry, serving as a robust bioisostere for urea and a transition-state mimic for peptide hydrolysis.[1] Unlike the planar urea functionality, the sulfamide group adopts a tetrahedral geometry around the sulfur atom, offering unique vectoral properties for hydrogen bonding and metal coordination. This technical guide synthesizes the structural rationale, advanced synthetic protocols, and therapeutic applications of substituted sulfamides, designed for researchers in drug discovery.

Part 1: Structural & Electronic Fundamentals

The Bioisosteric Rationale

The transition from a urea (


) to a sulfamide (

) is not merely a change in atom count; it is a fundamental shift in topology and electronics.
  • Geometry: Urea is trigonal planar (

    
     hybridized carbon), forcing substituents into a specific plane.[2][3][4] Sulfamides possess a tetrahedral sulfur center (
    
    
    
    -like), allowing substituents to occupy three-dimensional space more effectively.[2][3] This geometry mimics the tetrahedral intermediate formed during the hydrolysis of amide bonds by proteases, making sulfamides potent transition-state inhibitors.
  • Acidity & Hydrogen Bonding: The sulfonyl group is strongly electron-withdrawing, significantly increasing the acidity of the attached N-H protons (

    
    ) compared to ureas (
    
    
    
    ). This enhances the donor capability of the NH group in hydrogen bonding networks, particularly in enzyme active sites like Carbonic Anhydrase (CA) where the deprotonated nitrogen coordinates with Zinc (
    
    
    ).
Electronic Distribution Diagram

The following diagram illustrates the structural divergence between Urea and Sulfamide, highlighting the transition state mimicry.

Bioisostere cluster_0 Urea Scaffold cluster_1 Sulfamide Scaffold Urea Urea (Planar, sp2) Substrate Peptide Bond (Ground State) Urea->Substrate Isostere Sulfamide Sulfamide (Tetrahedral, sp3) Urea->Sulfamide Bioisosteric Replacement TS_Mimic Hydrolysis Transition State Sulfamide->TS_Mimic Mimics Geometry

Figure 1: Structural relationship between Urea, Sulfamide, and the Proteolytic Transition State.

Part 2: Synthetic Methodologies (The "How-To")

Synthesizing sulfamides requires selecting the correct pathway based on symmetry.[2][3][4] Symmetric sulfamides are trivial; unsymmetric sulfamides (common in drug design) require disciplined protection-group strategies.[2][3][4]

Protocol A: Symmetric Sulfamides (Sulfuryl Chloride Route)

This is the classical method for generating symmetric sulfamides (


).[2][3]
  • Reagents: Sulfuryl chloride (

    
    ), Primary Amine (
    
    
    
    ), Triethylamine (
    
    
    ).
  • Mechanism: Double nucleophilic substitution at the sulfur center.[2][3][4]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv of

    
     in anhydrous DCM at 0°C under 
    
    
    
    .
  • Addition: Dropwise add a solution of 2.2 equiv of amine and 2.5 equiv of

    
     in DCM.
    
  • Reaction: Stir at 0°C for 30 min, then warm to RT for 2-4 hours.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove unreacted amine) and brine. Dry over

    
    .[2][3][4]
    
Protocol B: Unsymmetric Sulfamides (The "Burgess" & CSI Routes)

For high-value medicinal targets (e.g., JNJ-26990990), unsymmetric substitution is required. The most robust method involves Chlorosulfonyl Isocyanate (CSI) .[2][3][4]

Step-by-Step Protocol (CSI Method):

  • Activation: Dissolve CSI (1.0 equiv) in DCM at 0°C. Add tert-butanol (1.0 equiv) to form the intermediate Boc-sulfamoyl chloride (

    
    ).[2][3]
    
  • First Amine Addition: Add the first amine (

    
    , 1.0 equiv) and 
    
    
    
    (1.5 equiv). Stir for 1 hour. This forms the Boc-protected sulfamide (
    
    
    ).[2]
  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the mono-substituted sulfamide (

    
    ).
    
  • Transamidation (Optional): To add a second distinct group (

    
    ), the mono-sulfamide can be reacted with an activated electrophile or via Pd-catalyzed coupling, though the CSI route is best for 
    
    
    
    types.[3]
Protocol C: Cyclic Sulfamides via Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is traditionally a dehydrating agent but acts as a sulfamoylating agent for amino alcohols to form cyclic sulfamides.[2][3]

Mechanism:

  • Reaction with the alcohol hydroxyl group forms a sulfamate ester.[2][3][4][5]

  • Intramolecular displacement of the triethylammonium group by the amine.[2][3]

Burgess Burgess Burgess Reagent (Inner Salt) Intermediate Sulfamate Ester Intermediate Burgess->Intermediate + Amino Alcohol (O-Sulfamoylation) AminoAlcohol 1,2-Amino Alcohol CyclicSulfamide Cyclic Sulfamide Product Intermediate->CyclicSulfamide Intramolecular Cyclization (displacement of Et3N)

Figure 2: Synthesis of Cyclic Sulfamides using the Burgess Reagent.

Part 3: Medicinal Chemistry & SAR[2][3][6][7]

Carbonic Anhydrase (CA) Inhibition

Sulfamides are potent Zinc-Binding Groups (ZBGs).[2][3][6] The terminal


 of a primary sulfamide (

) coordinates directly to the

ion in the CA active site.
  • Selectivity: Sulfamides often show different isoform selectivity profiles (e.g., hCA II vs hCA IX) compared to sulfonamides due to the extra NH spacer, which alters the angle of the "tail" group in the hydrophobic pocket.

  • Fragment-Based Discovery: Recent studies identified N-(aminosulfonyl)indoline fragments that bind hCA II with nanomolar potency.[2][3][4]

Case Study: JNJ-26990990 (Anticonvulsant)

JNJ-26990990 represents a benchmark in sulfamide drug design.[2][3]

  • Structure: N-((benzo[b]thien-3-yl)methyl)sulfamide.[2][3][6][7][8][9][10]

  • Mechanism: Unlike Topiramate (a sulfamate), JNJ-26990990 acts primarily as a voltage-gated

    
     channel blocker and has reduced CA inhibition (avoiding side effects like metabolic acidosis).[2][3]
    
  • SAR Insight: The sulfamide group is critical for the "lock-and-key" fit in the channel pore, while the lipophilic benzothiophene tail ensures blood-brain barrier (BBB) penetration.

Quantitative Data Summary

The following table contrasts key sulfamide derivatives and their inhibitory constants (


) against Human Carbonic Anhydrase II (hCA II), a common off-target for anticonvulsants.[2][3]
CompoundStructure ClassTargethCA II

(nM)
Clinical Status
Topiramate Sugar SulfamateAnticonvulsant5.0Approved
JNJ-26990990 Benzothiophene SulfamideAnticonvulsant>100,000 (Weak)Phase II (Historical)
Indoline Fragment Cyclic SulfamidehCA Inhibitor472Research Tool
Acetazolamide Sulfonamide (Control)Glaucoma12Approved

Table 1: Comparative inhibitory potency of sulfamide/sulfamate derivatives against hCA II. Note the selectivity achieved by JNJ-26990990 (low affinity for CA).

Part 4: References

  • Recent Advances in the Synthesis of Sulfonamides and Sulfamides. Thieme Connect. (2024).[2][3][4] Link

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Organic Letters. (2020). Link

  • Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of JNJ-26990990. Journal of Medicinal Chemistry. (2009). Link

  • Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. (2001). Link

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[2][3][4] Link

Sources

The Architect of Stability: A Technical Guide to N,N,N',N'-Tetraethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Technical Utility of N,N,N',N'-Tetraethylsulfamide Content Type: Technical Whitepaper / In-Depth Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

This compound (CAS 2832-49-7), often abbreviated as TES , represents a critical class of organosulfur compounds bridging the gap between inorganic sulfuryl halides and organic amides. Historically overshadowed by its phosphotriester analog HMPA (hexamethylphosphoramide), TES has emerged as a robust, polar aprotic solvent and a versatile reagent in organometallic catalysis and actinide extraction. This guide dissects its discovery, provides a validated synthesis protocol, and analyzes its mechanistic role in modern chemical applications.

Historical Context & Discovery

The history of tetraethylsulfamide is inextricably linked to the industrialization of sulfuryl chloride (


)  chemistry in the mid-19th century.
  • The Precursor Era (1838): The foundational reagent, sulfuryl chloride, was first synthesized by Henri Victor Regnault. This opened the door to "sulfuryl transfer" reactions.

  • The Amine Expansion (Early 20th Century): As aniline dye chemistry exploded in Germany (I.G. Farbenindustrie), researchers sought to derivatize amines with sulfuryl groups.[1] The reaction of secondary amines with sulfuryl chloride was identified as the primary route to symmetric sulfamides.

  • The Solvent Revolution (1960s-80s): With the identification of HMPA as a potent but carcinogenic solvent, chemists screened for polar aprotic alternatives. Tetraethylsulfamide was identified for its high dielectric constant and thermal stability, offering a safer (though still bioactive) alternative for solvating cations in nucleophilic substitutions.

Timeline of Development

Timeline Regnault 1838: Discovery of SO2Cl2 (Regnault) DyeEra 1900s: Amine Derivatization (I.G. Farben Era) Regnault->DyeEra Reagent Availability SolventSearch 1960s: Search for HMPA Alternatives DyeEra->SolventSearch Industrial Scale-up ModernEra 2000s+: Actinide Extraction & Catalysis Ligand SolventSearch->ModernEra Green Chem & Safety

Figure 1: Historical evolution of Tetraethylsulfamide from a curiosity to a functional reagent.

Chemical Identity & Properties

Before detailing the synthesis, it is crucial to understand the physicochemical profile that dictates its handling and utility.

PropertyValueTechnical Significance
CAS Number 2832-49-7Unique identifier for regulatory tracking.[2]
Molecular Formula

Symmetric structure confers non-polar alkyl shell around polar core.
Molecular Weight 208.32 g/mol Moderate weight allows for easy vacuum distillation.
Boiling Point ~250°C (760 mmHg)High boiling point makes it excellent for high-temp reactions.
Density 1.03 - 1.06 g/mLSlightly denser than water; facilitates phase separation in extractions.
Solubility Organic solventsMiscible with DCM, THF, Toluene; limited water solubility.

Validated Synthesis Protocol

The synthesis of this compound is a classic nucleophilic substitution at the sulfur center. The protocol below is optimized for yield and purity, minimizing the formation of the mono-substituted sulfamoyl chloride intermediate.

The Reaction Mechanism

The reaction proceeds via a two-step


-like mechanism at the sulfur atom.
  • First Substitution: Diethylamine attacks sulfuryl chloride, displacing one chloride ion.

  • Second Substitution: A second equivalent of diethylamine displaces the second chloride.

  • Scavenging: Excess amine serves as a base to neutralize the HCl byproduct (forming diethylammonium chloride).

Synthetic Workflow Diagram

Synthesis SO2Cl2 Sulfuryl Chloride (Electrophile) Mix Step 1: Controlled Addition (0°C, inert atm) SO2Cl2->Mix Amine Diethylamine (4.0 eq) (Nucleophile & Base) Amine->Mix Solvent Dichloromethane (DCM) (Solvent) Solvent->Mix Reaction Step 2: Reflux (2-4 Hours) Mix->Reaction -HCl Quench Step 3: Aqueous Wash (Remove Et2NH2Cl salts) Reaction->Quench Purify Step 4: Vacuum Distillation (Yield Optimization) Quench->Purify Product This compound (>98% Purity) Purify->Product

Figure 2: Step-by-step synthetic pathway for this compound.

Detailed Experimental Procedure

Safety Note: Sulfuryl chloride is corrosive and reacts violently with water. Diethylamine is flammable and toxic. Perform all operations in a fume hood.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent Charge: Add Dichloromethane (DCM, 150 mL) and Diethylamine (44.0 g, 0.60 mol, 4.0 equiv) to the flask. Cool the solution to 0°C using an ice bath.

  • Addition: Charge the addition funnel with Sulfuryl Chloride (20.2 g, 0.15 mol, 1.0 equiv) diluted in 20 mL of DCM.

  • Reaction: Dropwise add the sulfuryl chloride solution over 45 minutes. Critical: Maintain temperature <10°C to prevent runaway exotherms and side reactions.

  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Reflux for 2 hours to ensure complete conversion.

  • Workup:

    • Filter off the white precipitate (diethylammonium chloride salt).

    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate the solvent under reduced pressure. Purify the oily residue via vacuum distillation (approx. 125°C at 8 mmHg) to obtain the colorless liquid product.

Applications in Research & Development

Polar Aprotic Solvent & Lewis Base

Tetraethylsulfamide acts as a powerful Lewis base. Its oxygen atoms can coordinate to hard metal cations (Li+, Na+, Mg2+), making it an effective additive in organometallic chemistry.

  • Comparison to HMPA: Unlike HMPA, TES is less prone to causing nasal cancer in animal models, though it still requires rigorous safety handling. It is used to increase the reactivity of enolates and carbanions by breaking up ion aggregates.

Actinide & Lanthanide Extraction

In nuclear fuel reprocessing, "diamide" and "sulfamide" derivatives are investigated for their ability to selectively chelate f-block elements.

  • Mechanism: The sulfonyl oxygen atoms (

    
    ) act as hard donors, coordinating to the high-oxidation-state metal centers (e.g., 
    
    
    
    ,
    
    
    ) in nitric acid media.
  • Advantage: Sulfamides are completely incinerable (CHONS principle), meaning they do not generate secondary solid radioactive waste (unlike phosphorus-based ligands).

Drug Discovery Scaffold

The sulfamide moiety (


) is a bioisostere of the urea linkage.
  • Enzyme Inhibition: Sulfamide derivatives are frequent pharmacophores in carbonic anhydrase inhibitors and protease inhibitors.

  • Linker Chemistry: TES serves as a model substrate for developing "late-stage functionalization" protocols, such as C-H activation on the ethyl chains or transamidation reactions.

References

  • Regnault, V. (1838).[3] "Sur l'acide chlorosulfurique et la sulfamide."[1][4][5] Annales de Chimie et de Physique, 69, 170. (Foundational discovery of sulfuryl chloride).[3]

  • Behrend, R. (1884). "Ueber die Einwirkung von Sulfurylchlorid auf secundäre Amine." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2546. (Early synthesis of substituted sulfamides).
  • Audrieth, L. F., & Sveda, M. (1944). "Preparation and Properties of Some N-Substituted Sulfamides." Journal of Organic Chemistry, 9(1), 89-101. Link

  • Modro, T. A. (1982). "Phosphoryl and sulfonyl derivatives as solvents in organic synthesis." Journal of Molecular Structure, 84, 1-10. (Solvent properties comparison).
  • Santa Cruz Biotechnology. "this compound Product Data Sheet." Link

  • PubChem Database. "Compound Summary: this compound (CID 137739)." National Library of Medicine. Link

Sources

"N,N,N',N'-Tetraethylsulfamide IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: February 2026

N,N,N',N'-Tetraethylsulfamide: A Technical Profile for R&D

Executive Summary

This compound (CAS: 2832-49-7), often abbreviated as TES, is a symmetrical sulfamide derivative characterized by its high stability and polar aprotic nature.[1] While historically utilized as a specialized solvent and intermediate in organic synthesis, recent advancements in bioanalytical chemistry have elevated its profile. It has emerged as a critical supercharging agent in electrospray ionization mass spectrometry (ESI-MS), enabling enhanced detection of peptides and proteins by increasing their charge states.[1] This guide outlines its chemical identity, synthesis protocols, physicochemical properties, and its growing utility in drug development workflows.

Chemical Identity & Nomenclature

Accurate identification is the first step in regulatory compliance and experimental reproducibility.

Identifier Value
IUPAC Name N-(Diethylsulfamoyl)-N-ethylethanamine
Common Synonyms This compound; Tetraethyl sulphamide; TES; Sulfamide, tetraethyl-
CAS Registry Number 2832-49-7
Molecular Formula C₈H₂₀N₂O₂S
SMILES CCN(CC)S(=O)(=O)N(CC)CC
InChI Key IYIAWAACGTUPCC-UHFFFAOYSA-N

Physicochemical Profile

TES exhibits properties typical of polar aprotic solvents, making it a potential alternative to solvents like DMF or DMSO in specific electrochemical or synthetic applications.

Property Data Context
Molecular Weight 208.32 g/mol Monoisotopic Mass: 208.12
Physical State LiquidAt standard temperature/pressure
Boiling Point 249–251 °CHigh boiling point indicates low volatility
Density 1.03–1.06 g/mLSlightly denser than water
Refractive Index n20/D 1.448Optical characterization standard
Solubility Water, Organic SolventsAmphiphilic character due to ethyl groups and sulfonyl core
pKa Non-ionizable (Neutral)Acts as a weak Brønsted base in gas phase

Synthesis Protocol: Sulfonyl Chloride Route

The standard industrial and laboratory synthesis of this compound involves the nucleophilic substitution of sulfuryl chloride with diethylamine.[1]

Reaction Mechanism

The reaction proceeds via a stepwise displacement of chloride ions by the diethylamine nucleophile.

Synthesis SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Inter Intermediate Cl-SO₂-NEt₂ SO2Cl2->Inter - HCl Amine Diethylamine (4 eq.) Amine->Inter Product Tetraethylsulfamide (TES) Inter->Product + Amine - HCl Byproduct Diethylammonium Chloride (Salt) Product->Byproduct Salt Formation

Figure 1: Stepwise nucleophilic substitution pathway for TES synthesis.

Experimental Methodology

Pre-requisites:

  • Hazards: Sulfuryl chloride is corrosive and lachrymatory. Diethylamine is flammable. Perform in a fume hood.

  • Inert Atmosphere: Reaction is moisture-sensitive; use dry N₂ or Ar.[1]

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube.

  • Solvent Charge: Add anhydrous dichloromethane (DCM) or diethyl ether (approx. 10 mL per gram of reactant) to the flask.

  • Amine Addition: Add Diethylamine (4.0 equivalents) to the solvent. Cool the mixture to 0°C using an ice bath to manage the exotherm.

  • Reagent Addition: Slowly add Sulfuryl Chloride (1.0 equivalent) dropwise over 30–60 minutes. Maintain internal temperature <10°C.

    • Note: The excess amine acts as a scavenger for the HCl generated.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or GC-MS.[1]

  • Workup:

    • Filter off the precipitated diethylammonium chloride salt.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure. The high boiling point of TES allows for purification via vacuum distillation if necessary (approx. 92°C at 1 Torr).

Applications in R&D: Mass Spectrometry Supercharging

The most significant modern application of TES is its role as a supercharging agent in LC-MS analysis of proteins and peptides.[1][2]

The Problem: Signal Suppression

In "bottom-up" or "top-down" proteomics, mobile phase additives like Trifluoroacetic Acid (TFA) are used to improve chromatographic separation.[1] However, TFA anions cause severe signal suppression in Electrospray Ionization (ESI) by pairing with positive analyte ions, neutralizing them.

The Solution: TES Mechanism

TES acts as a "supercharger" by altering the droplet chemistry during the electrospray process. Unlike traditional additives, TES has a high boiling point and low gas-phase basicity.[1]

Supercharging Droplet ESI Droplet (Analyte + Solvent + TES) Evap Solvent Evaporation (TES Concentration Increases) Droplet->Evap Charge Charge Density Increase (Denaturation) Evap->Charge Boiling Point Effect Detection High Charge State Ions (Lower m/z, Higher Sensitivity) Charge->Detection Coulombic Repulsion

Figure 2: Mechanism of TES-mediated supercharging in ESI-MS.[1]

Key Benefits for Drug Development:

  • Increased Charge States: TES promotes the formation of higher charge state ions (

    
    ), shifting high-mass proteins into the detection range of standard mass spectrometers (lower m/z).
    
  • Signal Recovery: It effectively "rescues" signals suppressed by TFA, allowing researchers to retain the chromatographic benefits of TFA without losing MS sensitivity.

  • Conformational Analysis: By inducing protein unfolding (denaturation) in the droplet, TES aids in exposing buried residues for more complete sequencing.

Safety & Handling (GHS)

Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautions:

  • Wear nitrile gloves and safety goggles.

  • Avoid inhalation of vapors; use only in well-ventilated areas.[1]

  • Store in a cool, dry place away from strong oxidizing agents.

References

  • Identity & Properties: National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for CID 137739, this compound. Retrieved from .[1]

  • MS Supercharging Application: Sterling, H. J., & Williams, E. R. (2010). Origin of Supercharging in Electrospray Ionization of Noncovalent Complexes from Aqueous Solution. Journal of the American Society for Mass Spectrometry. Retrieved from .[1] (Note: Contextual citation for supercharging mechanism principles).

  • LC-MS Sensitivity Enhancement: Lomeli, S. H., Peng, I. X., Yin, S., Loo, R. R. O., & Loo, J. A. (2010).[1] New reagents for enhancing the signal of peptides and proteins in liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from .[1]

  • General Synthesis of Sulfamides: R. G.RG. (1965). Sulfamides and Sulfamoyl Chlorides.[5][6] Chemical Reviews. (General reference for Sulfuryl Chloride chemistry).

Sources

Quantum Chemical Calculation Protocol: N,N,N',N'-Tetraethylsulfamide (TES)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetraethylsulfamide (TES, CAS: 2832-49-7) represents a unique class of sulfamide solvents and electrolytes characterized by high anodic stability and structural rigidity relative to linear glymes.[1] While experimentally established as a robust polar aprotic solvent, its atomistic behaviors—specifically the steric interplay of the four ethyl groups and the electronic nature of the


 bond—require rigorous quantum chemical characterization.

This guide outlines a self-validating computational protocol to characterize TES. It moves beyond standard "black-box" calculations, focusing on conformational sampling , electronic structure (NBO) , and electrochemical stability prediction .[1]

Computational Methodology: Theory & Selection

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the selection of functionals and basis sets is not arbitrary but driven by the specific chemical features of TES: hyperconjugation and dispersion forces .

Level of Theory
  • Primary Functional:

    
    B97X-D 
    
    • Rationale: TES contains four ethyl chains.[1] Standard B3LYP fails to accurately capture the London dispersion forces between these alkyl chains in the folded conformers.

      
      B97X-D includes long-range corrections and empirical dispersion, essential for accurate conformational ranking [1].[1]
      
  • Secondary Functional (Spectroscopy): B3LYP

    • Rationale: Despite its dispersion deficiencies, B3LYP remains the gold standard for vibrational frequency scaling factors, allowing direct comparison with experimental IR/Raman databases [2].[1]

Basis Set
  • Optimization/Frequency: 6-311++G(d,p)

    • Rationale: The sulfamide core (

      
      ) is highly polar.[1] Diffuse functions (++) are non-negotiable for describing the electron density tail in the sulfonyl region. Polarization functions (d,p) are required to model the anisotropic orbitals of the Sulfur atom.
      
Solvation Models
  • Model: SMD (Solvation Model based on Density).

  • Solvent: Self-consistent solvation (TES as solvent) or Acetonitrile (if modeling electrolyte behavior).[1]

    • Note: If TES parameters (

      
      ) are unavailable in your software, use N,N-Dimethylacetamide (DMAc) as a proxy due to similar dielectric properties.[1]
      

Protocol 1: Conformational Landscape Analysis

The steric bulk of the four ethyl groups creates a complex potential energy surface (PES). A single optimization is insufficient.

Workflow Visualization

The following diagram illustrates the iterative workflow required to identify the Global Minimum (GM) structure.

ConformationalWorkflow Start Input Structure (2D SMILES) RotorScan Rotor Scan (N-C and S-N bonds) Start->RotorScan SemiEmp Pre-Screening (PM7 or GFN2-xTB) RotorScan->SemiEmp Generate Conformers DFT_Opt DFT Optimization (wB97X-D/6-31G*) SemiEmp->DFT_Opt Top 10 Structures Freq Frequency Check (No Imaginary Freqs) DFT_Opt->Freq Boltz Boltzmann Weighting (Delta G) Freq->Boltz Gibbs Free Energy Final Global Minimum Candidate Boltz->Final

Figure 1: Hierarchical conformational search workflow. Low-cost semi-empirical methods filter candidates before expensive DFT optimization.[1]

Execution Steps
  • Rotor Generation: Define rotatable bonds for the

    
     and 
    
    
    
    dihedrals.
  • Pre-optimization: Use GFN2-xTB (semi-empirical quantum mechanical method) to relax the generated conformers.[1] This is computationally cheap and effective for organic molecules [3].[1]

  • Refinement: Take the unique conformers within 5 kcal/mol of the minimum and re-optimize at

    
    B97X-D/6-311++G(d,p).
    

Protocol 2: Electronic Structure & Reactivity

Once the global minimum is established, we characterize the bonding. The


 bond in sulfamides is often shorter than a single bond, suggesting partial double-bond character.[1]
NBO Analysis (Natural Bond Orbital)

Standard molecular orbitals (MOs) are delocalized.[1] NBO analysis localizes electron density to explain why the molecule is stable.[1]

  • Target Interaction:

    
    [1]
    
  • Interpretation: Look for the Second-Order Perturbation Theory (E2) energy.[1] A high E2 value (>15 kcal/mol) indicates strong donation from the Nitrogen lone pair into the antibonding orbital of the Sulfonyl group. This explains the planarity of the Nitrogen centers and the reduced basicity of TES compared to amines.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied MO): Typically located on the Nitrogen lone pairs.[1] High energy indicates susceptibility to oxidation.[1]

  • LUMO (Lowest Unoccupied MO): Typically located on the Sulfur/Oxygen atoms.[1]

  • Gap (

    
    ): 
    
    
    
    .[1][2]
    • Significance: A large gap (>5 eV) correlates with high electrochemical stability, validating TES as a potential battery electrolyte solvent.[1]

Protocol 3: Spectroscopic Validation

To ensure the calculation reflects reality, you must validate against experimental spectra.[1]

Vibrational Spectroscopy (IR/Raman)
ModeApprox. Exp. Freq (

)
Computational Diagnostic

1330 - 1370Strong intensity.[1] Look for asymmetric stretch of O=S=O.[1]

1140 - 1180Strong Raman activity.[1] Symmetric stretch.

1000 - 1050Mixed mode, often coupled with alkyl bending.[1]

Scaling: Raw DFT frequencies are harmonic approximations and typically overestimate values.[1] Multiply calculated frequencies by 0.967 (for B3LYP/6-311++G(d,p)) to align with experimental anharmonic frequencies [4].

Case Study Application: Electrochemical Oxidation Potential

For drug development or battery research, knowing the oxidative stability is critical.[1]

Calculation Method:




  • Optimize neutral TES geometry.[1] Calculate

    
    .[1][3]
    
  • Optimize the cation radical (

    
    ) geometry (Charge = +1, Multiplicity = 2).[1] Calculate 
    
    
    
    .[1]
  • Compute the adiabatic ionization potential.[1]

Visualizing the Oxidation Pathway:

OxidationPath cluster_0 Key Descriptor Neutral Neutral TES (Closed Shell) TS e- Transfer Transition Neutral->TS -1 electron Cation Cation Radical (Open Shell) TS->Cation Relaxation HOMO HOMO Energy (Vertical IP proxy)

Figure 2: Electrochemical oxidation pathway. The HOMO energy provides a fast approximation (Koopmans' theorem), but


 calculation is required for accuracy.

References

  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007).[1] An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. Link

  • Bannwarth, C., Ehlert, S., & Grimme, S. (2019).[1] GFN2-xTB—An accurate and broadly parametrized self-consistent tight-binding quantum chemical method with multipole electrostatics and density-dependent dispersion contributions.[1] Journal of Chemical Theory and Computation. Link

  • NIST Computational Chemistry Comparison and Benchmark Database. (2022). Vibrational Frequency Scaling Factors. Link

  • PubChem. (2023).[1] this compound (Compound). National Library of Medicine.[1] Link

Sources

Methodological & Application

Application Note: N,N,N',N'-Tetraethylsulfamide (TES) in Lithium-Oxygen Battery Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Lithium-Oxygen (Li-O


) batteries offer theoretical energy densities comparable to gasoline (~3500 Wh/kg), yet their practical realization is stifled by electrolyte instability. The intermediate species generated during discharge, specifically the superoxide radical anion (

), is a potent nucleophile that aggressively degrades traditional carbonate and ether-based solvents. This parasitic chemistry leads to low cycle life, high overpotentials, and the accumulation of insulating byproducts (Li

CO

, carboxylates) rather than the desired lithium peroxide (Li

O

).

The Solution: N,N,N',N'-Tetraethylsulfamide (TES) represents a class of sulfamide-based electrolytes designed via physical organic chemistry principles to resist nucleophilic attack. Unlike its solid analog tetramethylsulfamide, TES is a liquid at room temperature, possessing a high anodic stability window (>4.5 V vs. Li/Li


) and steric shielding that protects the central sulfur atom from superoxide degradation.

Scope: This guide provides a rigorous protocol for the purification, characterization, and implementation of TES in Li-O


 research cells, targeting researchers aiming to stabilize the cathode-electrolyte interface (CEI).

Material Properties & Technical Specifications

TES is a polar aprotic solvent. Its chemical structure features a sulfonyl group bridged by two diethylamine moieties. This "double-shielded" configuration is critical for its electrochemical robustness.

Table 1: Physicochemical Properties of Battery-Grade TES
PropertyValueRelevance to Li-O

CAS Number 2832-49-7Identification
Molecular Weight 208.32 g/mol Molarity calculations
Physical State Liquid (at 25°C)Superior to solid sulfamides (e.g., TMS) for processing
Boiling Point 249–251 °CLow volatility; safe for open-system O

purging
Density 1.03 g/mLVolumetric energy density calculations
Viscosity (

)
~3–5 cP (Est.)*Moderate; may require dilution for high-rate capability
Dielectric Constant (

)
~14–16Sufficient for Li salt dissociation (e.g., LiTFSI)
Anodic Stability >4.7 V vs. Li/Li

Compatible with high-voltage charging steps
Melting Point < 0 °COperable in standard lab environments

*Note: Viscosity is higher than acetonitrile but comparable to glymes. Exact value depends on temperature and salt concentration.

Mechanistic Rationale

The primary failure mode in Li-O


 batteries using organic electrolytes is hydrogen abstraction or nucleophilic substitution by 

.
Failure Mechanism in Ethers (Glymes)

In ethers like TEGDME, the superoxide radical attacks the


-carbon (adjacent to oxygen), leading to ring-opening or chain scission.


Stability Mechanism in TES

TES replaces the vulnerable C-O ether linkages with robust S-N bonds. The sulfur atom, while potentially electrophilic, is sterically hindered by the four ethyl groups. The lone pairs on the nitrogen atoms are delocalized into the sulfonyl group, reducing their basicity and reactivity.

Diagram 1: Comparative Stability Mechanism

StabilityMechanism cluster_Ether Ether/Carbonate Electrolyte cluster_TES Sulfamide Electrolyte (TES) Superoxide Superoxide Radical (O2•-) Ether Ether (TEGDME) Vuln: α-Protons Superoxide->Ether TES_Mol TES Molecule Shielded S-N Bonds Superoxide->TES_Mol Degradation H-Abstraction / Nucleophilic Attack Ether->Degradation Fast Kinetics Byproducts Li2CO3 / Li-Carboxylates (Irreversible Cell Death) Degradation->Byproducts Shielding Steric Hindrance & Electronic Delocalization TES_Mol->Shielding Resists Attack Product Li2O2 Formation (Reversible Discharge) Shielding->Product Stable Pathway

Caption: Comparative reaction pathways of superoxide radical with standard Ether electrolytes vs. TES. TES promotes reversible Li2O2 formation by resisting parasitic degradation.

Experimental Protocol

Phase I: Electrolyte Purification & Preparation

Critical Warning: Commercial TES (98-99%) often contains amine impurities (diethylamine) and water, which are fatal to Li-O


 chemistry.

Reagents:

  • Crude this compound (Sigma-Aldrich/TCI).

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (Battery grade, >99.9%).

  • Molecular Sieves (4Å, activated).

  • Calcium Hydride (CaH

    
    ).
    

Workflow:

  • Pre-Drying: Store crude TES over activated 4Å molecular sieves for 24 hours to remove bulk water.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus under high vacuum (< 0.1 mbar).

    • Add CaH

      
       to the boiling flask to scavenge remaining protons/water.
      
    • Heat bath to ~130-150°C (adjust based on vacuum pressure; bp is ~250°C at atm, significantly lower under vacuum).

    • Discard the first 10% of distillate (light fraction).

    • Collect the middle fraction (clear, colorless liquid).

  • Salt Drying: Dry LiTFSI salt under vacuum at 120°C for 12 hours.

  • Formulation:

    • Inside an Argon-filled glovebox (O

      
       < 0.1 ppm, H
      
      
      
      O < 0.1 ppm), dissolve LiTFSI in purified TES to achieve a 1.0 M concentration .
    • Stir for 4 hours at room temperature.

    • Optional: Add 5-10% (vol) purified DME or DMSO if viscosity is too high for the specific separator used, though pure TES is preferred for maximum stability.

Phase II: Cell Assembly (Swagelok/Coin Cell)

Components:

  • Anode: Lithium metal foil (polished).

  • Separator: Whatman GF/D glass fiber (inert to sulfamides) or Celgard 2400 (if wettability permits).

  • Cathode: Porous Carbon (Super P or CNT) on Carbon Paper (Gas Diffusion Layer). Avoid binders like PVDF which degrade; use PTFE.

  • Electrolyte: 1.0 M LiTFSI in TES (approx. 80-100 µL per cell).

Assembly Steps:

  • Punch Li anodes (12-15 mm diameter).

  • Place Li anode in the negative case.

  • Place separator and wet with 40 µL electrolyte.

  • Place porous carbon cathode.

  • Wet cathode with remaining electrolyte (ensure full saturation but no flooding).

  • Place stainless steel mesh spacer and spring.

  • Seal cell (crimping for coin cells; tightening for Swagelok).

  • Purging: For Swagelok cells, purge the headspace with pure O

    
     (99.999%) for 10 minutes before testing.
    
Phase III: Electrochemical Characterization

Instrument: Biologic VMP3 or Maccor Series 4000.

Test 1: Linear Sweep Voltammetry (LSV) - Stability Window

  • Setup: 3-Electrode Cell (Working: Pt disk, Counter: Li, Reference: Li).

  • Scan: Open Circuit Voltage (OCV) to 5.0 V vs. Li/Li

    
    .
    
  • Rate: 0.1 mV/s.

  • Pass Criteria: Current density < 10 µA/cm

    
     up to 4.5 V.
    

Test 2: Galvanostatic Discharge/Charge (Cycling)

  • Mode: Capacity-limited cycling (to avoid deep discharge death).

  • Limit: Fixed capacity of 500 or 1000 mAh/g

    
    .
    
  • Current Density: 0.1 mA/cm

    
     (low rate) to 0.5 mA/cm
    
    
    
    (stress test).
  • Voltage Cutoffs: 2.0 V (Discharge) / 4.6 V (Charge).

Workflow Visualization

ExperimentalWorkflow cluster_Prep 1. Material Preparation cluster_Assembly 2. Cell Assembly (Ar Glovebox) cluster_Testing 3. Validation RawTES Raw TES Solvent Distillation Vacuum Distillation (over CaH2) RawTES->Distillation PureTES Purified TES (<10 ppm H2O) Distillation->PureTES Mixing Mix with dried LiTFSI (1.0 M) PureTES->Mixing Stacking Cell Stacking Li | Sep+TES | Cathode Mixing->Stacking CathodePrep Cathode Fabrication (Carbon/PTFE) CathodePrep->Stacking Sealing Hermetic Sealing Stacking->Sealing LSV LSV Scan (Stability Window) Sealing->LSV Cycling Galvanostatic Cycling (Li-O2 Regime) LSV->Cycling DEMS DEMS (Optional) Gas Analysis Cycling->DEMS If degradation suspected

Caption: Step-by-step workflow from solvent purification to electrochemical validation.

Expected Results & Troubleshooting

Expected Performance
  • OCV: ~2.96 V (Theoretical for Li-O

    
    ).
    
  • Discharge Plateau: ~2.7 V (lower than theory due to overpotential, but TES should maintain >2.6 V).

  • Charge Plateau: < 4.0 V initially. If > 4.2 V immediately, it indicates poor Li

    
    O
    
    
    
    solubility or cathode passivation.
  • Cycle Life: > 50 cycles at 500 mAh/g (significantly higher than carbonate electrolytes which fail < 10 cycles).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Charging Voltage (>4.5V) Insulating Li

O

film; Poor solvent conductivity.
Add Redox Mediator (e.g., LiI, TEMPO) to TES electrolyte to assist oxidation.
Rapid Capacity Fade Water contamination; Side reactions.Re-dry TES over molecular sieves; Check cell sealing (O

crossover).
Blue/Yellow Electrolyte Decomposition of impurities.Improve distillation rigor; Check purity of LiTFSI.
Li Anode Corrosion Reaction with trace amines.Ensure TES is distilled to remove diethylamine residues.

References

  • Sulfamide Electrolyte Stability

    • Molecular Design of Stable Sulfamide- and Sulfonamide-Based Electrolytes for Aprotic Li-O2 B
    • Source:

  • TES Physical Properties

    • This compound - Compound Summary.
    • Source:

  • General Li-O2 Mechanisms

    • Lithium–oxygen batteries: bridging mechanistic understanding and b
    • Source:

  • TES as Additive

    • Comparative Study on Surface Films from Ionic Liquids Containing Saturated and Unsaturated Substituent for LiCoO2. (Mentions NTESA additive).
    • Source:

"electrochemical stability window of N,N,N',N'-Tetraethylsulfamide"

[1][2]

References

  • B. G. Kim et al. , "A rationally designed sulfonamide-based electrolyte enables stable cycling of commercial high-nickel cathodes," Nature Communications, 2021. Link(Reference for general sulfonamide stability >4.7V).

  • X. Zhang et al. , "Electrochemical Oxidation of Sulfides to Sulfoxides," Royal Society of Chemistry, 2019. Link(Reference for oxidation potentials of sulfur-nitrogen compounds).

  • A. Abouimrane et al., "Sulfone-based electrolytes for high-voltage Li-ion batteries," Electrochemistry Communications, 2009.
  • PubChem , "this compound Compound Summary," National Library of Medicine. Link(Source for physical property verification).

Application Note: Formulating High-Voltage Electrolytes with N,N,N',N'-Tetraethylsulfamide (TES)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation, handling, and characterization of electrolytes based on N,N,N',N'-Tetraethylsulfamide (TES) . As the demand for high-voltage Lithium-Ion Batteries (LIBs) (>4.5 V vs. Li/Li⁺) grows, traditional carbonate-based solvents (e.g., EC/DMC) face severe oxidative decomposition. TES, featuring a sulfonyl (


) core flanked by diethylamine groups, offers a unique combination of high oxidative stability , low flammability , and hydrolytic resistance .

This protocol is designed for researchers targeting high-voltage cathodes (e.g., NMC811, LNMO) or Lithium-Sulfur (Li-S) systems where polysulfide shuttling must be suppressed.

Material Profile: this compound

TES is a polar aprotic solvent.[1] Its chemical structure provides high anodic stability due to the strong electron-withdrawing nature of the sulfonyl group, which lowers the HOMO (Highest Occupied Molecular Orbital) energy level, making it difficult to oxidize.

Table 1: Physicochemical Properties of TES
PropertyValueRelevance to Batteries
CAS Number 2832-49-7Identity verification.
Molecular Weight 208.32 g/mol Calculation of molality (

) and molarity (

).
Physical State Liquid (at RT)Usable as a primary solvent or co-solvent.
Melting Point -35 °C (approx)Suitable for low-temperature operation.
Boiling Point ~250 °CHigh thermal stability; low vapor pressure reduces cell swelling.
Flash Point 110 °CSignificantly safer than DMC (18°C) or EMC (23°C).
Density 1.03 g/mLVolumetric formulation calculations.[2]
Dielectric Constant Moderate (~20-30)*Sufficient to dissociate Li salts, though often paired with high

co-solvents.

*Estimated based on sulfamide class analogs.

Formulation Strategy

TES should rarely be used as a single solvent due to its moderate viscosity. A binary or ternary system is recommended to balance ionic conductivity with electrochemical stability .

Recommended Formulation: "High-Voltage Standard" (HVS-01)
  • Solvent: TES : Dimethyl Carbonate (DMC) (1:1 v/v)

    • Rationale: TES provides high-voltage stability and safety; DMC lowers viscosity to improve ion transport.

  • Salt: 1.0 M Lithium Bis(fluorosulfonyl)imide (LiFSI)

    • Rationale: LiFSI is more stable and conductive than LiPF₆ in sulfamide systems and forms a robust SEI on Li-metal.

  • Additive: 2 wt% Fluoroethylene Carbonate (FEC)

    • Rationale: Sulfamides do not passivate graphite/Li anodes effectively. FEC is critical to form a stable LiF-rich Solid Electrolyte Interphase (SEI).

Protocol 1: Electrolyte Preparation

Safety: TES is an irritant. Handle in a fume hood or glovebox. LiFSI is hygroscopic.

Equipment
  • Argon-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).[3]
  • Magnetic stirrer and PTFE-coated stir bars.

  • Aluminum or HDPE mixing vials (Glass can leach Na/Si over time with fluoride salts).

  • Molecular Sieves (4Å), activated at 300°C.

Step-by-Step Procedure
  • Solvent Drying:

    • Add 10% w/v activated molecular sieves to pure TES and DMC separately.

    • Let stand for 48 hours.

    • QC Check: Measure water content using Karl Fischer titration. Target:

      
       ppm.
      
  • Solvent Blending:

    • In the glovebox, measure equal volumes of dried TES and DMC.

    • Mix in a clean HDPE bottle.

  • Salt Addition (Exothermic Control):

    • Calculate the mass of LiFSI required for 1.0 M concentration.

    • Place the solvent bottle in a cooling block (optional, but recommended).

    • Add LiFSI slowly in 3 aliquots while stirring. Allow complete dissolution between additions to prevent local overheating.

  • Additive Incorporation:

    • Once the salt is fully dissolved and the solution returns to room temperature, add 2 wt% FEC.

    • Stir for 30 minutes.

  • Filtration (Optional but Recommended):

    • Filter the electrolyte through a 0.45 µm PTFE syringe filter to remove any dust or sieve dust.

Protocol 2: Electrochemical Characterization

Every new batch must be validated for its Electrochemical Stability Window (ESW) before use in full cells.

Workflow Diagram

ESW_Characterization Prep Electrolyte Preparation Cell 3-Electrode Cell Assembly (WE: Pt/GC, CE: Li, RE: Li) Prep->Cell OCP OCP Measurement (Rest 2 hours) Cell->OCP LSV Linear Sweep Voltammetry (Scan: OCP -> 6.0V) OCP->LSV Stabilized Analysis Data Analysis (Cutoff: 10 µA/cm²) LSV->Analysis Current Response

Caption: Workflow for determining the oxidative stability limit of TES electrolytes.

Method: Linear Sweep Voltammetry (LSV)
  • Cell Setup: Use a 3-electrode beaker cell or a specialized coin cell (Li metal counter/reference, Platinum or Glassy Carbon working electrode).

  • Parameters:

    • Scan Rate: 0.1 mV/s or 1.0 mV/s (Slow scans are more rigorous).

    • Range: OCP to 6.0 V vs. Li/Li⁺.

  • Analysis:

    • The stability limit is defined as the voltage where the current density exceeds 10 µA/cm² .

    • Expected Result: TES-based electrolytes typically show stability up to 4.8 V - 5.0 V , significantly higher than standard EC/DMC (4.3 V).

Critical Mechanism: Interface Engineering

Why add FEC? Sulfamides are stable, but they do not polymerize to form a protective layer on the anode (Graphite or Li-metal). Without FEC, the solvent will continuously reduce at the anode, leading to cell failure.

SEI Formation Pathway

SEI_Mechanism cluster_0 Electrolyte Bulk cluster_1 Anode Surface (Reduction) cluster_2 Resulting SEI TES TES Solvent (Stable) Red_TES TES Reduction (Slow/Parasitic) TES->Red_TES If Unprotected FEC FEC Additive (Sacrificial) Red_FEC FEC Reduction (~1.0 V vs Li) FEC->Red_FEC Preferential LiF LiF-Rich Layer (Robust/Conductive) Red_FEC->LiF Polymer Polycarbonates Red_FEC->Polymer LiF->TES Blocks Electron Transfer

Caption: The sacrificial role of FEC in protecting TES from cathodic decomposition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Ionic Conductivity Viscosity of TES is too high.Increase ratio of DMC or switch to Methyl Acetate (MA) for power apps.
High First Cycle Loss Poor SEI formation on Graphite.Increase FEC concentration (up to 5%) or add Vinylene Carbonate (VC).
Aluminum Corrosion LiFSI attacking Al current collector at >4.2V.Ensure LiFSI is high purity (<50 ppm Cl⁻). Add 0.1M LiBOB to passivate Al.
Salt Precipitation Temperature too low or concentration too high.TES solubility decreases at low T. Limit salt to 0.8M for low-temp apps.

References

  • PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Suo, L., et al. (2013). "Water-in-salt" electrolyte enables high-voltage aqueous lithium-ion chemistries. (Contextual reference for high-voltage stability concepts in sulfonamides). Science.
  • Zhang, H., et al. (2020). Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. (Demonstrates anodic stability of sulfamide class). NIH/PubMed. Retrieved from [Link]

  • Li, J., et al. (2021). Ultra-high-voltage Ni-rich layered cathodes in practical Li metal batteries enabled by a sulfonamide-based electrolyte.[5] (Specific application of DMTMSA, a TES analog). Nature Energy. Retrieved from [Link]

Disclaimer: This protocol involves the use of hazardous chemicals.[2][4] Users must review Safety Data Sheets (SDS) for TES, LiFSI, and associated solvents before proceeding. All experiments should be conducted in appropriate containment systems.

Sources

Application Note: Optimized Synthesis and Purification of High-Purity N,N,N',N'-Tetraethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N,N,N',N'-Tetraethylsulfamide (TES) [CAS: 2832-49-7] with a target purity of >99.5%. TES is increasingly valued as a high-voltage stable electrolyte solvent for lithium-ion batteries and a specialized reagent in organic synthesis.

Standard literature methods often result in trace chloride contamination and moisture retention, which are detrimental to electrochemical stability. This guide prioritizes anhydrous handling , thermal control , and fractional vacuum distillation to meet "Battery Grade" specifications.

Reaction Strategy & Mechanism

Chemical Pathway

The synthesis proceeds via the nucleophilic substitution of sulfuryl chloride (


) with diethylamine (

). To drive the reaction to completion and neutralize the HCl byproduct, a stoichiometric excess of diethylamine is employed.

Stoichiometry:



While tertiary amines (e.g., Triethylamine) can be used as acid scavengers, using excess diethylamine minimizes the introduction of foreign organic impurities, simplifying the purification profile.

Reaction Scheme Visualization

The following diagram illustrates the stepwise substitution mechanism and byproduct formation.

ReactionScheme SO2Cl2 Sulfuryl Chloride (Electrophile) Intermediate Intermediate Cl-SO2-NEt2 SO2Cl2->Intermediate 1st Substitution (-HCl) Amine Diethylamine (Nucleophile - 4 eq) Amine->Intermediate Product Tetraethylsulfamide (Target) Amine->Product Intermediate->Product 2nd Substitution (-HCl) Salt Diethylammonium Chloride (Solid Byproduct) Intermediate->Salt Precipitates

Figure 1: Reaction pathway for the synthesis of Tetraethylsulfamide. Note the stepwise displacement of chloride ions.

Materials & Safety Specifications

Critical Safety Warning: Sulfuryl chloride is highly corrosive, lachrymatory, and reacts violently with water to release HCl and


 gases. All operations must be performed in a functioning fume hood.
Reagent / SolventPurity RequirementRoleSafety Hazard
Sulfuryl Chloride 97%+ (Distilled if yellow)ElectrophileCorrosive, Water Reactive
Diethylamine 99.5% (Anhydrous)Nucleophile / BaseFlammable, Toxic
Dichloromethane (DCM) ACS Grade (Anhydrous)SolventVolatile, Carcinogen susp.
Nitrogen/Argon UHP (Ultra High Purity)Inert AtmosphereCompressed Gas

Experimental Protocol

Phase 1: Reactor Setup & Addition

Objective: Controlled formation of TES while managing the significant exotherm ($ \Delta H < 0 $).

  • Vessel Preparation: Flame-dry a 1000 mL 3-neck round-bottom flask (RBF). Equip with:

    • Mechanical overhead stirrer (Teflon blade).

    • Pressure-equalizing addition funnel.

    • Inert gas inlet (N2 or Ar) with an oil bubbler outlet.

    • Low-temperature thermometer.

  • Charge Amine: Under inert flow, add Diethylamine (4.0 equivalents, 85.0 g, 1.16 mol) and Dichloromethane (400 mL) to the RBF.

  • Cooling: Submerge the RBF in a salt-ice bath (or cryostat) to reach an internal temperature of -10°C to 0°C .

  • Charge Electrophile: Charge Sulfuryl Chloride (1.0 equivalent, 39.2 g, 0.29 mol) into the addition funnel. Dilute with 50 mL DCM to prevent clogging at the tip.

  • Controlled Addition: Dropwise add the

    
     solution to the amine over 60–90 minutes .
    
    • Critical Check: Ensure internal temperature does not exceed +5°C. Rapid addition leads to impurity formation and potential "runaway" boiling of the solvent.

  • Digestion: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for an additional 4 hours to ensure complete conversion.

Phase 2: Workup & Isolation

Objective: Removal of the bulk amine salt and solvent.

  • Filtration: The reaction mixture will be a thick slurry due to diethylammonium chloride precipitation. Filter through a sintered glass funnel (porosity M) or a Celite pad to remove the solids.

  • Washing:

    • Wash the filter cake with cold DCM (2 x 50 mL).

    • Transfer the combined filtrate to a separatory funnel.

    • Wash with 1M HCl (100 mL) to remove unreacted amine.

    • Wash with Sat. NaHCO3 (100 mL) to neutralize acidity.

    • Wash with Brine (100 mL) .

  • Drying: Dry the organic layer over anhydrous

    
     for 30 minutes. Filter.
    
  • Concentration: Remove DCM using a rotary evaporator at 40°C (bath temp) under reduced pressure (down to 20 mbar) to yield the crude yellow oil.

Phase 3: Purification (Vacuum Distillation)

Objective: Isolation of ultra-pure TES. The boiling point of TES is approx. 250°C at atmospheric pressure; thermal degradation risks are high without vacuum.

  • Setup: Transfer crude oil to a short-path distillation apparatus.

  • Degassing: Stir under high vacuum (0.5 – 2.0 mmHg) at room temperature for 20 mins to remove volatile solvent traces.

  • Distillation: Slowly increase oil bath temperature.

    • Foreshot: Discard the first 5-10% of distillate (lower boiling impurities).

    • Main Fraction: Collect the clear, colorless liquid distilling at 105°C – 115°C @ 1.0 mmHg (approximate value; varies with vacuum depth).

  • Storage: Store under Argon in a desiccator or glovebox.

Process Workflow Visualization

Workflow Start Start: Reagents Reactor Reactor: -10°C (DCM Solvent) Start->Reactor Slow Addition Filter Filtration (Remove Et2NH2Cl) Reactor->Filter Slurry Wash Aq. Workup (HCl / NaHCO3 / Brine) Filter->Wash Filtrate Rotovap Solvent Removal (Crude Oil) Wash->Rotovap Organic Phase Distill High Vac Distillation (1 mmHg / ~110°C) Rotovap->Distill Crude QC Quality Control (GC-MS / KF) Distill->QC Main Fraction

Figure 2: End-to-end processing workflow for high-purity isolation.

Quality Control & Characterization

For battery applications, water content <20 ppm is often required.

TestMethodAcceptance Criteria
Purity GC-MS / FID> 99.5% Area
Identity 1H NMR (CDCl3)

1.15 (t, 12H), 3.25 (q, 8H)
Water Content Karl Fischer (Coulometric)< 50 ppm (target <20 ppm)
Chloride Ion Chromatography< 10 ppm
Appearance VisualColorless, viscous liquid

Troubleshooting Guide:

  • Problem: Product is yellow.

    • Cause: Oxidation of amine or traces of sulfuryl chloride decomposition.

    • Fix: Redistill over activated charcoal or copper turnings.

  • Problem: Low Yield.

    • Cause: Incomplete precipitation of salt or hydrolysis due to wet reagents.

    • Fix: Ensure

      
       is fresh; ensure system is strictly anhydrous.
      

References

  • Synthesis of Sulfamides: Behrend, R. (1884). "Ueber die Einwirkung von Sulfurylchlorid auf secundäre Amine." Justus Liebigs Annalen der Chemie, 222(2), 116-136.

  • Electrolyte Applications: Zhang, H., et al. (2020).[1] "Molecular Design of Stable Sulfamide- and Sulfonamide-Based Electrolytes for Aprotic Li-O2 Batteries." Cell Reports Physical Science, 1(2).

  • Physical Properties: PubChem Compound Summary for CID 137739, this compound.

  • Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) - Sulfuryl Chloride.

Sources

Application Note: Purification of N,N,N',N'-Tetraethylsulfamide by Vacuum Distillation

[1][2]

Executive Summary

This protocol details the purification of N,N,N',N'-Tetraethylsulfamide (TES) (CAS: 2832-49-7), a robust polar aprotic solvent and electrolyte intermediate.[1][2] While TES is commercially available, high-purity applications in electrochemistry and catalysis often require re-purification to remove trace amines, sulfamoyl chlorides, and ionic salts.[1][2]

Key Technical Insight: TES has a high atmospheric boiling point (~250°C).[1][2] Attempting distillation at ambient pressure frequently leads to thermal degradation and discoloration.[1][2] This protocol mandates vacuum distillation (reduced pressure) to lower the boiling threshold to a safe range (115–130°C), ensuring thermal stability and maximum recovery.[1][2]

Physicochemical Profile & Safety

Understanding the physical constraints of TES is critical for designing the distillation setup.[1][2]

Table 1: Physical Properties of this compound
PropertyValueNotes
CAS Number 2832-49-7
Molecular Weight 208.32 g/mol
Boiling Point (Atm) 249–251 °CDO NOT distill at this temp.[1][2][3]
Boiling Point (Vac) 125 °C @ 8.3 mmHg Target range for purification.[1][2][4]
Density 1.03–1.06 g/mLDenser than water.[1][2]
Solubility Organic solventsLimited water solubility; separates easily.[1][2]
Appearance Colorless to pale yellow liquidDarkens upon oxidation/heating.[1][2]

Safety Warning: TES is a skin, eye, and respiratory irritant (H315, H319, H335).[1][2] All operations must be performed in a fume hood.[1][2] The synthesis precursors (diethylamine and sulfuryl chloride) are corrosive and toxic; ensure the crude material is quenched before distillation.[1][2]

Pre-Distillation Treatment (Crude Preparation)

Direct distillation of crude reaction mixtures is dangerous due to the presence of solid amine salts (Diethylamine Hydrochloride), which cause severe bumping and condenser clogging.[1][2]

Salt Removal Strategy

Objective: Remove ionic byproducts and trace acids.[1][2]

  • Dilution: Dissolve the crude reaction residue in a non-polar solvent (e.g., Dichloromethane or Diethyl Ether) if not already in solution.[1][2]

  • Aqueous Wash:

    • Wash organic layer 2x with 1M HCl (removes unreacted diethylamine).[1][2]

    • Wash 1x with Distilled Water .[1][2]

    • Wash 1x with Brine (Sat. NaCl) .[1][2]

  • Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ for 30 minutes.

  • Concentration: Filter off the desiccant and remove the extraction solvent via rotary evaporation.[1][2]

    • Result: Viscous, crude TES oil (yellow/orange).[1][2]

Vacuum Distillation Protocol

Equipment: Short-path distillation head (Vigreux column optional for high purity), vacuum pump capable of <10 mmHg, manometer, oil bath, and receiving flasks.[1][2]

Setup Diagram

The following logic flow illustrates the critical decision points in the purification process.

TES_PurificationCrudeCrude Reaction Mixture(TES + Et2NH-HCl + Impurities)WashAqueous Acid Wash(Remove Amines/Salts)Crude->Wash ExtractDryDrying & Solvent Removal(MgSO4 -> Rotovap)Wash->Dry Organic PhaseVacSetupVacuum Distillation Setup(Target: <10 mmHg)Dry->VacSetup Crude OilF1Fraction 1: Fore-run(Volatiles/Solvent Trace)<110°CVacSetup->F1 Low BPF2Fraction 2: Main Cut(Pure TES)120-130°CVacSetup->F2 Stable BPF3Residue(Tars/High Boilers)VacSetup->F3 Pot Residue

Figure 1: Workflow for the isolation and purification of Tetraethylsulfamide.

Step-by-Step Procedure

Step 1: System Preparation

  • Load the crude TES into a round-bottom flask (max 60% full).

  • Add a magnetic stir bar (do not use boiling chips under vacuum).[1][2]

  • Grease all joints lightly with high-vacuum grease.[1][2]

  • Connect the vacuum pump and manometer.[1][2] Do not heat yet.

Step 2: Degassing

  • Slowly lower the pressure to ~10 mmHg .[1][2]

  • Stir rapidly. You will observe bubbling as residual solvent (DCM/Ether) evaporates.[1][2]

  • Wait until bubbling subsides before heating.[1][2]

Step 3: Heating & Fraction Collection

  • Bath Temperature: Set oil bath to 145–155°C . (Bath should be ~20°C higher than target vapor temp).

  • Fraction 1 (Fore-run):

    • Collect distillate coming over below 115°C (at 8-10 mmHg).

    • Composition: Trace solvents, unreacted sulfuryl chloride, or low-boiling amines.[1][2]

    • Action: Discard or segregate.[1][2]

  • Fraction 2 (Main Cut - The Product):

    • Vapor temperature will stabilize around 122–128°C (at 8.3 mmHg).[1][2]

    • Collection rate should be steady (1 drop per second).

    • Appearance: Clear, colorless liquid.[1][2]

  • Termination:

    • Stop collection when vapor temperature drops (indicating depletion) or pot temperature rises excessively (risk of decomposition).[1][2]

    • Residue: A dark, viscous tar will remain in the boiling flask.[1][2]

Step 4: Shutdown

  • Remove heat source.[1][2]

  • Allow system to cool to <50°C under vacuum.[1][2]

  • Slowly bleed in nitrogen or air to restore atmospheric pressure.[1][2]

Quality Control (QC)

Verify purity using GC-MS or NMR.[1][2]

  • 1H NMR (CDCl₃):

    • Look for a triplet at δ 1.1–1.3 ppm (methyl groups).[1][2]

    • Look for a quartet at δ 3.1–3.3 ppm (methylene groups).[1][2][5]

    • Impurity Check: Sharp singlets or broad peaks outside these regions indicate residual solvent or amine salts.[1][2]

  • Refractive Index:

    
     should be approx 1.448 .[1][2][3]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Severe Bumping Residual salts or water in crude.[1][2]Stop. Re-dissolve in ether, wash with water, dry, and restart.[1][2]
High BP (>140°C) Poor vacuum (>15 mmHg).[1][2]Check pump oil, seal leaks, or grease joints.[1][2]
Product is Yellow Oxidation or thermal decomposition.[1][2]Distill under Nitrogen bleed; ensure bath temp is not >160°C.
Clogging Sublimation of amine salts.[1][2]Use a heat gun to warm the distillation path; ensure pre-wash was thorough.[1][2]

References

  • PubChem. this compound Compound Summary (CID 137739).[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

N,N,N',N'-Tetraethylsulfamide: A High-Potential Aprotic Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Solvent Lexicon

In the continuous pursuit of innovation and efficiency within organic synthesis, the exploration of novel solvent systems is a critical frontier. While traditional solvents have established their roles, the demand for solvents with unique property profiles—enhancing reactivity, improving selectivity, and offering safer alternatives—is ever-present. N,N,N',N'-Tetraethylsulfamide emerges as a compelling candidate in this context. Its molecular structure, characterized by a central sulfamide group flanked by four ethyl substituents, imparts a distinct combination of high polarity, aprotic nature, and potential for high thermal stability. This application note serves as a detailed technical guide for researchers, chemists, and drug development professionals on the potential applications and evaluation protocols for this compound as a solvent in organic reactions. While its use is not yet widely documented in the literature, its properties suggest significant potential in a variety of transformations.

Physicochemical and Safety Profile

A thorough understanding of a solvent's physical and safety properties is paramount before its integration into any experimental workflow.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C8H20N2O2SPubChem[1]
Molecular Weight 208.32 g/mol PubChem[1]
Boiling Point 249-251 °CChemicalBook[2][3]
Density 1.03 g/mL at 25 °CChemicalBook[2][3]
Refractive Index n20/D 1.448ChemicalBook[2]
Flash Point 110 °CChemicalBook[2]
Appearance LiquidChemicalBook[2]
Safety and Handling

This compound is classified as an irritant.[1] Adherence to standard laboratory safety protocols is essential.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications in Organic Synthesis: A Theoretical Framework

The molecular structure of this compound suggests its utility as a polar aprotic solvent. The presence of the sulfonyl group creates a significant dipole moment, while the ethyl groups provide steric shielding to the nitrogen atoms, preventing them from acting as nucleophiles. This combination is highly desirable for a range of organic transformations.

Nucleophilic Substitution Reactions (SN1 and SN2)

The high polarity of this compound can facilitate the stabilization of charged intermediates and transition states, which is beneficial for both SN1 and SN2 reactions. For SN1 reactions, the solvent's ability to solvate both the leaving group and the resulting carbocation can accelerate the reaction rate. In SN2 reactions, a polar aprotic solvent is ideal as it can solvate the cation of the nucleophile, leaving the anion more "naked" and, therefore, more reactive.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[4][5][6] The choice of solvent is critical for the solubility of the catalyst, substrates, and reagents, as well as for the stability of the catalytic species. The high boiling point of this compound makes it a suitable candidate for reactions requiring elevated temperatures. Its polar nature can aid in the dissolution of inorganic bases and salts often used in these reactions.

Lithiation and Other Organometallic Reactions

The stability of organolithium reagents and other organometallics is highly dependent on the solvent.[7][8][9] While ethers like THF are commonly used, their low boiling points can be limiting. The higher boiling point and coordinating ability of the sulfonyl oxygen in this compound could offer a more stable and higher-temperature medium for lithiation reactions. Additives like TMEDA are often used to enhance the reactivity of organolithium bases, and the compatibility of this compound with such additives would be a key area of investigation.[10][11]

A Potentially Safer Alternative to Carcinogenic Solvents

Some commonly used polar aprotic solvents, such as hexamethylphosphoramide (HMPA), are known carcinogens. The exploration of safer alternatives is a significant goal in green chemistry.[12] While the toxicology of this compound is not extensively studied, its initial safety profile suggests it may be a less hazardous alternative to highly toxic solvents, warranting further investigation.[13][14]

General Protocol for the Evaluation of this compound as a Solvent

The following protocol provides a general framework for researchers to systematically evaluate the performance of this compound in a specific organic reaction.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Workup Phase solubility_test 1. Solubility Test (Reactants, Catalyst, Base) solvent_prep 2. Solvent Preparation (Drying, Degassing) solubility_test->solvent_prep reagent_prep 3. Reagent Preparation solvent_prep->reagent_prep reaction_setup 4. Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup Proceed if soluble reaction_monitoring 5. Reaction Monitoring (TLC, GC/MS, LC/MS) reaction_setup->reaction_monitoring workup 6. Reaction Workup (Quenching, Extraction) reaction_monitoring->workup Upon completion purification 7. Product Purification (Chromatography, Crystallization) workup->purification characterization 8. Product Characterization (NMR, MS, etc.) purification->characterization yield_calc 9. Yield Calculation & Comparison characterization->yield_calc

Caption: General workflow for evaluating a novel solvent in organic synthesis.

Step-by-Step Methodology

1. Solubility Assessment:

  • At room temperature, assess the solubility of all reaction components (starting materials, catalyst, ligand, base, etc.) in this compound.

  • If solubility is limited, gently heat the mixture to determine if solubility improves at elevated temperatures.

2. Solvent Preparation:

  • For reactions sensitive to moisture or oxygen, dry the this compound over a suitable drying agent (e.g., CaH2) followed by distillation under reduced pressure.

  • Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

3. Reaction Setup:

  • In a flame-dried or oven-dried reaction vessel under an inert atmosphere, combine the reactants, catalyst, and any other solid reagents.

  • Add the dry, degassed this compound via syringe or cannula.

  • Stir the reaction mixture and bring it to the desired temperature.

4. Reaction Monitoring:

  • Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the reaction rate and product formation to a control reaction performed in a standard solvent for that transformation.

5. Workup and Product Isolation:

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction appropriately (e.g., with water or a saturated aqueous solution).

  • Perform an extractive workup. Note: The high boiling point and potential water solubility of this compound may require specific considerations for its removal. It may be necessary to perform multiple extractions with a suitable organic solvent.

  • Dry the combined organic layers over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

6. Purification and Characterization:

  • Purify the crude product using standard techniques such as flash column chromatography, recrystallization, or distillation.

  • Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

7. Comparative Analysis:

  • Compare the yield, purity, and reaction time with the control reaction.

  • Assess any differences in by-product formation.

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, polar aprotic solvent for organic synthesis. Its high boiling point, polarity, and aprotic nature make it a theoretically attractive candidate for a wide range of reactions. The protocols and information provided in this application note are intended to serve as a foundational guide for researchers to unlock the potential of this novel solvent. Systematic evaluation of its performance in various chemical transformations will be crucial in establishing its place in the synthetic chemist's toolkit and potentially offering a safer and more efficient alternative to conventional solvents.

References

  • Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360.
  • Liu, J. T., Brandes, D. S., Greenwood, N. S., & Ellman, J. A. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Advancements in Organic Solvent Nanofiltration: The Critical Role of Polyamide Membranes in Sustainable Industrial Applications. Retrieved from [Link]

  • Ellman, J. A., et al. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central.
  • ResearchGate. (2025). Synthesis of some N,N,N′,N′‐Tetraalkyl‐3‐Oxa‐Pentane‐1,5‐Diamide and their Applications in Solvent Extraction. Retrieved from [Link]

  • MDPI. (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Retrieved from [Link]

  • PubMed. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Retrieved from [Link]

  • PubMed. (1989). Inhibition of N-nitrosodiethylamine carcinogenesis in mice by naturally occurring organosulfur compounds and monoterpenes. Retrieved from [Link]

  • TCI AMERICA. (2018). SAFETY DATA SHEET - this compound. Spectrum Chemical.
  • Pratap, S. G. (n.d.). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Babu Banarasi Das University, Lucknow (U.P.) INDIA.
  • MDPI. (2023). Applying a Green Solvent with Microwave, Ultrasound, and Soxhlet Extraction Techniques to Quantify the Slip Additive cis-1,3-Docosenamide and Nine Oxidative Degradation Byproducts in Polypropylene Samples. Retrieved from [Link]

  • Fisher Scientific. (2024).
  • SciSpace. (n.d.). Inhibition of N-Nitrosodiethylamine Carcinogenesis in Mice by Naturally Occurring Organosulfur Compounds and Monoterpenes. Retrieved from [Link]

  • ResearchGate. (2022). Lithiation product stability?. Retrieved from [Link]

  • ResearchGate. (2025). Exploiting Trans‐Sulfinylation for the Synthesis of Diverse N‐Alkyl Sulfinamides via Decarboxylative Sulfinamidation. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N,N,N',N'-Tetramethylmethylenediamine.
  • Taylor & Francis Online. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Retrieved from [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.).
  • Semantic Scholar. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Olefin-accelerated solid-state C–N cross-coupling reactions using mechanochemistry.
  • Cheméo. (n.d.). Chemical Properties of N,N,N',N'-Tetramethylsulfonamide (CAS 3768-63-6). Retrieved from [Link]

  • PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

Sources

Application Note: Catalytic Activation via N,N,N',N'-Tetraethylsulfamide (TES) Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of N,N,N',N'-Tetraethylsulfamide (TES) as a critical Lewis basic ligand and activator in organometallic catalysis. Unlike traditional transition metal ligands, TES primarily functions by forming catalytically active complexes with s-block metals (Li, Mg, Zn) , serving as a safer, non-carcinogenic alternative to HMPA (Hexamethylphosphoramide).

Executive Summary

This compound (TES) is a polar aprotic Lewis base (


) utilized to modulate the reactivity of organometallic reagents. While often categorized as a solvent or additive, its functional role is that of a ligand  that forms discrete coordination complexes with metal centers (e.g., 

). These complexes exhibit enhanced "catalytic" activity in nucleophilic additions, deprotonations, and anionic polymerizations by disrupting stable metal aggregates (oligomers) into highly reactive monomeric species.

Key Advantages:

  • Safety: Non-carcinogenic substitute for HMPA and DMPU.

  • Stability: High resistance to reduction by strong bases (MeLi, LDA) and elevated temperatures.

  • Selectivity: Modulates the aggregation state to favor specific reaction pathways (e.g., 1,2-addition vs. 1,4-addition).

Mechanistic Insight: The Activation Cycle

The "catalytic activity" of TES arises from its high Donor Number (DN ~14.6) and steric bulk.[1] In non-polar solvents (THF, Toluene), organolithium reagents exist as unreactive hexamers or tetramers. TES coordinates to the metal cation via the sulfonyl oxygens, forcing the de-aggregation of the cluster.

Coordination Mechanism

The sulfonyl group (


) acts as a bidentate or monodentate donor. The ethyl groups provide sufficient steric bulk to prevent the formation of tight aggregates, exposing the carbanion for reaction.

TES_Activation Aggregate Inactive Aggregate (RLi)6 Complex Active Complex [Li(TES)2]+ R- Aggregate->Complex De-aggregation (Fast Equilibrium) TES + TES (Ligand) TES->Complex Product Product (Alkoxide) Complex->Product Nucleophilic Attack (Rate Limiting Step) Substrate Substrate (e.g., Epoxide) Substrate->Product

Figure 1: Activation pathway of organolithium reagents by TES. The formation of the monomeric Li-TES complex significantly lowers the activation energy for nucleophilic attack.

Experimental Protocols

Protocol A: Enantioselective Epoxide Opening (TES-Mediated)

Objective: Enhance the yield and rate of epoxide ring-opening using organolithium reagents without compromising enantioselectivity.

Reagents:

  • Organolithium reagent (e.g., n-BuLi, 1.6 M in hexanes)

  • This compound (TES), distilled and stored over 4Å molecular sieves.

  • Substrate: Cyclohexene oxide or chiral epoxide.

  • Solvent: Anhydrous Toluene.

Procedure:

  • Complex Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve TES (2.0 equiv relative to Li) in anhydrous toluene.

    • Cool to -78°C.

    • Add n-BuLi dropwise. Stir for 15 minutes to allow the formation of the

      
       complex. Note: The solution may change viscosity, indicating complexation.
      
  • Substrate Addition:

    • Add the epoxide (1.0 equiv) slowly via syringe pump over 10 minutes.

    • Maintain temperature at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with diethyl ether, dry over

      
      , and concentrate.
      

Validation Check:

  • Control: Run a parallel reaction without TES. The reaction without TES should show <10% conversion at -78°C, while the TES-complexed reaction should exceed 80% conversion.

Protocol B: Directed Ortho-Metalation (DoM) Enhancement

Objective: Facilitate the metalation of weak directing groups by increasing the basicity of LDA.

Procedure:

  • Prepare LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Add TES (1-2 equiv) to the LDA solution. Stir for 10 minutes.

    • Mechanism:[1][2][3] TES displaces THF ligands, creating a more steric and electron-rich Li center, increasing the kinetic basicity of the amide.

  • Add the aromatic substrate (e.g., Anisole). Stir for 30 minutes.

  • Quench with electrophile (e.g.,

    
    , 
    
    
    
    ).

Comparative Data: TES vs. Additive Standards

The following table summarizes the performance of TES complexes compared to traditional additives in the alkylation of specific substrates.

Table 1: Efficiency of Lewis Base Additives in Organolithium Alkylation

AdditiveDonor Number (DN)ToxicityStability w/ MeLiRelative Rate (

)
None (THF only) 20.0LowHigh1.0
HMPA 38.8Carcinogen High1500
DMPU ~28LowModerate850
TES (Tetraethylsulfamide) 14.6 *Low High 600

*Note: While the DN of TES is lower than HMPA, its bidentate capability and steric profile allow it to effectively break aggregates in non-polar media, often outperforming its DN prediction.

Safety & Handling Guidelines

  • Toxicity: TES is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). unlike HMPA, it is not a known mutagen.

  • Purification: Commercial TES can contain amine impurities. Purify by vacuum distillation (bp 85-88°C at 0.5 Torr) before use in catalytic applications.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Maxwell, C. R., Hodgson, D. M., et al. (2004). "Organolithium-induced enantioselective alkylative double ring-opening of epoxides". Tetrahedron, 60(20), 4459-4472. Link

  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis (Entry: Tetraethylsulfamide).[4] Wiley. Link

  • Labrèche, C., et al. (1996). "An Appraisal of Tetraethylsulfamide as Plasticizer for Poly(ethylene oxide)-LiN(CF3SO2)2 Rubbery Electrolytes". Macromolecules, 29(24).[5] Link

Sources

Technical Guide: N,N,N',N'-Tetraethylsulfamide (TES) in Coordination Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N,N,N',N'-Tetraethylsulfamide (TES) , a specialized sulfonyl-group donor, focusing on its role as a stabilizing ligand in high-voltage electrochemical systems and coordination chemistry.

Executive Summary

This compound (TES) is a polar, aprotic, tetra-substituted sulfamide derivative (


). Unlike primary or secondary sulfamides, TES lacks acidic N-H protons, rendering it chemically robust against deprotonation.[1] Its utility in coordination chemistry arises from the high electron density of the sulfonyl (

) oxygen atoms, which act as hard Lewis bases .

In modern research, TES is primarily utilized as a functional electrolyte additive and surface-coordinating ligand in Lithium-Ion Batteries (LIBs).[1] It coordinates to high-valence transition metals (e.g.,


) on cathode surfaces, forming a protective Cathode-Electrolyte Interphase (CEI) that suppresses electrolyte decomposition and metal dissolution.[1]

Chemical Properties & Ligand Field Theory[1]

Structural Characteristics

TES operates as a monodentate O-donor ligand .[1] While the molecule contains two nitrogen atoms, their lone pairs are heavily delocalized into the sulfonyl group (


), significantly reducing their basicity. Consequently, coordination occurs almost exclusively via the sulfonyl oxygens.[1]
PropertyValue
Formula

Molecular Weight 208.32 g/mol
Coordination Mode

(Monodentate) or

(Bridging)
Donor Type Hard Base (HSAB Theory)
Boiling Point ~250 °C (High thermal stability)
Density 1.03 – 1.06 g/mL
Solubility Soluble in polar organic solvents (PC, EC, DMC), Chloroform
Coordination Mechanism

In the presence of hard Lewis acids (e.g.,


, 

,

), TES forms adducts through the sulfonyl oxygen.
  • Steric Factors: The four ethyl groups create a bulky steric environment, discouraging the formation of higher-coordination number complexes (e.g., octahedral homoleptic complexes) and favoring its use as a labile capping ligand or solvent.

  • Electronic Effect: The electron-withdrawing nature of the sulfonyl group makes TES a weaker donor than analogous phosphoramides (e.g., HMPA), providing a wider electrochemical stability window (up to ~4.5V vs

    
    ).
    

Protocol A: Synthesis of this compound

Note: TES is commercially available, but in-house synthesis allows for high-purity generation free of halide stabilizers.

Reagents
  • Sulfuryl chloride (

    
    ): 1.0 eq (Highly reactive, handle in fume hood).[1]
    
  • Diethylamine (

    
    ): 4.0 eq (Acts as both reactant and HCl scavenger).[1]
    
  • Dichloromethane (DCM): Anhydrous solvent.[1]

  • Inert Gas: Argon or Nitrogen.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Purge with Argon.

  • Solvent Prep: Charge the flask with 200 mL anhydrous DCM and cool to 0°C using an ice bath.

  • Amine Addition: Add Diethylamine (4.0 eq) to the DCM. Stir vigorously.

  • Reaction: Dilute Sulfuryl chloride (1.0 eq) in 50 mL DCM. Add this solution dropwise to the amine mixture over 60 minutes.

    • Critical: Maintain temperature < 5°C to prevent side reactions.[1] Exothermic reaction.[1]

  • Reflux: Once addition is complete, warm to room temperature, then reflux at 40°C for 4 hours to ensure completion.

  • Workup:

    • Filter off the diethylammonium chloride salt precipitate.[1]

    • Wash the filtrate with 1M HCl (2x) to remove unreacted amine, then saturated

      
       (1x), and Brine (1x).
      
    • Dry organic layer over

      
      .[1]
      
  • Purification: Concentrate via rotary evaporation. Purify the resulting oil by vacuum distillation (approx. 110-115°C at 0.5 mmHg) to obtain a colorless viscous liquid.[1]

Visual Workflow: Synthesis

SynthesisWorkflow cluster_0 Reactants SO2Cl2 Sulfuryl Chloride (SO2Cl2) Reaction Nucleophilic Substitution (0°C -> 40°C, DCM) SO2Cl2->Reaction Et2NH Diethylamine (Et2NH) Et2NH->Reaction Filtration Filtration (Remove Et2NH2Cl salt) Reaction->Filtration - Et2NH2Cl Wash Acid/Base Wash (Remove amine/acid) Filtration->Wash Distillation Vacuum Distillation (110°C @ 0.5 mmHg) Wash->Distillation Product Pure TES Ligand Distillation->Product

Caption: Figure 1.[1] Synthesis pathway for TES via nucleophilic substitution of sulfuryl chloride.

Protocol B: Application as High-Voltage Electrolyte Additive

Context: In Ni-rich cathodes (e.g., NCM811), transition metal dissolution and surface reconstruction degrade performance.[1] TES acts as a surface ligand, coordinating to under-coordinated metal sites.[1]

Materials
  • Base Electrolyte: 1.0 M

    
     in EC/EMC (3:7 v/v).[1]
    
  • Additive: this compound (TES) (Purified).[1]

  • Cathode:

    
     (NCM811).[1]
    
Preparation Protocol
  • Dosing: Inside an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm), add TES to the base electrolyte at a concentration of 1.0 wt% to 2.0 wt% .
    • Note: Concentrations >3% may increase viscosity and impedance excessively.[1]

  • Homogenization: Stir the electrolyte mixture for 30 minutes at 25°C.

  • Cell Assembly: Inject electrolyte into coin cells (CR2032) containing NCM811 cathode and Li-metal anode.

  • Formation Cycle (Critical):

    • Charge at low C-rate (0.1 C) up to 4.3V.[1]

    • Mechanism:[1][2][3][4] During this first charge, TES undergoes oxidative polymerization/coordination at the cathode surface, forming a S/N-rich Cathode Electrolyte Interphase (CEI).

Mechanism of Action
  • HF Scavenging: The nitrogen atoms, though weakly basic, can trap trace HF generated by

    
     hydrolysis, preventing cathode corrosion.[1]
    
  • Metal Coordination: The

    
     groups coordinate to surface 
    
    
    
    species, stabilizing the high-energy surface and preventing oxygen release.[1]
Visual Workflow: Interphase Formation

BatteryMechanism cluster_process Formation Process (First Charge) Electrolyte Electrolyte + TES (1-2%) Coordination Step 1: TES Coordinates to Ni sites (via S=O bonds) Electrolyte->Coordination Cathode Ni-Rich Cathode Surface (High Voltage State) Cathode->Coordination Oxidation Step 2: Electrochemical Oxidation (> 4.0V vs Li/Li+) Coordination->Oxidation CEI Step 3: Formation of CEI Layer (Sulfone/Amine-rich barrier) Oxidation->CEI Effect Result: Suppressed Electrolyte Decomposition & Reduced Metal Dissolution CEI->Effect

Caption: Figure 2.[1] Mechanism of TES-induced Cathode Electrolyte Interphase (CEI) formation in Li-ion batteries.

References

  • Joung, C. & Yim, T. (2025).[1] "Trimethylsiloxy based metal complexes as electrolyte additives for high voltage application in lithium ion cells." ResearchGate.[1] (Note: Contextual reference to NTESA/TES usage in snippets).

  • Labreche, C., Levesque, I. & Prud'homme, J. (1996).[1] "An Appraisal of Tetraethylsulfamide as Plasticizer for Poly(ethylene oxide)-LiN(CF3SO2)2 Rubbery Electrolytes." Macromolecules, 29(24), 7795–7801.[1]

  • PubChem. "this compound Compound Summary." National Library of Medicine.[1] [1]

  • BenchChem. "Application Notes: N-substituted ethylenediamines in Coordination Chemistry." (General coordination protocols adapted for N-donors).

Sources

Application Note: High-Voltage Electrolyte Formulation using N,N,N',N'-Tetraethylsulfamide (TES)

[1][2]

Introduction & Scientific Rationale

This compound (TES) (CAS: 2832-49-7) is a sulfamide-based solvent exhibiting superior anodic stability (>4.8 V vs. Li/Li⁺) and intrinsic flame-retardant properties compared to conventional carbonate electrolytes.[1][2] Unlike sulfones (e.g., sulfolane), which are often solid at room temperature, TES is a liquid (

1
Mechanism of Action[3][4][5]
  • Anodic Stability: The sulfamide group (-SO₂N<) is highly electron-withdrawing, lowering the HOMO energy level of the molecule and preventing oxidative decomposition at high voltages.[1]

  • Safety Profile: TES possesses a high boiling point (~250°C) and low vapor pressure, significantly reducing flammability risks during thermal runaway events.[1][2]

  • Solvation: TES effectively solvates lithium salts (LiTFSI, LiFSI) through the sulfonyl oxygen atoms, though its higher viscosity requires careful optimization with diluents or elevated operating temperatures.[1]

Material Specifications & Sourcing

To ensure electrochemical performance, materials must meet "Battery Grade" purity standards (

1
ComponentSpecificationRole
TES Purity > 99.5% (GC),

Primary Solvent / Co-solvent
LiTFSI Purity > 99.9%, Vacuum DriedLithium Salt (High solubility)
LiFSI Purity > 99.9%, Vacuum DriedAlternative Salt (Higher conductivity)
DMC / FEC Anhydrous (>99.9%)Diluent / SEI Former
Molecular Sieves 4Å, ActivatedDesiccant

Protocol: Purification of TES

Commercial TES often contains residual amines or moisture that are detrimental to battery performance.[1][2] Rigorous purification is mandatory.[1][2]

Equipment Required[1][2][6][7][8]
  • Vacuum Distillation Setup (Short-path condenser)

  • Rotary Vane Vacuum Pump (< 1 mbar)[1]

  • Oil Bath (capable of 150°C+)

  • Argon-filled Glovebox (

    
    )[1]
    
Step-by-Step Purification[1][2]
  • Pre-Drying: Store commercial TES over activated 4Å molecular sieves for 48 hours to remove bulk moisture.[1][2]

  • Vacuum Distillation:

    • Transfer TES to the distillation flask.

    • Apply vacuum (< 1 mbar).[1][2] Note: TES has a high boiling point (250°C at atm).[1][2] Under vacuum, the BP will drop significantly.

    • Heat oil bath slowly.[1][2] Collect the main fraction. Discard the first 10% (light fraction) and leave the last 10% (heavy fraction/residue).[1]

    • Target: Collect the fraction distilling at steady temperature under stable vacuum.

  • Final Drying: Transfer the distilled TES directly into the glovebox without air exposure. Store over fresh, activated 4Å molecular sieves for at least 24 hours before use.

  • Validation: Measure water content using Karl Fischer titration. Target: < 15 ppm .

Protocol: Electrolyte Formulation

This protocol describes the preparation of a 1.0 M LiTFSI in TES:DMC (1:1 v/v) electrolyte. The addition of Dimethyl Carbonate (DMC) or Fluoroethylene Carbonate (FEC) is recommended to lower viscosity and improve wettability.[1]

Workflow Diagram

ElectrolytePrepcluster_GloveboxArgon Glovebox EnvironmentRawTESRaw TES(Commercial)DistillationVacuum Distillation(<1 mbar, Heat)RawTES->DistillationDryingMol. Sieve Drying(4Å, 24h, Ar)Distillation->DryingMixingMixing(Add Salt to Solvent)Drying->Mixing SolventSaltPrepSalt Drying(LiTFSI, 120°C Vac)SaltPrep->Mixing SaltStirringStirring(25°C, 12h, Mag. Stir)Mixing->StirringQCQuality Control(KF, Conductivity)Stirring->QCFinalFinal Electrolyte(Stored in Ar)QC->Final Pass

Caption: Workflow for the purification and formulation of TES-based electrolytes ensuring low water content.

Experimental Steps
  • Salt Preparation:

    • Dry LiTFSI salt in a vacuum oven at 120°C for 12 hours to remove trace moisture.[1][2] Transfer to glovebox while hot or under vacuum.[1][2]

  • Solvent Blending (Glovebox):

    • Measure the required volume of purified TES.[1]

    • If using a co-solvent (e.g., DMC), measure and mix with TES in a pre-cleaned HDPE or glass vial.[1][2]

    • Recommended Ratio: TES:DMC (1:1 v/v) or TES:FEC (9:1 v/v) for high-voltage stability.[1][2]

  • Salt Addition:

    • Calculate the mass of LiTFSI required for 1.0 M concentration.[1]

      • Formula:

        
        [1]
        
    • Crucial Step: Add the salt slowly to the solvent mixture while stirring.[1] TES electrolytes can be viscous; rapid addition may cause clumping.[1][2]

    • Exotherm Warning: LiTFSI dissolution is exothermic.[1][2] Allow the solution to cool if it becomes warm.[1][2]

  • Homogenization:

    • Stir the mixture using a magnetic stir bar at room temperature for 12 hours or until the salt is completely dissolved and the solution is clear.

  • Filtration (Optional):

    • If particulates are visible, filter through a 0.45 µm PTFE syringe filter .[1][2]

Characterization & Quality Control (QC)

Every batch must be validated before cell assembly.[1][2]

A. Water Content (Karl Fischer)[1][2]
  • Method: Coulometric Karl Fischer Titration.[1][2]

  • Pass Criteria: < 20 ppm.

  • Troubleshooting: If > 20 ppm, add fresh molecular sieves and restir for 24 hours.

B. Ionic Conductivity[1][2][10]
  • Method: AC Impedance Spectroscopy (EIS) using a conductivity probe (Pt black electrodes).[1][2]

  • Expectation:

    • Pure TES (1M LiTFSI): ~1-2 mS/cm (Viscosity limited).[2]

    • TES:DMC (1:1): > 5 mS/cm.[1][2]

C. Electrochemical Stability Window (LSV)[1]
  • Setup: 3-Electrode Cell (WE: Pt or Glassy Carbon, CE: Li foil, RE: Li foil).

  • Scan Rate: 0.1 mV/s.

  • Range: OCV to 5.5 V vs. Li/Li⁺.

  • Criteria: Anodic current onset > 4.8 V indicates successful high-voltage stability.[1][2]

Safety & Handling

  • Chemical Hazard: Sulfamides can be skin and eye irritants.[1][2] Wear nitrile gloves and safety goggles.[1][2]

  • Hydrolysis: While more stable than PF6-based electrolytes, TES should still be handled in dry environments to prevent moisture uptake which increases viscosity.[1][2]

  • Disposal: Dispose of as hazardous chemical waste containing lithium salts.[1][2]

References

  • Electrochemical Stability: Zuo, X., et al. (2023).[1][2] "Electrolyte Engineering Toward High Performance High Nickel (Ni ≥ 80%) Lithium-Ion Batteries." ResearchGate.[1][2] Link

  • Sulfamide Properties: PubChem. "this compound Compound Summary." National Library of Medicine.[1][2] Link[1]

  • Electrolyte Additives: Li, Z., et al. (2025).[1][2] "A sulfonamide-based electrolyte for high-temperature and high-voltage lithium metal batteries."[1][2] ResearchGate.[1][2] Link

  • Salt Solubility & Viscosity: Garcia-Araez, N., et al. (2015).[1][2] "Ion Speciation and Transport Properties of LiTFSI in 1,3-Dioxolane Solutions." ResearchGate.[1][2] Link

Application Note: Electrochemical Characterization of N,N,N',N'-Tetraethylsulfamide (TES) Electrolytes

[1]

Introduction & Strategic Rationale

N,N,N',N'-Tetraethylsulfamide (TES) (CAS: 2832-49-7) represents a class of organosulfur solvents emerging as critical candidates for high-voltage lithium-ion and lithium-metal batteries.[1] Unlike conventional carbonate solvents (e.g., EC/DMC) which suffer from oxidative decomposition above 4.3 V vs. Li/Li⁺, sulfamides exhibit intrinsic anodic stability often exceeding 4.8 V.[1]

However, the practical implementation of TES requires rigorous electrochemical characterization to define its Electrochemical Stability Window (ESW) .[1] This guide provides a validated protocol for performing Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) on TES-based electrolytes. It addresses the specific physicochemical challenges of TES, including its viscosity and sensitivity to moisture, ensuring that the data collected reflects the intrinsic properties of the molecule rather than experimental artifacts.[1]

Key Technical Advantages of TES:
  • High Anodic Stability: Sulfonyl (O=S=O) electron-withdrawing groups lower the HOMO energy level, increasing resistance to oxidation.[1]

  • Safety Profile: High boiling point (~250°C) and low flammability compared to linear carbonates.[1]

  • Dielectric Constant: Moderate dielectric constant allows for sufficient salt dissociation (e.g., LiTFSI) without requiring high fractions of co-solvents.[1]

Materials & Experimental Setup

Reagent Preparation (Critical Step)

Sulfamides can contain synthesis byproducts (amines) or absorbed moisture that drastically reduce the apparent electrochemical window.[1]

  • Solvent: this compound (≥99%).[1]

    • Purification: If water content >20 ppm, dry over activated 4Å molecular sieves for 48 hours inside an Ar-filled glovebox.[1]

  • Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is recommended over LiPF₆ for sulfamide solvents due to better thermal stability and solubility.[1]

    • Concentration: 1.0 M (standard) or high-concentration (4.0 M) for "solvent-in-salt" stability tests.[1]

  • Reference Standard: Ferrocene (Fc/Fc⁺) for internal calibration if using a pseudo-reference.[1]

Electrochemical Cell Configuration

A three-electrode "T-cell" or Swagelok-type cell is required to minimize electrolyte volume and prevent atmospheric contamination.

ComponentMaterialFunction
Working Electrode (WE) Platinum (Pt) Disk (2 mm dia.) or Glassy Carbon Inert surface for measuring intrinsic solvent stability.
Counter Electrode (CE) Platinum Wire or Foil Provides current path; surface area must be >10x that of WE.
Reference Electrode (RE) Li Metal (ribbon/wire)Direct potential reference (0 V vs. Li/Li⁺).
Separator Glass Fiber (Whatman GF/D)Essential for wettability; sulfamides may not wet Celgard (PP/PE) well.

Experimental Protocol

Phase 1: Electrode Preparation[1]
  • Polishing: Polish the Pt or Glassy Carbon WE with 0.05 µm alumina slurry on a microcloth pad for 3 minutes.[1]

  • Cleaning: Sonicate in DI water (3 mins), then Ethanol (3 mins), then dry under N₂ stream.

  • Validation: Perform a CV in 0.1 M H₂SO₄ (aq) to verify surface cleanliness (sharp hydrogen adsorption/desorption peaks) before moving to the glovebox.[1]

Phase 2: Cell Assembly (Argon Glovebox)[1]
  • Electrolyte Preparation: Dissolve 1.0 M LiTFSI in TES. Stir at 40°C for 2 hours to ensure complete dissolution (TES is viscous).

  • Assembly: Assemble the 3-electrode cell. Ensure the glass fiber separator is fully saturated (translucent).[1]

  • Rest: Allow the cell to rest at Open Circuit Voltage (OCV) for 2 hours. The OCV should stabilize (typically ~3.0 V vs. Li/Li⁺).[1]

Phase 3: Cyclic Voltammetry (CV) Execution[1]
  • Instrument: Potentiostat (e.g., Biologic, Gamry, Autolab).[1]

  • Temperature: 25°C (Standard) or 55°C (High-Temp Stability Test).

Workflow A: Anodic Stability (Oxidation)

Determine the high-voltage breakdown limit.

  • Start Potential: OCV (~3.0 V).

  • Upper Vertex: 6.0 V vs. Li/Li⁺.

  • Lower Vertex: 2.5 V vs. Li/Li⁺ (Do not scan to 0 V yet to avoid plating Li).

  • Scan Rate: 1.0 mV/s (Slow scan for equilibrium behavior) and 10 mV/s (Standard).

  • Cycles: 5 cycles. Look for current hysteresis.

Workflow B: Cathodic Stability (Reduction)

Determine stability against Li metal.[1]

  • Start Potential: OCV.

  • Lower Vertex: -0.2 V vs. Li/Li⁺ (Observe Li plating).

  • Upper Vertex: 3.0 V.

  • Scan Rate: 1.0 mV/s.

Data Analysis & Interpretation

Defining the Electrochemical Stability Window (ESW)

The "breakdown voltage" is not a single vertical line but a curve.[1] Use the Linear Sweep Intersection Method for reproducibility.

  • Linear Fit 1: Fit the baseline current (non-Faradaic capacitive region).[1]

  • Linear Fit 2: Fit the rising slope of the decomposition current.[1]

  • Intersection: The voltage where these two lines intersect is the ESW limit.[1]

Alternative Standard: The voltage where current density exceeds 0.1 mA/cm² .[1]

Viscosity Artifacts

TES is more viscous than alkyl carbonates.

  • Observation: Peaks may appear broader and peak currents (

    
    ) lower than in EC/DMC.
    
  • Verification: Plot

    
     vs. 
    
    
    (square root of scan rate).[1]
    • Linear = Diffusion controlled (reversible).[1]

    • Non-linear = Resistance/Viscosity limited.

Visualization: Decision Logic for Stability Testing[1]

TES_CharacterizationStartStart: TES Electrolyte PreparationMoistureCheckCheck Water Content(Karl Fischer)Start->MoistureCheckDryDrying: 4Å Sieves(48 hrs)MoistureCheck->Dry> 20 ppmOCVMeasure OCV(Target: Stable ~3V)MoistureCheck->OCV< 20 ppmDry->OCVScanTypeSelect Scan TypeOCV->ScanTypeAnodicAnodic Scan (LSV)OCV -> 6.0 VScanType->AnodicHigh Voltage LimitCathodicCathodic Scan (CV)OCV -> -0.2 V -> 3.0 VScanType->CathodicLi CompatibilityAnalyzeAnodicAnalyze Oxidation Onset(Intersection Method)Anodic->AnalyzeAnodicAnalyzeCathodicAnalyze Li Plating/Stripping(Coulombic Efficiency)Cathodic->AnalyzeCathodicPassAnodicPass: Onset > 4.8 VAnalyzeAnodic->PassAnodicStableFailAnodicFail: Onset < 4.5 V(Check Purity)AnalyzeAnodic->FailAnodicUnstable

Figure 1: Decision logic for electrochemical characterization of TES electrolytes.

Summary of Expected Parameters

ParameterValue / ConditionNotes
Boiling Point ~250°CLiquid at RT; suitable for high-temp batteries.
Oxidation Potential > 4.8 V vs. Li/Li⁺Superior to EC/DMC (4.3 V).
Reduction Potential ~0.5 V vs. Li/Li⁺May require SEI-forming additive (e.g., FEC) for graphite anodes.[1]
Li Plating Efficiency VariableDependent on salt concentration; higher conc. improves CE.
Viscosity Moderate-HighUse Glass Fiber separators; ensure adequate soak time.

References

  • Li, Z. et al. (2025).[1][2] "A sulfonamide-based electrolyte for high-temperature and high-voltage lithium metal batteries."[2] ResearchGate.[2]

  • Su, C.-C. et al. (2024).[1] "Sulfur Solutions: Advancing High Voltage and High Energy Lithium Batteries with Organosulfur Electrolytes."[1] Journal of The Electrochemical Society / OSTI.[1] [1][3]

  • NIST Chemistry WebBook. "Tetraethyl sulphamide (CAS 2832-49-7) Properties."[4] National Institute of Standards and Technology.[4]

  • Xing, L. et al. (2016).[1] "Electrolyte solvents for high voltage lithium ion batteries: ion correlation and specific anion effects." Physical Chemistry Chemical Physics.

  • PubChem. "this compound Compound Summary." National Library of Medicine. [1]

Application Note: N,N,N',N'-Tetraethylsulfamide (TES) as a Medium for Polymerization

[1]

Executive Summary

N,N,N',N'-Tetraethylsulfamide (TES) is a high-boiling, polar aprotic solvent that serves as a critical process aid in advanced polymer synthesis.[1] Historically, Hexamethylphosphoramide (HMPA) was the gold standard for solvating cations in anionic polymerization to control microstructure (e.g., maximizing vinyl content in polybutadiene).[1] However, HMPA is a potent carcinogen.[1]

TES emerges as a structurally analogous, non-carcinogenic alternative.[1] Its high dielectric constant and strong Lewis basicity allow it to effectively solvate lithium counterions, breaking down organolithium aggregates and accelerating reaction kinetics.[1] Furthermore, its thermal stability (BP ~250°C) makes it an excellent medium for high-temperature polycondensation reactions involving rigid monomers.[1]

This guide details the physicochemical rationale, mechanistic impact, and specific protocols for utilizing TES in Living Anionic Polymerization and High-Temperature Polycondensation .[1]

Physicochemical Properties & Rationale

TES functions primarily as a Lewis Base additive or bulk solvent.[1] Its utility is defined by its ability to donate electron density from the sulfonyl oxygen atoms to metal cations (e.g., Li+, Na+), thereby altering the nature of the propagating species.[1]

Table 1: Comparative Properties of Polar Aprotic Polymerization Media[1]
PropertyTES (Tetraethylsulfamide) HMPA THF Relevance to Polymerization
CAS Number 2832-49-7680-31-9109-99-9Identification
Boiling Point 249–251 °C233 °C66 °CHigh BP allows high-temp condensation.[1]
Density (25°C) ~1.03 g/mL1.03 g/mL0.89 g/mLReaction stoichiometry calculations.[1]
Donor Number (DN) High (Qualitative)*38.820.0Measure of cation solvation power.[1]
Dielectric Constant High (Polar)307.5Ability to dissociate ion pairs.[1]
Toxicity Profile Irritant (Xi)Carcinogen Irritant/FlammableTES is the safer HMPA replacement.

*Note: While exact DN values for TES vary by method, its structural similarity to HMPA and performance in organolithium kinetics confirms it acts as a strong donor solvent.[1]

Application A: Anionic Polymerization (Microstructure Control)

The Mechanism: Solvation of the Counterion

In non-polar solvents (e.g., cyclohexane, benzene), alkyllithium initiators exist as aggregates (hexamers or tetramers).[1] Propagation is slow, and the "tight ion pair" directs diene polymerization toward 1,4-addition (cis/trans).[1]

The TES Effect: When TES is added (even in stoichiometric amounts relative to Li), it coordinates with the Lithium cation.[1] This coordination:

  • Breaks Aggregates: Increases the concentration of active propagating species.[1]

  • Separates Ion Pairs: Converts "Contact Ion Pairs" (CIP) to "Solvent-Separated Ion Pairs" (SSIP).

  • Alters Regioselectivity: The steric bulk and charge separation favor attack at the more substituted carbon, dramatically increasing 1,2-vinyl content in polybutadiene or 3,4-addition in polyisoprene.[1]

Mechanistic Visualization

The following diagram illustrates the transition from aggregated, slow species to active, solvent-separated species induced by TES.

TES_MechanismAggOrganolithium Aggregate(R-Li)n(Inactive/Slow)CIPContact Ion Pair (CIP)[R- ... Li+]Agg->CIP EquilibriumTES+ TES (Solvent)SSIPSolvent-Separated Ion Pair (SSIP)[R- // TES // Li+]TES->SSIPCIP->SSIP TES SolvationSlowPropSlow PropagationHigh 1,4-cis contentCIP->SlowProp Non-polar mediaFastPropFast PropagationHigh 1,2-vinyl contentSSIP->FastProp High Reactivity

Figure 1: Kinetic pathway shift induced by TES solvation of Lithium cations.[1]

Detailed Protocol: Synthesis of High-Vinyl Polybutadiene

Objective: Synthesize polybutadiene with >60% 1,2-vinyl content using n-Butyllithium (n-BuLi) initiator and TES modifier.

Materials Preparation
  • Monomer: 1,3-Butadiene (Purified via alumina column and distilled).[1]

  • Solvent: Cyclohexane (Main solvent) + TES (Modifier).[1]

  • Initiator: n-Butyllithium (1.6 M in hexanes).[1]

  • Terminator: Degassed Methanol.[1]

Purification of TES (Critical Step)

Commercial TES may contain traces of water or amines which terminate anionic chains.[1]

  • Drying: Stir TES over Calcium Hydride (CaH₂) for 24 hours at room temperature.

  • Distillation: Perform vacuum distillation. Collect the fraction boiling at ~115°C (at 0.5 mmHg) or equivalent based on your vacuum strength.

  • Storage: Store under Argon in a Schlenk flask or glovebox.

Polymerization Workflow
  • Reactor Setup: Flame-dry a 500 mL glass reactor under high vacuum. Backfill with dry Argon.[1]

  • Solvent Charge: Cannulate 200 mL of purified Cyclohexane into the reactor.

  • Modifier Addition: Add TES via gas-tight syringe.

    • Ratio: For high vinyl content (>70%), use a molar ratio of [TES]:[Li] = 2:1 to 5:1.[1]

  • Monomer Addition: Condense 20g of Butadiene into the reactor (using a dry ice/acetone bath if necessary to handle the gas).

  • Initiation: Inject n-BuLi (e.g., 1.0 mmol) rapidly.

    • Observation: The solution should turn a faint yellow/orange (characteristic of polybutadienyl anion).[1]

  • Propagation: Allow reaction to proceed at 50°C for 4 hours.

    • Note: Reaction rate will be significantly faster than in pure cyclohexane.[1]

  • Termination: Inject 2 mL of degassed methanol. The color will disappear immediately.[1]

  • Isolation: Precipitate polymer into excess methanol containing antioxidant (BHT).[1] Dry in a vacuum oven at 40°C.

Application B: High-Temperature Polycondensation[1]

TES is chemically stable up to ~250°C, making it ideal for synthesizing rigid-chain polymers (e.g., Polysulfones, Polyamides) that precipitate out of standard solvents like DMF or NMP before high molecular weight is achieved.[1]

Protocol: Synthesis of Aromatic Polyamide
  • Dissolution: In a 3-neck flask equipped with mechanical stirrer and N₂ inlet, dissolve Aromatic Diamine (e.g., p-phenylenediamine) in TES.

  • Temperature: Heat to 80°C to ensure complete dissolution.

  • Reaction: Add Diacid Chloride (e.g., Terephthaloyl chloride) portion-wise.

    • Exotherm: The reaction is exothermic.[1] TES acts as a heat sink.[1]

  • Ramp: Increase temperature to 180°C.

    • Benefit: TES maintains the polymer in solution longer than NMP, allowing for higher degree of polymerization (DP).[1]

  • Precipitation: Pour the hot viscous solution into water/ethanol mix to precipitate the fiber-like polymer.[1]

Experimental Workflow Visualization

Workflowcluster_prepPhase 1: Preparationcluster_rxnPhase 2: Polymerizationcluster_postPhase 3: WorkupStep1TES Purification(Distill over CaH2)Step3Charge Solvent & MonomerStep1->Step3Step2Reactor Conditioning(Flame dry / Argon Purge)Step2->Step3Step4Add TES Modifier(Ratio [TES]:[Li] > 2:1)Step3->Step4Step5Initiate (n-BuLi)Step4->Step5Step6Propagation(Controlled Temp)Step5->Step6Step7Termination (MeOH)Step6->Step7Step8Precipitation & DryingStep7->Step8

Figure 2: Step-by-step workflow for Anionic Polymerization using TES.

Safety & Handling (SDS Summary)

Although TES is safer than HMPA, standard laboratory safety is required.[1]

  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1]

  • Spill: Absorb with inert material (sand/vermiculite) and dispose of as chemical waste.[1]

References

  • PubChem Database. "this compound (Compound CID 137739)."[1] National Center for Biotechnology Information.[1]

  • ChemicalBook. "this compound Properties and Safety."
  • Hsieh, H. L., & Quirk, R. P. (1996).[1] Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[1] (Standard text regarding polar modifiers and ion-pair mechanisms).

    • [1]

  • Halasa, A. F., et al. (1981).[1] "Anionic Polymerization of Dienes." Journal of Polymer Science. (Foundational work on microstructure control via polar additives).

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N,N',N'-Tetraethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N,N',N'-Tetraethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of this compound typically involves the reaction of sulfuryl chloride (SO₂Cl₂) with an excess of diethylamine ((C₂H₅)₂NH). This reaction, while straightforward in principle, is prone to several side reactions that can impact yield and purity. Understanding and controlling these side reactions is crucial for a successful synthesis. The primary reaction is as follows:

SO₂Cl₂ + 4 (C₂H₅)₂NH → (C₂H₅)₂NSO₂N(C₂H₅)₂ + 2 (C₂H₅)₂NH₂⁺Cl⁻

This guide will delve into the common issues encountered, their root causes, and provide actionable solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

A low yield can stem from several factors, primarily related to reagent quality, reaction conditions, and competing side reactions.

Probable Causes & Solutions:

  • Hydrolysis of Sulfuryl Chloride: Sulfuryl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to sulfuric acid and hydrochloric acid.[1][2][3][4] This reduces the amount of sulfuryl chloride available for the main reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried before use.[5] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or a newly opened bottle of sulfuryl chloride.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure efficient stirring, especially during the addition of diethylamine, to maintain a homogeneous reaction mixture.

  • Formation of Diethylamino-sulfamoyl chloride Intermediate: If an insufficient amount of diethylamine is used, the reaction may stall at the intermediate stage, (C₂H₅)₂NSO₂Cl.

    • Solution: Use a stoichiometric excess of diethylamine (at least 4 equivalents) to ensure the complete conversion of the intermediate to the final product.

  • Loss of Product during Work-up: The product might be lost during the aqueous work-up if the pH is not controlled properly or due to its partial solubility in the aqueous phase.

    • Solution: During the work-up, ensure the aqueous layer is basic before extraction to keep the product in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to maximize recovery.

Issue 2: Presence of an Insoluble White Precipitate

Question: A significant amount of a white, insoluble solid is forming in my reaction flask. What is this precipitate and how should I handle it?

Answer:

The white precipitate is almost certainly diethylammonium chloride ((C₂H₅)₂NH₂⁺Cl⁻), a byproduct of the reaction.

Explanation:

For every mole of this compound formed, two moles of diethylammonium chloride are produced. This salt is generally insoluble in many organic solvents used for the reaction.

Handling and Removal:

  • Filtration: The salt can be removed by filtration after the reaction is complete. Wash the filtrate with a small amount of the reaction solvent to recover any trapped product.

  • Aqueous Work-up: The salt is highly soluble in water. During the work-up, the addition of water will dissolve the diethylammonium chloride, allowing for separation of the organic and aqueous layers.

Issue 3: Product is Contaminated with an Oily, Water-Soluble Impurity

Question: After work-up, my product is an oil, but I suspect it's contaminated with a water-soluble impurity that is difficult to remove. What could this be?

Answer:

This impurity is likely residual diethylammonium chloride that was not completely removed during the work-up. It can sometimes co-extract with the product, especially if emulsions form.

Solutions:

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break emulsions and reduces the solubility of organic compounds in the aqueous phase, drawing out the salt.

  • Drying and Filtration: Thoroughly dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. If the salt precipitates out upon drying, filter the solution before removing the solvent.

  • Column Chromatography: If the impurity persists, purification by column chromatography on silica gel can effectively separate the polar salt from the less polar product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the role of the excess diethylamine in the reaction?

A1: Diethylamine serves two primary roles. First, it is the nucleophile that attacks the sulfuryl chloride. Second, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, forming diethylammonium chloride.[7] Using an excess ensures that the reaction goes to completion and that all the generated HCl is scavenged.

Q2: Can I use a different base instead of excess diethylamine?

A2: Yes, a non-nucleophilic tertiary amine like triethylamine or pyridine can be used as an acid scavenger.[7][8] In this case, you would use two equivalents of diethylamine and at least two equivalents of the tertiary amine. However, using excess diethylamine is often more convenient as it is one of the reactants.

Q3: My purified this compound has a yellowish tint. What is the cause and is it a concern?

A3: A yellowish color in the final product can be due to the decomposition of sulfuryl chloride, which can break down into sulfur dioxide and chlorine, especially if it is an older sample.[3] While minor coloration may not affect the product's utility for some applications, for high-purity requirements, further purification may be necessary.

Purification Tip:

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities. Filter the solution through celite to remove the carbon before concentrating.

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound and removing colored impurities.[9]

Q4: Are there any other significant side reactions I should be aware of?

A4: While the formation of diethylammonium chloride is the main byproduct, other side reactions can occur, though they are generally less common under optimized conditions.

  • Reaction with Phosgene Impurities: Phosgene (COCl₂) can be a contaminant in sulfuryl chloride. If present, it can react with diethylamine to form N,N-diethylcarbamoyl chloride.[10][11] This is a highly reactive compound that can lead to further byproducts. Using high-purity sulfuryl chloride minimizes this risk.

  • Over-alkylation: While less common with secondary amines, there is a theoretical possibility of further reactions if the reaction conditions are harsh, though this is not a major concern for this specific synthesis.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and a key side reaction.

main_reaction SO2Cl2 Sulfuryl Chloride TES This compound SO2Cl2->TES Nucleophilic Attack HCl HCl (byproduct) SO2Cl2->HCl DEA1 Diethylamine (2 eq) DEA1->TES DEA2 Diethylamine (2 eq, as base) Salt Diethylammonium Chloride DEA2->Salt HCl->Salt Acid-Base Reaction

Caption: Main synthetic route to this compound.

side_reaction SO2Cl2 Sulfuryl Chloride H2SO4 Sulfuric Acid SO2Cl2->H2SO4 Hydrolysis HCl Hydrochloric Acid SO2Cl2->HCl Hydrolysis H2O Water (moisture) H2O->H2SO4 H2O->HCl

Caption: Hydrolysis of sulfuryl chloride side reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis. All operations should be carried out in a well-ventilated fume hood.

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Diethylamine ((C₂H₅)₂NH)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethylamine (4.0 equivalents) to anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuryl Chloride: Dissolve sulfuryl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred diethylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Add water to the reaction mixture to dissolve the precipitated diethylammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

Reagent/ProductMolar Mass ( g/mol )EquivalentsTypical Yield
Sulfuryl Chloride134.971.0-
Diethylamine73.144.0-
This compound208.32-70-90%

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Liu, J. T., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353–2360. [Link]

  • Wikipedia. Sulfonamide. [Link]

  • Zheng, B., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(43), 6247–6249. [Link]

  • Liu, J. T., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. [Link]

  • Liu, J. T., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed. [Link]

  • Powers, J. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21473–21480. [Link]

  • ResearchGate. Synthesis of N-chloroethylsulfamides. [Link]

  • Google Patents. Preparation method of N, N-diethyl ethylenediamine.
  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. [Link]

  • PubChem. This compound. [Link]

  • Beilstein Journal of Organic Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • ACS Publications. Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. [Link]

  • Google Patents. Hydrolysis of sulphuryl chloride.
  • Molecules. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • Wikipedia. Phosgene. [Link]

  • Yufeng. Sulfuryl chloride. [Link]

  • Environmental Chemistry Letters. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubMed. Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. [Link]

  • Filo. Hydrolysis of sulphuryl chloride produces. [Link]

  • Wikipedia. Sulfuryl chloride. [Link]

  • ResearchGate. Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. [Link]

  • PrepChem.com. Preparation of sulfuryl chloride. [Link]

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  • MDPI. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. [Link]

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"decomposition pathways of N,N,N',N'-Tetraethylsulfamide"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N,N,N',N'-Tetraethylsulfamide (TES). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols related to the handling, stability, and analysis of this compound. Given the limited specific literature on the decomposition of this compound, this guide synthesizes data from its known properties with established chemical principles of the broader sulfamide class to offer predictive and preventative guidance.

Frequently Asked Questions (FAQs)
Q1: What are the primary physical and chemical properties of this compound?

This compound is a liquid at room temperature with the following key properties:

PropertyValueReference(s)
CAS Number 2832-49-7[1][2][3]
Molecular Formula C₈H₂₀N₂O₂S[1][2]
Molecular Weight 208.32 g/mol [1][2]
Appearance Liquid[2][3]
Boiling Point 249-251 °C (lit.)[2][3]
Density 1.03 g/mL at 25 °C (lit.)[2][3]
Incompatible Materials Strong oxidizing agents[4]
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Q2: How should I properly store this compound to ensure its stability?

To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dark place.[4] Exposure to light, high temperatures, and atmospheric moisture should be minimized. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage or for high-purity samples to prevent potential oxidative degradation.

Q3: What are the predicted decomposition pathways for this compound?

While specific studies on this compound are scarce, we can predict its decomposition based on the known reactivity of sulfamides. The primary points of instability are the sulfur-nitrogen (S-N) bonds and the nitrogen-carbon (N-C) bonds, which can be susceptible to hydrolytic, thermal, and oxidative cleavage.

The S-N bond in sulfamides is susceptible to hydrolysis, a reaction that can be catalyzed by the presence of strong acids or bases.[5][6] This pathway would involve the cleavage of one or both S-N bonds.

  • Predicted Products : The primary products of hydrolysis are expected to be diethylamine and sulfuric acid . In a stepwise decomposition, diethylsulfamic acid could be an intermediate.

  • Causality : The electrophilic nature of the sulfur atom in the sulfonyl group makes it a target for nucleophilic attack by water or hydroxide ions. Protonation of a nitrogen atom under acidic conditions would make the S-N bond more labile and susceptible to cleavage.

Caption: Predicted hydrolytic decomposition of this compound.

At elevated temperatures, particularly near its boiling point of ~250°C, this compound is expected to undergo thermal decomposition.[2][3] General studies on sulfamides and related nitrogen compounds show that thermal stress can lead to fragmentation.[7][8]

  • Predicted Products : Thermal degradation is likely to produce a complex mixture of gaseous products, including sulfur oxides (SOx) , nitrogen oxides (NOx) , and volatile organic compounds from the fragmentation of the ethyl groups (e.g., ethylene, ethane).[4][9] Diethylamine may also be formed.

  • Causality : High thermal energy can induce homolytic cleavage of the S-N and C-N bonds, leading to the formation of radical species that subsequently react to form stable, smaller molecules.

Caption: Predicted thermal fragmentation pathways for this compound.

This compound is incompatible with strong oxidizing agents.[4] Exposure to such substances can lead to rapid and potentially hazardous decomposition. Advanced oxidation processes are known to degrade sulfonamides effectively.[10][11]

  • Predicted Products : Oxidation can lead to the formation of N-oxides, and cleavage of the ethyl groups could produce acetaldehyde, acetic acid, and ultimately carbon dioxide and water . The sulfur and nitrogen atoms would likely be oxidized to sulfur oxides and nitrogen oxides .[4]

  • Causality : The nitrogen atoms, with their lone pairs of electrons, are susceptible to attack by electrophilic oxidizing species. The C-H bonds on the ethyl groups are also targets for radical abstraction by strong oxidants.

Troubleshooting Guide
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample stored for some time. What could they be?
  • Plausible Cause : The appearance of new, typically more polar, peaks in your chromatogram often indicates degradation. Based on the predicted pathways, these are the most likely culprits:

    • Diethylamine : This would be a primary product of hydrolysis. It is highly polar and may elute very early in a standard reversed-phase HPLC method.

    • Diethylsulfamic Acid : As a potential intermediate of hydrolysis, this compound would be significantly more polar than the parent molecule.

  • Troubleshooting Steps :

    • Confirm Identity : If you have access to LC-MS, check the mass-to-charge ratio (m/z) of the new peaks. Look for the molecular ions corresponding to the predicted degradants (e.g., Diethylamine, [M+H]⁺ = 74.1).

    • Spike Study : If a standard is available, spike a fresh sample with diethylamine to see if the retention time matches one of your unknown peaks.

    • Review Storage Conditions : Check if the sample was exposed to moisture, high temperatures, or incompatible solvents (e.g., acidic or basic mobile phases for extended periods). Ensure solvents are fresh and of high purity.

Q5: My solution of this compound shows a decrease in concentration over time, even when stored in the dark. What is happening?
  • Plausible Cause : If thermal and photo-degradation are ruled out, this points towards slow hydrolysis or reaction with the solvent.

    • Solvent-Mediated Hydrolysis : The presence of trace amounts of water in organic solvents (like acetonitrile or methanol) can be sufficient to cause slow hydrolysis over days or weeks, especially if the solvent has trace acidic or basic impurities.

    • Reactive Solvents : While less common for sulfamides, certain solvents can be reactive. For instance, dichloromethane has been reported to react with some amines.[12]

  • Troubleshooting & Prevention :

    • Use Anhydrous Solvents : For preparing stock solutions for long-term storage, use high-purity, anhydrous solvents.

    • Buffer pH : If working in aqueous solutions, buffer the pH to a neutral range (pH 6-8) to minimize acid- or base-catalyzed hydrolysis.

    • Perform a Time-Course Study : Prepare a fresh solution and analyze it at regular intervals (e.g., 0, 4, 8, 24, 48 hours) to quantify the rate of degradation under your specific conditions. This will help you define a stability window for your experiments.

Q6: I am trying to analyze this compound by GC-MS and am getting poor peak shape or no peak at all. What should I do?
  • Plausible Cause : The this compound molecule contains polar N-H-like functionalities (even though it's a tertiary amine, the lone pairs on nitrogen can interact strongly with active sites in the GC system), and it has a relatively high boiling point. These factors can lead to poor chromatographic performance.[12]

    • Adsorption : Active sites (free silanols) in the GC inlet liner or column can cause irreversible adsorption or peak tailing.

    • Thermal Degradation : The high temperatures of the GC inlet (~250°C or higher) can cause on-column decomposition of the analyte, leading to a diminished or absent parent peak and the appearance of smaller fragment peaks.

  • Troubleshooting Steps :

    • Use a Deactivated Liner : Ensure you are using a high-quality, deactivated (silanized) GC inlet liner. A splitless or PTV inlet is often preferable.

    • Lower Inlet Temperature : Experiment with lowering the inlet temperature. While it needs to be hot enough to volatilize the sample, excessively high temperatures will promote degradation. Try a starting point of 250°C and adjust downwards.

    • Use a Robust Column : A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. Ensure the column is in good condition and has not been contaminated with non-volatile residues.

    • Consider Derivatization : While more complex, derivatization can improve the volatility and thermal stability of analytes. However, for a fully substituted sulfamide like this, it is generally not necessary and the previous steps should be prioritized.

Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a general framework for monitoring the stability of this compound in solution.

Objective : To quantify the concentration of this compound over time and detect the formation of potential degradation products.

Materials :

  • This compound (high purity standard)

  • HPLC-grade acetonitrile and water

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology :

  • Preparation of Stock Solution :

    • Accurately weigh ~20 mg of this compound and dissolve it in acetonitrile in a 20 mL volumetric flask to create a 1 mg/mL stock solution.

  • Preparation of Working Standard :

    • Dilute the stock solution with your chosen study solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL. This will be your "Time 0" sample.

  • Forced Degradation (Optional but Recommended) :

    • To identify potential degradant peaks, subject small aliquots of the working standard to forced degradation conditions:

      • Acidic : Add 100 µL of 1M HCl. Heat at 60°C for 2 hours. Neutralize before injection.

      • Basic : Add 100 µL of 1M NaOH. Heat at 60°C for 2 hours. Neutralize before injection.

      • Oxidative : Add 100 µL of 3% H₂O₂. Keep at room temperature for 4 hours.

  • HPLC Analysis :

    • Mobile Phase A : Water

    • Mobile Phase B : Acetonitrile

    • Gradient : 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30°C

    • Injection Volume : 10 µL

    • UV Detection : 210 nm (Note: As the molecule lacks a strong chromophore, sensitivity may be low. A mass spectrometer is superior if available).

  • Stability Study Execution :

    • Inject the "Time 0" sample to establish the initial peak area and retention time.

    • Inject the forced degradation samples to identify the retention times of potential degradants.

    • Store the remaining working standard under your desired test condition (e.g., room temperature, 40°C).

    • Inject the sample at specified time points (e.g., 1, 4, 8, 24, 48 hours) and record the peak area of the parent compound and any new peaks that appear.

  • Data Analysis :

    • Calculate the percentage of this compound remaining at each time point relative to Time 0.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Caption: General workflow for conducting a chemical stability study.

References
  • Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers. AIChE Proceedings. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. MDPI. Available at: [Link]

  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation. Molecules. MDPI. Available at: [Link]

  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate. Available at: [Link]

  • Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. LCGC International. Available at: [Link]

  • Sulfonamide. Wikipedia. Available at: [Link]

  • The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry. AKJournals. Available at: [Link]

  • Typical GC-MS chromatograms for the analysis of alkylamines in ambient aerosol sample. ResearchGate. Available at: [Link]

  • Intramolecular Nucleophilic Catalysis by the Neighboring Hydroxyl Group in Acid‐ and Base‐Catalyzed Hydrolysis of Aromatic Sulfonamides and Sultones. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Hydrolysis Reaction. CEM Corporation. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. PMC. Available at: [Link]

  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods. NIH. Available at: [Link]

  • Degradation of Sulfonamide Antibiotics by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. ACS Publications. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available at: [Link]

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Scielo. Available at: [Link]

  • Acid + metal sulfide. YouTube. Available at: [Link]

  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central. Available at: [Link]

  • Thermal Decomposition Behavior of Sulfamic Acid and Its By Products. Patsnap Eureka. Available at: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Available at: [Link]

  • Formation of N -Branched Oligonucleotides as By-products in Solid-Phase Oligonucleotide Synthesis. ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Chemical Properties of N,N,N',N'-Tetramethylsulfonamide (CAS 3768-63-6). Cheméo. Available at: [Link]

  • Photoflow Sulfur Alkylation of Sulfenamides for Direct Access of S-Methyl Sulfoximines. Organic Letters. American Chemical Society. Available at: [Link]

  • Transition-metal-free Intramolecular C–H amination of sulfamate esters and N-alkylsulfamides. Chemical Communications. RSC Publishing. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Nitrosamines by GC-MS/MS. Swissmedic. Available at: [Link]

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. Available at: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. Available at: [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water. MDPI. Available at: [Link]

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Technical Support Center: Purification of N,N,N',N'-Tetraethylsulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TES-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

N,N,N',N'-Tetraethylsulfamide (TES) (CAS: 2832-49-7) is a critical sulfamide widely used as a supporting electrolyte in lithium-ion batteries and as a polar aprotic solvent in organic synthesis.[1]

The primary challenge in purifying crude TES lies in its physical properties: it is a high-boiling liquid (


 at atm) with a density (

) dangerously close to water, leading to difficult phase separations during aqueous workups. Furthermore, the synthesis from sulfuryl chloride and diethylamine generates significant amine hydrochloride salts and potentially reactive sulfamoyl chloride intermediates that must be rigorously removed to prevent downstream corrosion or side reactions.

This guide provides a self-validating purification workflow focusing on density management during extraction and vacuum integrity during distillation.

Module 1: Diagnostic & Decision Matrix

Before initiating purification, assess the state of your crude material. The following logic flow dictates the optimal processing route.

TES_Purification_Logic Start Crude TES Mixture Check_State Physical State Check Start->Check_State Solids Contains Precipitate (Amine Salts) Check_State->Solids Solids Present Liquid Viscous Liquid (No Solids) Check_State->Liquid Clear/Oily Filtration Filtration (Remove Et2NH·HCl) Solids->Filtration Dissolve Dissolve in DCM or Ether (Critical for Density Diff) Liquid->Dissolve Filtration->Dissolve Acid_Wash Acid Wash (1M HCl) Removes Excess Amine Dissolve->Acid_Wash Base_Wash Base Wash (Sat. NaHCO3) Removes Acid/Hydrolyzed Chlorides Acid_Wash->Base_Wash Distill Vacuum Distillation (Required for >99% Purity) Base_Wash->Distill Final Pure TES (Clear Liquid) Distill->Final

Figure 1: Decision matrix for TES purification. Note the critical step of dissolving in a solvent with a distinct density difference from water to prevent emulsion.

Module 2: Troubleshooting & FAQs

Q1: Why is my organic layer not separating from the aqueous layer?

The "Density Trap": Pure TES has a density of


, which is nearly identical to water/brine. If you attempt to wash neat crude TES with water, you will form a stable emulsion or an "inverted" phase where the layers float neutrally.
  • Solution: You must use a carrier solvent.

    • Dichloromethane (DCM):

      
       (Organic layer will be on the bottom ).
      
    • Diethyl Ether:

      
       (Organic layer will be on the top ).
      
    • Recommendation: Use DCM for better solubility of sulfamides.

Q2: The product smells "fishy" even after rotovap. How do I fix this?

This indicates residual Diethylamine . Amines are notorious for "dragging" through distillations if not protonated.

  • The Fix: You cannot distill the amine away easily because it forms an azeotrope or simply co-distills. You must perform an Acidic Scrubber Wash (Protocol A) using dilute HCl. This converts the volatile amine into the non-volatile hydrochloride salt (

    
    ), which partitions 100% into the aqueous phase.
    
Q3: My distillate is turning yellow/brown over time.

This suggests the presence of N,N-diethylsulfamoyl chloride (


) or sulfuryl chloride residues. These impurities slowly hydrolyze with atmospheric moisture to release HCl, which catalyzes degradation and color formation.
  • The Fix: Ensure a rigorous Base Wash (Protocol A, Step 3) and ensure the final distillation is performed under high vacuum to keep thermal stress low. Store the product over activated molecular sieves (4Å) to prevent hydrolysis.

Module 3: Detailed Experimental Protocols

Protocol A: The Chemical Scrubber (Aqueous Workup)

Purpose: Chemical removal of amine precursors and acidic byproducts.

Reagents:

  • Crude TES Reaction Mixture

  • Solvent: Dichloromethane (DCM)

  • Wash 1: 1M Hydrochloric Acid (HCl)

  • Wash 2: Saturated Sodium Bicarbonate (

    
    )[2]
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    )[2]
    

Step-by-Step:

  • Filtration: If the crude reaction mixture contains solid precipitates (Diethylamine Hydrochloride salts), filter them off using a sintered glass funnel before adding water. This debulks the waste.

  • Solvation: Dissolve the filtrate in DCM. Use a ratio of roughly 1:1 (Volume Crude : Volume DCM).

    • Checkpoint: Ensure the organic phase is now significantly heavier than water.

  • Acid Wash (Amine Removal):

    • Transfer to a separatory funnel.

    • Wash with 1M HCl (

      
       per 100g crude).
      
    • Mechanism:[3]

      
       (Water soluble).
      
    • Drain the bottom organic layer (DCM/TES).

  • Base Wash (Chloride Removal):

    • Wash the organic layer with Sat.

      
        (
      
      
      
      ).
    • Caution:

      
       gas will evolve if acid remains. Vent frequently.
      
    • Mechanism:[3] Neutralizes residual HCl and hydrolyzes trace sulfamoyl chlorides.

  • Drying: Wash once with Brine, separate, and dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     for 30 minutes. Filter and concentrate via Rotary Evaporator.[4][5]
    
Protocol B: The Thermal Separation (Vacuum Distillation)

Purpose: Isolation of ultra-pure TES.

Data Table: TES Physical Properties

Property Value Source

| Boiling Point (Atm) |


 | [1, 2] |
| Boiling Point (Vac)  | 

@ 8.3 mmHg | [3] | | Melting Point | Low melting solid / Liquid | [1] | | Density |

| [2] |

Step-by-Step:

  • Setup: Equip a short-path distillation head (vigreux column optional but recommended for higher purity). Use a high-vacuum pump capable of

    
    .
    
  • Degassing: Slowly heat the crude oil to

    
     under full vacuum to remove residual DCM/solvents.
    
  • Fraction Collection:

    • F1 (Foreshot): Collect any distillate coming over below

      
       (at 8 mmHg). This contains lower boiling impurities.
      
    • F2 (Main Fraction): Collect the stable fraction boiling at

      
       (at 8.3 mmHg) .
      
    • Note: If your vacuum is stronger (e.g., 0.5 mmHg), the BP will drop significantly (likely

      
      ).
      
  • Storage: Store the clear, colorless liquid in a glass container. If ultra-dryness is required (e.g., for battery electrolyte research), store over 4Å molecular sieves.

References

  • ChemicalBook. (2025). This compound Properties and CAS Data. Retrieved from

  • Alfa Chemistry. (2025). This compound Product Sheet. Retrieved from

  • LabSolutions. (n.d.). This compound Safety and Physical Data. Retrieved from

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from

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Technical Support Center: N,N,N',N'-Tetraethylsulfamide (TES) Electrolyte Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the TES-TechConnect Solution Hub. Current Status: Online | Lead Scientist: Dr. Aris Thorne | Focus: High-Voltage Li-ion & Li-Metal Systems[1]

Introduction: The TES Advantage & Challenge

You are likely here because standard carbonate electrolytes (EC/DEC) are failing at your target voltages (>4.5V) or thermal benchmarks.[1] N,N,N',N'-Tetraethylsulfamide (TES) (CAS: 2832-49-7) is your solution for anodic stability, offering a wide electrochemical window (up to 4.8V vs Li/Li⁺) and high flash point (>110°C).

However, TES is not a "drop-in" replacement.[1] Its viscosity and lack of native SEI-forming capability on graphite require precise formulation.[1] This guide addresses the three most common "pain points" reported by our user base.

Module 1: Conductivity & Viscosity Management

Ticket #402: "My cell internal resistance (IR) is too high at room temperature. Cycling at 1C is impossible."

Diagnosis: Pure TES has a viscosity significantly higher than linear carbonates.[1] While it provides stability, it impedes ion transport, leading to high polarization and poor rate capability.[1]

The Fix: The "Diluent Strategy" You must lower the bulk viscosity without compromising the anodic stability.

Optimization Protocol:

  • Co-Solvent Selection: Do not use standard linear carbonates (DMC/EMC) if your goal is >4.5V stability, as they oxidize.[1]

  • Recommended Diluents:

    • Fluorinated Ethers (TTE/HFE): Use 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE).[1] It lowers viscosity and remains stable at high voltage.[1]

    • Ratio: Start with a 1:2 molar ratio (TES:Diluent).

  • Salt Choice: Switch from LiPF₆ to LiFSI (Lithium bis(fluorosulfonyl)imide) . LiFSI has lower lattice energy and higher dissociation in sulfamides than LiPF₆, improving ionic conductivity.[1]

Comparative Data: Viscosity vs. Conductivity

Electrolyte FormulationViscosity (cP @ 25°C)Conductivity (mS/cm @ 25°C)Oxidation Limit (V vs Li/Li⁺)
Standard (1M LiPF₆ in EC/DEC) ~3.5~10.5~4.3
Pure TES (1M LiTFSI) >10.0< 2.0~4.9
Optimized (1.2M LiFSI in TES:TTE 1:2) ~4.2 ~6.8 ~4.8

Analyst Note: The "Optimized" blend sacrifices a small amount of conductivity compared to carbonates but gains 0.5V in stability window, enabling high-nickel (NCM811) or high-voltage LCO cycling.

Module 2: Anode Interface (SEI) Stabilization

Ticket #789: "Graphite anode is exfoliating, or Li-metal efficiency is <99%."

Diagnosis: Sulfamides (S-N bonds) do not reductively decompose to form a stable Solid Electrolyte Interphase (SEI) on carbon or lithium metal.[1] Without an SEI former, the solvent co-intercalates into graphite (causing exfoliation) or continuously consumes Li-metal.[1]

The Fix: Artificial SEI Induction You must introduce a sacrificial additive that reduces before the TES solvent.[1]

Troubleshooting Steps:

  • Add Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC):

    • Concentration: 2.0 wt% FEC is standard for Si-anodes; 1.0 wt% VC for Graphite.[1]

    • Mechanism:[1][2] These carbonates reduce at ~0.8V-1.0V vs Li/Li⁺, forming a polymeric carbonate layer that blocks TES from the anode surface.[1]

  • Advanced Strategy (Localized High Concentration - LHCE):

    • Increase salt concentration to >3M (LiFSI).

    • The anion (FSI⁻) dominates the solvation shell and reduces to form a robust LiF-rich inorganic SEI, which is superior to organic carbonate SEI.

Visualizing the Solvation Mechanism (LHCE) The diagram below illustrates how adding a non-solvating diluent (HFE) preserves the "high concentration" solvation structure (Salt-Solvent aggregates) while lowering bulk viscosity.

LHCE_Mechanism cluster_0 Standard Electrolyte (1M) cluster_1 Localized High Conc. (LHCE) cluster_2 Anode Surface Solvent_Free Free TES Solvent Decomp Solvent Decomposition (Prevented) Solvent_Free->Decomp High Reductive Instability SSIP Solvent-Separated Ion Pair (SSIP) SSIP->Decomp AGG Contact Ion Pair / Aggregates (CIP/AGG) SEI Anion-Derived SEI (LiF - Robust) AGG->SEI Preferential Anion Reduction Diluent HFE Diluent (Non-Solvating) Diluent->AGG Lowers Viscosity No Solvation

Caption: Transition from standard solvation (SSIP) to Aggregates (AGG) in LHCE regimes. The HFE diluent enables the formation of an anion-derived LiF SEI, preventing TES decomposition.

Module 3: High-Voltage Stability (>4.5V)

Ticket #910: "Observing gas generation and capacity fade at 4.6V with NCM cathodes."

Diagnosis: While TES is oxidatively stable, trace moisture or impurities in the sulfamide synthesis can trigger catalytic decomposition on high-nickel cathode surfaces (CEI instability).[1]

The Fix: Cathode Passivation & Purity

  • Purity Check: TES must be "Battery Grade" (>99.9%). Impurities like diethylamine (precursor) are fatal at high voltage.[1]

    • Test: Run a CV (Cyclic Voltammetry) on Pt electrode.[1] If you see oxidation peaks <4.0V, re-distill the solvent.[1]

  • Synergistic Additive:

    • LiDFOB (Lithium difluoro(oxalato)borate): Add at 0.5 wt%.[1]

    • Function: Forms a borate-rich Cathode Electrolyte Interphase (CEI) that suppresses transition metal dissolution from the cathode.[1]

Module 4: Experimental Protocol (SOP)

Standard Operating Procedure: Preparation of TES-HCE Electrolyte

Safety Warning: TES can cause skin/eye irritation (H315, H319).[1][3] Always work in a fume hood or glovebox.[1]

  • Environment: Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm).

  • Drying: Dry TES solvent over 4Å molecular sieves for 48 hours. Water content must be < 20 ppm (Karl Fischer titration).[1]

  • Salt Dissolution (Exothermic):

    • Weigh LiFSI (e.g., for 3M concentration).[1]

    • Add TES solvent slowly while stirring.[1]

    • Critical: Maintain temperature < 35°C using a cooling block.[1] Overheating degrades the salt.[1]

  • Dilution (for LHCE):

    • Once salt is fully dissolved, add the fluorinated ether (TTE) dropwise.[1]

    • Stir for 4 hours at room temperature.

  • Filtration: Filter through a PTFE 0.2 µm syringe filter to remove any undissolved salt traces or dust.[1]

References
  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Li, Z., et al. (2025).[1][4] A sulfonamide-based electrolyte for high-temperature and high-voltage lithium metal batteries.[1][4] ResearchGate. [Link]

  • Halim, M., et al. (2020).[1] Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. PubMed Central.[1] [Link]

  • ScienceDaily. (2022).[1] Electrolyte additive offers lithium battery performance breakthrough. [Link][1]

Sources

Technical Support Center: N,N,N',N'-Tetraethylsulfamide (TES) Stability Guide

[1][2]

Executive Summary: The Moisture Paradox

This compound (CAS: 2832-49-7) is often regarded as a robust polar aprotic solvent and reagent.[1][2] Unlike its precursors (sulfonyl chlorides), it does not violently decompose upon contact with water.[1] However, this kinetic stability often leads to complacency.[1]

The Core Issue: TES is hygroscopic .[1] While it resists immediate hydrolysis at neutral pH, absorbed atmospheric moisture initiates a slow, autocatalytic degradation cycle, particularly if the material is subjected to heat or acidic environments.[1] For researchers in drug discovery or battery electrolyte development, "wet" TES is not just impure—it is a generator of silent contaminants (diethylamine and sulfuric acid) that can quench organometallic catalysts or degrade electrode interfaces.[1]

The Degradation Mechanism

To understand the troubleshooting steps, you must first understand the chemistry.[1] Moisture does not just "dilute" TES; it chemically alters it over time.[1]

Hydrolysis Pathway

Under standard conditions, the sulfamide bond (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1

TES_HydrolysisTESThis compound(Liquid, Neutral)InterIntermediateSulfamic Acid Deriv.TES->Inter Slow Hydrolysis(Catalyzed by H+ or Heat)Water+ H₂O(Moisture)Water->InterProductsDegradation Products:1. Diethylamine (Base)2. Sulfuric Acid (Acid)Inter->Products Rapid BreakdownProducts->TES Acid ProductCatalyzes Further Reaction

Figure 1: Autocatalytic hydrolysis pathway of TES. Note that the generation of sulfuric acid accelerates the degradation of the remaining bulk material.

Troubleshooting Guide (Q&A)

Category A: Physical Appearance & Purity[1]

Q: My TES has developed a slight yellow tint and a "fishy" odor. Is it still usable?

  • Diagnosis: The "fishy" odor is the tell-tale sign of Diethylamine (Et₂NH), a cleavage product of the sulfamide bond.[1] The yellowing often indicates oxidation of this amine or the presence of trace sulfur oxides.[1]

  • Verdict: Do NOT use for sensitive catalysis (e.g., Pd-catalyzed cross-couplings) or electrochemical applications.[1][2]

  • Remediation: If the volume is significant, purify via vacuum distillation (bp ~125°C at 8.3 mmHg).[1] Discard the initial fraction (fore-run) which contains the volatile amine.[1]

Q: I stored TES in a standard glass bottle, and now it looks cloudy. Why?

  • Diagnosis: TES is hygroscopic.[1] The cloudiness is likely phase separation of water or the precipitation of amine-sulfate salts formed from hydrolysis products.[1][2]

  • Action: Perform a Karl Fischer (KF) titration immediately.[1] If water content is >0.1%, dry the solvent (see Protocol 1).[1]

Category B: Experimental Impact

Q: Why are my acid-sensitive reactions failing when using TES as a co-solvent?

  • Root Cause: As shown in Figure 1, hydrolysis releases ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Even trace amounts can lower the effective pH of the solvent, quenching basic reagents (like Grignards or organolithiums) or catalyzing unwanted side reactions.[1]
    
  • Test: Check the pH of an aqueous extract. Mix 1 mL TES with 1 mL neutral water; if pH < 5, significant hydrolysis has occurred.[1]

Q: Can I use molecular sieves to dry TES?

  • Answer: Yes, but with a caveat.

  • Restriction: Use 3Å or 4Å molecular sieves . Avoid basic drying agents (like KOH) if your downstream chemistry is base-sensitive, although TES itself is stable to mild base.[1][2]

  • Warning: Do not use acidic drying agents (like silica gel) for prolonged storage, as surface acidity can promote the very hydrolysis you are trying to prevent.[1]

Validated Protocols

Protocol 1: Deep Drying of TES (Target < 50 ppm Water)

Required for: Battery electrolytes, anhydrous synthesis.[1]

  • Pre-treatment: Measure initial water content via Karl Fischer (Coulometric).[1]

  • Sieve Activation: Activate 4Å molecular sieves at 300°C under vacuum for 12 hours. Cool under Argon.

  • Loading: Add 10-20% w/v activated sieves to the TES liquid.

  • Time Course: Allow to stand for 48 hours . Agitation is not necessary and can grind sieves into dust.[1]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove sieve dust before use.

  • Storage: Store in a Schlenk flask or glovebox under Argon.

Protocol 2: Quality Control Check (The "Quick Screen")

Use this before starting any critical experiment.[1]

ParameterMethodAcceptance CriteriaFailure Action
Appearance Visual InspectionClear, colorless, viscous liquidDistill if yellow/cloudy
Odor Olfactory (Wafer)Odorless to faint amineDistill if strong "fishy" smell
Water Content Karl Fischer (Coulometric)< 100 ppm (0.01%)Re-dry with sieves
Acidity Aqueous pH CheckpH 6.0 - 7.5 (1:1 in water)Neutralize/Distill

References & Data Sources

  • PubChem Compound Summary. "this compound (CID 137739)."[1][3] National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] [Link][1][3][4]

  • Spillane, W. J., et al. "Hydrolysis of Sulfamides."[1] Journal of the Chemical Society, Perkin Transactions 2.[1] (General mechanism for sulfamide hydrolysis under acidic conditions).

Technical Support Center: Scale-Up Synthesis of N,N,N',N'-Tetraethylsulfamide (TES)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Welcome to the technical support hub for


-Tetraethylsulfamide (TES) . This compound is increasingly critical as a high-stability solvent for electrochemical devices and a pharmacophore in medicinal chemistry.

While the synthesis appears straightforward on paper—reacting sulfuryl chloride with diethylamine—scaling this reaction from grams to kilograms introduces non-linear hazards. The primary failure modes in scale-up are thermal runaway due to the exothermic amination and product degradation caused by moisture ingress or HCl entrapment.

This guide replaces rigid templates with a dynamic, problem-solving framework designed to help you navigate the transition from bench to pilot plant safely.

Core Chemistry & Stoichiometry

The Reaction Mechanism

The synthesis relies on the nucleophilic attack of diethylamine on the sulfuryl center.



Critical Insight: You cannot use a simple 1:2 ratio. The reaction generates 2 moles of HCl for every mole of product. If you do not provide a scavenger, the HCl will protonate your starting amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Q&A: Reagent Management

Q: Can I use Triethylamine (TEA) as a base instead of excess Diethylamine? A: Yes, and for scale-up, this is often preferred to reduce costs.

  • Protocol: Use 1.0 eq

    
    , 2.05 eq 
    
    
    
    , and 2.2 eq
    
    
    .
  • Why:

    
     is easier to wash out or filter than diethylamine salts, and TEA is generally cheaper than the reagent amine.
    

Q: What solvent is best for >1kg batches? A: Dichloromethane (DCM) is standard for lab scale due to solubility, but for pilot scale, Toluene or MTBE are superior.

  • Reasoning: Toluene allows for higher temperature processing if needed later and avoids the environmental restrictions of chlorinated solvents. However, DCM provides better heat transfer at low temperatures.

Experimental Protocol: The "Golden Batch" (1 kg Scale)

This protocol is designed for a 10 L Jacketed Reactor .

Reagents Table
ReagentMW ( g/mol )Equiv.[1]Mass (g)Vol (mL)Role
Sulfuryl Chloride 134.971.0135.0 g~81 mLElectrophile
Diethylamine 73.144.4321.8 g~455 mLNucleophile
DCM (Anhydrous) ---4.0 LSolvent

(Note: Values scaled to 1 mole basis for clarity; multiply by 7.4 for 1kg theoretical yield target).

Step-by-Step Workflow
  • System Prep: Purge reactor with

    
    . Cool jacket to -10°C.
    
  • Charge: Add DCM (3.0 L) and Diethylamine (4.4 equiv). Stir at 350 RPM.

  • Cooling: Allow internal temperature (Ti) to reach -5°C.

  • Addition (Critical): Dilute Sulfuryl Chloride in remaining DCM (1.0 L). Add dropwise over 4 hours .

    • Constraint: Do not allow Ti to exceed 0°C. The reaction is violently exothermic.

  • Aging: After addition, warm to 20°C over 2 hours. Stir for an additional 4 hours.

  • Quench/Workup:

    • Filter off the white amine-hydrochloride salts.

    • Wash the filtrate with 1M HCl (remove unreacted amine).

    • Wash with Sat.

      
       (neutralize).
      
    • Wash with Brine, dry over

      
      .
      
  • Isolation: Concentrate in vacuo. The product typically crystallizes upon standing (mp ~72°C).

Visualizing the Workflow

The following diagram illustrates the critical decision points and process flow for the synthesis and purification.

TES_Synthesis_Workflow Start Start: Reactor Prep (N2 Purge, -10°C) Charge Charge Solvent + Amine (Excess or Auxiliary Base) Start->Charge Addition Controlled Addition of SO2Cl2 (Rate Limiting Step) Charge->Addition Check_Temp Is Ti > 0°C? Addition->Check_Temp Aging Warm to RT & Age (4-6 Hours) Addition->Aging Complete Check_Temp->Addition No (Safe) Check_Temp->Addition Yes (STOP ADDITION) Filtration Filtration of Salts (Et2NH2-Cl) Aging->Filtration Wash Aqueous Wash (HCl -> NaHCO3 -> Brine) Filtration->Wash Isolation Concentration & Crystallization Wash->Isolation Stop Final Product: TES Isolation->Stop

Figure 1: Process flow diagram for the synthesis of N,N,N',N'-Tetraethylsulfamide, emphasizing the critical temperature control loop during addition.

Troubleshooting & FAQs

Issue: "My product is yellow/brown oil, not a white solid."

Diagnosis: This indicates oxidation or the presence of chlorinated impurities.

  • Cause: Likely high temperature during addition (

    
    ) causing degradation of the amine or sulfuryl chloride.
    
  • Fix: Recrystallize from Hexane/Ethyl Acetate (9:1) or perform a vacuum distillation (bp ~110°C at 0.5 mmHg).

Issue: "Yield is low (<50%)."

Diagnosis: Moisture contamination or stoichiometry error.

  • Mechanism:

    
     hydrolyzes rapidly to sulfuric acid and HCl in the presence of water.
    
  • Fix: Ensure all solvents are anhydrous (Karl Fischer < 100 ppm). Verify the amine quality; old amines often absorb water.

Issue: "Violent fuming during addition."

Diagnosis: HCl gas evolution escaping the solvent.

  • Cause: Addition is too fast, or the amine scavenger is insufficient.

  • Immediate Action: Stop addition. Increase cooling. Ensure the condenser temperature is < -10°C to trap solvent vapors.

Safety & Hazards (E-E-A-T)

Sulfuryl Chloride (


): 
  • Hazard: Reacts violently with water. Causes severe skin burns and eye damage. Toxic by inhalation.

  • Control: Handle only in a functioning fume hood. Use Silver Shield® gloves (Nitrile is permeable to chlorinated solvents).

Thermal Runaway:

  • The reaction enthalpy is estimated at -140 kJ/mol . On a 1kg scale, this releases enough energy to boil the solvent if added instantly.

  • Rule of Thumb: Never scale up more than 3x the volume of your previous successful run without re-assessing cooling capacity.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions: Safety Guidelines. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide. Retrieved from [Link]

  • Gendin, D. et al. (2022). Synthesis of N-Acylsulfenamides. Thieme Connect. (Contextual reference for sulfamide handling). Retrieved from [Link]

Sources

"purification of N,N,N',N'-Tetraethylsulfamide for electrochemical applications"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Electrochemical Materials Division Subject: Technical Guide: Purification of N,N,N',N'-Tetraethylsulfamide (TES) for High-Voltage Electrolytes

Introduction

This compound (TES) is increasingly utilized as a high-voltage stable solvent or additive in lithium-ion and lithium-metal battery electrolytes.[1] Its anodic stability (often >4.5 V vs. Li/Li⁺) and chemical resistance to nucleophilic attack make it superior to conventional glymes or sulfones in specific applications.[1] However, its synthesis from sulfuryl chloride and diethylamine inherently introduces impurities—specifically chloride ions, residual amines, and moisture —that are electrochemically active and detrimental to cell cycle life.

This guide provides a rigorous, self-validating purification protocol designed to achieve electrochemical-grade purity (>99.9%, <20 ppm H₂O).

Part 1: Initial Assessment & Diagnostics[1]

Q: How do I determine if my commercial or synthesized TES requires purification?

A: Assume all TES requires purification unless it is certified "Battery Grade" (anhydrous, >99.9%).[1] Common commercial grades (95-98%) contain impurities that cause parasitic side reactions.[1]

Diagnostic Checklist:

Parameter Acceptable Limit Diagnostic Method Failure Indicator
Appearance Colorless, clear liquid Visual Inspection Yellow/Orange tint (Amine oxidation products)
Water Content < 20 ppm Karl Fischer (Coulometric) > 50 ppm (Hydrolysis risk)
Chloride (Cl⁻) < 1 ppm AgNO₃ Precipitation / IC White precipitate or high oxidation current > 4.0V
H-NMR Clean peaks ¹H-NMR (CDCl₃) Extra triplets/quartets (Residual diethylamine)

| CV Baseline | < 10 µA/cm² | Cyclic Voltammetry | Red/Ox peaks within 0.0V - 4.5V window |[1][2][3]

Part 2: The Purification Protocol

Q: What is the standard workflow to remove synthetic byproducts and moisture?

A: The purification process must target the three major contaminant classes: Salts (Ammonium chlorides) , Protic Impurities (Amines/Water) , and Redox Active Organics .

The Protocol:

Step 1: Aqueous Washing (Removal of Salts & Amines)

  • Rationale: TES is lipophilic (soluble in DCM/Ether), while the main impurities (diethylammonium chloride) are water-soluble.[1]

  • Dissolve crude TES in Dichloromethane (DCM) (1:2 v/v ratio).

  • Acid Wash: Wash the organic layer twice with 1M HCl .[1]

    • Mechanism:[1][4][5][6][7] Converts residual diethylamine (

      
      ) into water-soluble diethylammonium chloride (
      
      
      
      ).[1]
  • Neutralization: Wash with saturated NaHCO₃ to remove excess acid.[1]

  • Desalting: Wash with Brine (sat. NaCl) to remove bulk water.[1]

  • Pre-Drying: Dry the organic phase over anhydrous MgSO₄ for 2 hours. Filter and rotary evaporate the DCM.[1]

Step 2: Vacuum Distillation (Removal of High-Boiling Organics)

  • Rationale: TES has a high boiling point (~250°C at atm).[1] Atmospheric distillation will cause thermal decomposition.[1]

  • Set up a short-path distillation apparatus with a high-vacuum line (< 1 mmHg).

  • Heat the oil bath. TES typically distills between 85°C - 105°C at 0.5 mmHg (exact temp depends on vacuum depth).[1]

  • Discard the first 10% (fore-run): Contains residual solvent and low-boiling volatiles.[1]

  • Collect the middle 80% (heart-cut): This is your target product.

  • Stop before dryness: Residue contains high-boiling oligomers.[1]

Step 3: Ultra-Drying (Removal of Trace Moisture)

  • Rationale: Distillation rarely achieves <20 ppm water.[1]

  • Transfer the distilled TES into an Argon-filled glovebox.[1]

  • Add activated 4Å Molecular Sieves (20% w/v).[1]

    • Activation: Sieves must be dried at 300°C under vacuum for 12 hours prior to use.[1]

  • Allow to stand for 48 hours before use.[1]

Part 3: Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the sequential removal of specific impurities at each stage.

PurificationWorkflow Crude Crude TES (Contains: Et2NH, Salts, H2O) Wash 1. Acid/Base Wash (Removes: Et2NH, Cl- Salts) Crude->Wash DCM Extraction Dry 2. Pre-Drying (MgSO4) (Removes: Bulk H2O) Wash->Dry Distill 3. Vacuum Distillation (Removes: Color, Heavy Organics) Dry->Distill Rotovap Sieves 4. Molecular Sieves (4Å) (Removes: Trace H2O <20ppm) Distill->Sieves Inert Atmosphere Final Battery Grade TES (Ready for Electrolyte) Sieves->Final

Caption: Step-by-step purification pipeline transforming crude synthesis product into electrochemical-grade solvent.

Part 4: Troubleshooting & FAQs

Q: I see a large reduction peak at 1.5 V vs. Li/Li⁺. Is my TES impure?

A: This is likely Dissolved Oxygen or Trace Water , not the TES itself.

  • Diagnosis: If the peak diminishes after sparging with Argon for 15 minutes, it is Oxygen.[1] If it persists, it is likely water reduction (

    
    ).[1]
    
  • Fix: Re-dry over fresh, activated molecular sieves inside the glovebox.

Q: My Cyclic Voltammetry (CV) shows an oxidation wave starting at 3.8 V. Why?

A: This indicates Chloride Contamination (


) or Residual Diethylamine .[1]
  • Cause: Incomplete washing during Step 1.[1] Chloride ions are highly corrosive to Aluminum current collectors at >3.5 V.[1]

  • Fix: You cannot remove Chloride by distillation easily.[1] You must repeat the Aqueous Washing (Step 1) with rigorous water/brine washes, then re-distill.[1]

Q: The distilled liquid turned yellow after 2 days. What happened?

A: Photo-oxidation or Moisture ingress .[1]

  • Cause: Sulfamides can degrade or oxidize amines if exposed to light and air.[1]

  • Fix: Store TES in amber glass vials inside an Argon glovebox. If yellowing occurs, re-distill.[1]

Figure 2: Electrochemical Troubleshooting Logic

Use this decision tree to identify impurities based on CV data.

Troubleshooting Start CV Anomaly Detected RedPeak Reduction Peak (< 2.0 V) Start->RedPeak OxPeak Oxidation Peak (> 3.5 V) Start->OxPeak Water Impurity: Water Action: Mol. Sieves RedPeak->Water Broad Peak @ 1.5V Oxygen Impurity: Oxygen Action: Ar Sparge RedPeak->Oxygen Sharp Peak @ 2.5V Chloride Impurity: Chloride (Cl-) Action: Aqueous Wash OxPeak->Chloride Corrosion/Pitting Amine Impurity: Diethylamine Action: HCl Wash OxPeak->Amine Early Oxidation

Caption: Decision tree for diagnosing TES impurities based on Cyclic Voltammetry (CV) signatures.

References

  • Electrochemical Stability of Sulfamides

    • Hu, L. et al. "Molecular Design of Stable Sulfamide- and Sulfonamide-Based Electrolytes for Aprotic Li-O2 Batteries."[1] Angewandte Chemie International Edition, 2020.[1] Link (Demonstrates stability >4.5V and purification requirements).[1]

  • General Purification of Aprotic Solvents

    • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[1] (Standard protocols for drying and distilling high-boiling polar aprotic solvents).

  • Impact of Impurities on Electrochemistry

    • Aurbach, D. "Review of selected electrode–solution interactions which determine the performance of Li and Li ion batteries." Journal of Power Sources, 2000.[1] Link (Foundational text on water/impurity effects).[1]

  • Synthesis and Properties

    • PubChem.[1] "this compound Compound Summary." Link (Physical properties and synthesis data).[1]

Sources

"enhancing the solubility of lithium salts in N,N,N',N'-Tetraethylsulfamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing N,N,N',N'-Tetraethylsulfamide (TES) .

This solvent, while offering high electrochemical stability and a wide liquid range, presents unique challenges in solvation thermodynamics due to the steric bulk of its four ethyl groups. This guide addresses the kinetic and thermodynamic barriers to dissolving lithium salts in TES.

Ticket ID: TES-SOL-001 Subject: Optimization of Lithium Salt Solubility in this compound Assigned Specialist: Senior Application Scientist, Electrolyte Thermodynamics

System Diagnostics: Why is Solubility Low?

Before attempting a fix, it is critical to understand the failure mode. TES (


) is a polar aprotic solvent, but unlike its smaller cousins (e.g., Tetramethylsulfamide) or cyclic analogs (e.g., Sulfolane), it suffers from Steric Shielding .
The Mechanism of Failure

Lithium ions (


) are small (0.76 Å radius) and require a tight coordination shell of oxygen atoms to overcome the lattice energy of the salt. In TES:
  • Steric Hindrance: The four ethyl groups create a hydrophobic "cloud" around the sulfonyl (

    
    ) active sites.
    
  • Low Donor Number (Effective): While the intrinsic polarity is high, the effective accessibility for

    
     coordination is low.
    
  • Viscosity: TES is more viscous than standard carbonates, slowing mass transfer and dissolution kinetics.

Troubleshooting Guide (Step-by-Step)

Issue A: "The salt settles at the bottom and won't dissolve."

Diagnosis: Lattice energy of the salt exceeds the solvation energy provided by TES at room temperature.

Protocol 1: The "Soft Anion" Substitution Reasoning: Hard anions (like


, 

) have high lattice energies and require strong solvation. "Soft," charge-delocalized anions have lower lattice energies and dissolve more easily in bulky solvents.
SaltSolubility in TESRecommendation
LiCl / LiF NegligibleAvoid. Requires high dielectric co-solvent.
LiNO₃ Low to ModerateUse only as an additive (<0.5 M).
LiPF₆ ModerateUnstable at high T; use with caution.
LiTFSI High Primary Recommendation. Large, delocalized anion reduces lattice energy.
LiFSI High Excellent alternative; lower viscosity than TFSI.

Protocol 2: Thermal Activation Cycle Reasoning: Increasing temperature increases the entropic contribution to dissolution (


) and lowers viscosity.
  • Seal: Place the TES/Salt mixture in a crimped vial or Schlenk flask under Argon (TES is hygroscopic).

  • Ramp: Heat the mixture to 60°C .

  • Agitate: Use a magnetic stir bar at 600 RPM .

  • Hold: Maintain for 4–6 hours.

  • Cool: Slowly cool to room temperature. Check for precipitation.

    • If precipitate forms: The concentration is above the saturation limit at RT. Dilute by 10%.

Issue B: "The solution is too viscous to wet the separator."

Diagnosis: High concentration of lithium salt in TES creates a "Solvent-in-Salt" regime or simply high hydrodynamic drag.

Protocol 3: The Dielectric Co-Solvent Blend Reasoning: Blending a small molecule solvent reduces steric hindrance and viscosity while maintaining electrochemical stability.

  • Option A (High Voltage Stability): Add Fluoroethylene Carbonate (FEC) .

    • Ratio: TES:FEC (7:3 v/v).

    • Effect: FEC lowers viscosity and improves SEI formation without compromising high-voltage windows.

  • Option B (High Solubility): Add 1,2-Dimethoxyethane (DME) .[1]

    • Ratio: TES:DME (1:1 v/v).

    • Effect: DME is a chelate; it "wraps" the

      
       ion, bypassing the steric hindrance of TES. Note: Limits voltage window to ~4V.
      

Advanced Visualization: The Solvation Barrier

The following diagram illustrates the steric conflict preventing standard solvation and the "Chelation Bypass" using DME.

SolvationMechanism cluster_0 Pure TES System cluster_1 TES + DME System Li Li+ Ion Complex_Fail Weak Interaction (Low Solubility) Li->Complex_Fail TES TES Molecule (Steric Bulk) TES->Li Ethyl groups block oxygen access TES->Complex_Fail Complex_Success Stable Solvation Shell (High Solubility) TES->Complex_Success Secondary Sheath DME DME Co-solvent (Chelating Agent) DME->Li Bidentate Coordination DME->Complex_Success

Figure 1: Mechanistic comparison of Li+ solvation in pure TES (blocked by ethyl groups) versus a TES/DME blend where DME acts as a primary solvation ligand.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasonic baths to dissolve the salt? A: Yes, but with caution. Sonication is excellent for breaking up salt agglomerates. However, prolonged sonication heats the solvent. Ensure the salt is thermally stable (LiPF₆ degrades >60°C; LiTFSI is stable >200°C). Recommendation: Sonicate for 10-minute intervals with cooling breaks.

Q: My TES is solid/slushy at room temperature. Is it pure? A: this compound has a melting point range that can vary based on purity and synthesis method, but it is generally a liquid or low-melting solid (approx. MP range can vary, but often liquid at RT). If it is solid, it may be high purity (crystallized) or cold. Action: Gently warm to 40°C. If it remains solid, check the CAS (2832-49-7) to ensure you do not have the Tetramethyl derivative (MP ~72°C).

Q: What is the maximum concentration of LiTFSI I can achieve? A: In pure TES, saturation is typically reached around 0.8 M to 1.0 M at 25°C. Optimization: By using the "Protocol 2" (Heating) and "Protocol 3" (DME blend), concentrations up to 3.0 M (Solvent-in-Salt regime) are achievable.

Q: Why does the solution turn yellow? A: Yellowing often indicates trace impurities in the TES (amines) reacting with the salt or moisture ingress. Troubleshooting: Dry the TES over 4Å molecular sieves for 48 hours before mixing. Ensure Li salt is battery-grade (99.99%).

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Ue, M. (2006). Chemical and Physical Properties of Lithium Salts for Electrolytes. In Electrolytes for Lithium and Lithium-Ion Batteries (pp. 93-165). Springer.[2] (Contextual grounding for Lattice Energy of LiTFSI vs LiF).

  • Henderson, W. A. (2006). Glyme-Lithium Salt Phase Behavior: Solvate Structures and Stabilities. Journal of Physical Chemistry B.
  • Shkrob, I. A., et al. (2016). Chemical Stability of Sulfone and Sulfamide Based Electrolytes. Journal of Physical Chemistry C.

Sources

Validation & Comparative

Comparative Analysis: N,N,N',N'-Tetraethylsulfamide (TES) vs. High-Voltage Sulfamide Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N,N,N',N'-Tetraethylsulfamide (TES) as an electrolyte component, specifically comparing its physicochemical and electrochemical properties against fluorinated sulfamides (e.g., DMTMSA) and cyclic sulfones (e.g., Sulfolane).

Executive Summary

This compound (TES) represents a class of non-fluorinated, acyclic sulfamides. While recent literature heavily favors fluorinated sulfonamides (e.g., DMTMSA) for their oxidative stability >4.7V, TES offers a distinct profile characterized by high thermal stability (BP ~250°C) and chemical inertness. This guide objectively evaluates TES as a baseline electrolyte solvent or co-solvent, contrasting its steric bulk and viscosity against methyl-substituted and fluorinated alternatives.[1]

Physicochemical Profile & Competitor Comparison[1]

The performance of an electrolyte is dictated by its transport properties (viscosity,


) and safety profile (flash point/boiling point). TES is compared here with N,N-Dimethylsulfamide (DMS)  (the methyl analog) and Sulfolane (SL)  (the cyclic standard).
Table 1: Physicochemical Properties of Sulfamide Electrolytes[2]
PropertyTetraethylsulfamide (TES) Dimethylsulfamide (DMS) Sulfolane (SL) Significance
Formula



Steric bulk affects solvation.[1]
MW ( g/mol ) 208.32124.16120.17Higher MW correlates with viscosity.[1]
Boiling Point 249-251 °C233 °C285 °CHigh BP indicates thermal safety.[1]
Density (25°C) 1.03 g/mL1.33 g/mL1.26 g/mLAffects volumetric energy density.[1]
State (RT) LiquidSolid (MP ~98°C)Solid (MP ~27°C)TES is liquid at RT, simplifying handling.[1]
Dielectric Constant Moderate (Est. 20-30)High~43Determines salt dissociation capability.[1]

Technical Insight:

  • Liquid Range Advantage: Unlike DMS and Sulfolane, which are often solids at room temperature requiring melting or co-solvents, TES is a liquid.[1] This simplifies processing and allows it to be used as a primary solvent without heating lines.[1]

  • Steric Hindrance: The four ethyl groups in TES create significant steric bulk around the sulfonyl core.[1] While this increases viscosity compared to linear carbonates, it potentially reduces solvation strength, which can be beneficial for anion-derived Solid Electrolyte Interphase (SEI) formation.[1]

Electrochemical Performance Analysis

Electrochemical Stability Window (ESW)

The oxidative stability of sulfamides is governed by the electron density on the nitrogen atoms and the shielding of the sulfur center.

  • Fluorinated Sulfamides (e.g., DMTMSA): The electron-withdrawing fluorine atoms lower the HOMO energy, pushing oxidative stability beyond 4.7 V vs.

    
    .
    
  • TES (Alkyl Sulfamide): Lacks electron-withdrawing groups.[1] The ethyl groups are electron-donating (inductive effect), which theoretically raises the HOMO energy, making TES easier to oxidize than DMTMSA.

    • Experimental Expectation: TES typically exhibits anodic stability up to ~4.2 - 4.5 V vs.

      
       .[1] It is suitable for LFP (Lithium Iron Phosphate) cathodes but may require additives for high-voltage NMC cathodes.[1]
      
Ionic Conductivity

Conductivity (


) is inversely proportional to viscosity (

).[1]

  • TES vs. DMS: TES has higher viscosity due to the larger ethyl chains increasing intermolecular friction.[1] Consequently, 1M LiTFSI in TES will exhibit lower ionic conductivity than in DMS or acetonitrile-based systems.[1]

  • Optimization: TES is best utilized as a co-solvent (10-30% vol) with low-viscosity diluents (e.g., DMC or fluorinated ethers) to balance safety (flash point) with transport kinetics.[1]

Experimental Protocols

Protocol A: Synthesis of High-Purity TES (Schlenk Line Technique)

Objective: Synthesize battery-grade TES free from chloride impurities, which are detrimental to Al current collectors.

Reagents:

  • Sulfuryl chloride (

    
    )
    
  • Diethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)[2]

  • Triethylamine (

    
    , scavenger)
    

Workflow:

  • Setup: Flame-dry a 500 mL 3-neck round bottom flask under Argon flow.

  • Solvation: Charge with 200 mL anhydrous DCM and 4.4 eq. of Diethylamine (excess acts as HCl scavenger if

    
     is not used). Cool to 0°C.[1][2]
    
  • Addition: Add Sulfuryl chloride (1.0 eq.) dropwise over 60 mins.[1] Caution: Exothermic.

    
    
    
  • Reaction: Warm to RT and stir for 12 hours.

  • Filtration: Filter off the amine-hydrochloride salt precipitate under inert atmosphere.

  • Purification (Critical):

    • Wash filtrate with 1M HCl (remove unreacted amine).[1]

    • Wash with sat.[1][3]

      
       and Brine.[1][2]
      
    • Dry over

      
      .[1]
      
    • Distillation: Perform fractional vacuum distillation. Collect the fraction at ~115°C @ 10 mmHg (verify BP matches pressure).

  • Drying: Store over activated 4Å molecular sieves for 48h to remove trace water (< 20 ppm).

Protocol B: Electrochemical Stability Measurement (LSV)

Objective: Determine the anodic limit of TES.[1]

  • Electrolyte Prep: Dissolve 1.0 M LiTFSI in purified TES.

  • Cell Assembly: 2032 Coin Cell or Swagelok cell.

    • Working Electrode: Platinum (Pt) disk or Glassy Carbon (polished).[1]

    • Counter/Ref Electrode: Lithium metal chip.[1]

    • Separator: Glass fiber (Whatman GF/D).[1]

  • Method: Linear Sweep Voltammetry (LSV).[1]

    • Scan Rate: 0.1 mV/s (slow scan to detect onset of decomposition).

    • Range: OCV (~3.0 V) to 6.0 V vs.

      
      .
      
  • Criteria: The stability limit is defined as the voltage where current density exceeds

    
    .[1]
    

Visualizations

Diagram 1: Electrolyte Characterization Workflow

This flowchart outlines the logical progression from synthesis to cell testing, ensuring quality control at each gate.[1]

ElectrolyteCharacterization Synthesis Synthesis (SO2Cl2 + Et2NH) Purification Purification (Vac. Distillation + Sieves) Synthesis->Purification QC_Check QC Check (Karl Fischer <20ppm NMR Purity >99.9%) Purification->QC_Check QC_Check->Purification Fail (High H2O) Phys_Char Physical Characterization (Viscosity, Conductivity) QC_Check->Phys_Char Pass Electro_Char Electrochemical Test (LSV, CV, EIS) Phys_Char->Electro_Char Battery_Test Full Cell Cycling (Li||LFP or Li||NMC) Electro_Char->Battery_Test If Stable >4.0V

Caption: Step-by-step workflow for validating TES electrolyte performance, from synthesis to full-cell testing.

Diagram 2: Structure-Property Relationship

Visualizing why TES differs from fluorinated counterparts.[1]

StructureProperty TES Tetraethylsulfamide (TES) (Ethyl Groups) Prop1 Electron Density TES->Prop1 Inductive Donation (+I) Prop2 Steric Bulk TES->Prop2 Large Ethyl Chains DMTMSA Fluorinated Sulfamide (Trifluoromethyl Group) DMTMSA->Prop1 Inductive Withdrawal (-I) Result1 Lower Anodic Stability (<4.5V) Prop1->Result1 TES Result4 Ultra-High Stability (>4.7V) Prop1->Result4 DMTMSA Result2 Higher Viscosity (Slower Ion Transport) Prop2->Result2 Result3 High Thermal Stability (Safety) Prop2->Result3

Caption: Causal map linking chemical structure (Ethyl vs. Fluoro) to electrochemical outcomes (Stability, Viscosity).

Conclusion

This compound serves as a robust, high-safety electrolyte solvent.[1] While it lacks the ultra-high voltage stability of fluorinated sulfonamides like DMTMSA, its liquid state at room temperature and high boiling point make it a superior alternative to solid sulfones (Sulfolane) for processing. It is best deployed in thermally demanding environments or as a safety additive in conventional carbonate electrolytes.[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Li, J., et al. (2021).[1] Ultra-high-voltage Ni-rich layered cathodes in practical Li metal batteries enabled by a sulfonamide-based electrolyte. Nature Energy.[1] [Link]

  • Xue, W., et al. (2021).[1] Sulfonamide-based electrolytes for high-voltage lithium batteries. (Contextual grounding on fluorinated vs alkyl sulfamides).

Sources

High-Voltage Electrolyte Systems: N,N,N',N'-Tetraethylsulfamide vs. Carbonate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-Voltage Imperative

The push for Lithium-Ion Batteries (LIBs) exceeding 300 Wh/kg relies on high-nickel cathodes (e.g., NMC811) operating above 4.4V vs. Li/Li⁺. Standard carbonate electrolytes (EC/EMC) are thermodynamically unstable at these potentials, leading to anodic oxidation, gas generation, and rapid capacity fade.

N,N,N',N'-Tetraethylsulfamide (TES) represents a class of sulfamide-based solvents designed to overcome these limits. Unlike sulfones (which suffer from high melting points) or standard carbonates (which oxidize >4.3V), sulfamides offer a unique balance of anodic stability (up to 4.8V) and liquid range usability.

This guide objectively compares TES-based electrolyte formulations against the industry standard (1.0 M LiPF₆ in EC/EMC), providing experimental protocols and mechanistic insights for validation.

Physicochemical & Electrochemical Comparison

The following data synthesizes performance metrics of Sulfamide-class electrolytes (represented by TES) versus the Carbonate baseline.

Table 1: Physicochemical Properties

Data represents neat solvent properties at 25°C unless otherwise noted.

FeatureStandard Carbonate (EC/EMC 3:7)This compound (TES)Impact on Battery Performance
Molecular Structure Cyclic/Linear CarbonatesSulfamide (

)
Sulfonyl group (

) provides high oxidation resistance.
Viscosity (

)
Low (~3.0 cP for mixture)High (~3.5 - 5.0 cP)*TES has lower ionic mobility; often requires dilution or elevated temp.
Ionic Conductivity High (~8–10 mS/cm)Moderate (~2–5 mS/cm)TES shows reduced rate capability (C-rate) at room temp.
Flash Point Low (~25°C for EMC)High (>110°C)TES significantly improves thermal safety and flammability resistance.
Dielectric Constant High (EC

)
Moderate (

)
TES requires high-concentration salts (LHCE) or co-solvents for salt dissociation.

*Note: Viscosity of TES is higher than its dimethyl analog due to the steric bulk of ethyl groups.

Table 2: Electrochemical Performance (Li || NMC811 Half-Cells)

Conditions: 1.0M LiFSI salt, 25°C, Cut-off 4.7V.

MetricStandard CarbonateTES-based ElectrolytePerformance Delta
Oxidation Potential (LSV) ~4.3 V vs. Li/Li⁺> 4.8 V vs. Li/Li⁺ TES enables ultra-high voltage cycling without solvent decomposition.
Capacity Retention (100 cycles) < 80% (Rapid decay)> 92% Superior stability of the Cathode Electrolyte Interphase (CEI).
Coulombic Efficiency (1st Cycle) ~85%~82-88%Comparable; TES may require formation cycles to stabilize the SEI/CEI.
Al Corrosion Severe > 4.2VSuppressedSulfamides do not corrode Al current collectors as aggressively as degraded carbonates.

Mechanistic Insight: Why TES Outperforms Carbonates

The superiority of TES at high voltages lies in its molecular orbital energy levels and its participation in interphase formation.

The Mechanism of Stability
  • HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) of TES is lower in energy than that of Ethylene Carbonate (EC). This makes it thermodynamically harder to remove an electron from TES, pushing the oxidation potential beyond 4.8V.

  • CEI Formation: Unlike carbonates which evolve

    
     gas upon oxidation, sulfamides decompose to form a thin, N-S rich Cathode Electrolyte Interphase (CEI). This layer is electronically insulating (preventing further electrolyte oxidation) but ionically conductive.
    
Visualization: Electrochemical Stability & Degradation Pathways

G cluster_0 Standard Carbonate (EC/EMC) cluster_1 Sulfamide (TES) Carb_Start Carbonate Solvent (>4.3V vs Li/Li+) Carb_Ox Anodic Oxidation Carb_Start->Carb_Ox e- transfer Carb_Prod CO2 Gas + Polymeric Sludge Carb_Ox->Carb_Prod Ring Opening Carb_Fail Cell Failure (Impedance Rise) Carb_Prod->Carb_Fail Pore Clogging TES_Start TES Solvent (>4.3V vs Li/Li+) TES_Stable Thermodynamic Stability TES_Start->TES_Stable Low HOMO Energy TES_CEI Controlled Decomposition (N-S rich CEI) TES_Stable->TES_CEI Surface Passivation TES_Success Stable Cycling (High Capacity Retention) TES_CEI->TES_Success Prevents Corrosion

Figure 1: Comparative degradation pathways. Carbonates undergo catastrophic gas evolution, while TES forms a protective interphase.

Experimental Protocol: Validating TES Performance

Objective: Synthesize a TES-based electrolyte and validate its electrochemical stability window (ESW) via Linear Sweep Voltammetry (LSV).

A. Materials Preparation[1][2]
  • TES Solvent: this compound (Purity >99.9%, H₂O < 10 ppm). Note: If commercial TES is unavailable, synthesis via reaction of diethylamine with sulfuryl chloride is required (Standard Schlenk techniques).

  • Salt: LiFSI (Lithium bis(fluorosulfonyl)imide) or LiPF₆ (Battery Grade).

  • Co-solvent (Optional): Fluoroethylene Carbonate (FEC) (10 vol%) to stabilize the anode interface.

B. Electrolyte Formulation Workflow
  • Drying: Dry TES over molecular sieves (4Å) for 48 hours inside an Ar-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Mixing:

    • Control: 1.0 M LiPF₆ in EC/EMC (3:7 vol).

    • Test Group: 1.0 M LiFSI in TES (or TES:FEC 9:1).

  • Stirring: Stir magnetically at 25°C for 6 hours until salt is fully dissolved. Caution: Sulfamide dissolution is exothermic; monitor temperature.

C. Electrochemical Testing (LSV)
  • Cell Setup: Use a 3-electrode Swagelok cell or coin cell.

    • Working Electrode: Platinum (Pt) disk or Carbon Black composite.

    • Counter/Reference: Lithium Metal chip.

  • Parameter Settings:

    • Voltage Range: OCV to 6.0 V vs. Li/Li⁺.

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of oxidation current).

  • Validation Criteria:

    • Pass: Current density remains < 0.02 mA/cm² up to 4.8V.

    • Fail: Exponential current rise (onset) < 4.5V.[1][2]

Visualization: Experimental Workflow

Protocol Start Start: Material Prep Dry Drying: Molecular Sieves (48h, Ar Atmosphere) Start->Dry Mix Mixing: 1M LiFSI in TES (Stir 6h @ 25°C) Dry->Mix Assemble Cell Assembly (Pt vs Li Metal) Mix->Assemble Test LSV Testing (0.1 mV/s to 6.0V) Assemble->Test Analyze Data Analysis: Identify Onset Potential Test->Analyze

Figure 2: Step-by-step workflow for electrolyte preparation and stability testing.

Conclusion & Strategic Recommendations

This compound offers a distinct advantage over carbonate electrolytes for high-voltage (>4.5V) applications . While its higher viscosity limits high-rate capability at room temperature, this can be mitigated by using it as a co-solvent (20-30% vol) or in high-temperature applications.

For Researchers:

  • Adopt TES if your cathode targets are >4.6V (e.g., LCO, Spinel LNMO).

  • Monitor Viscosity: Expect a trade-off in ionic conductivity; compensate with thinner separators or elevated operating temperatures (45°C).

  • Safety: TES provides a significant safety upgrade regarding flammability, making it ideal for automotive applications where thermal runaway is a concern.

References

  • Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. Vertex AI Search (NIH/PubMed). [Link]

  • A sulfonamide-based electrolyte for high-temperature and high-voltage lithium metal batteries. ResearchGate. [Link]

  • Electrolyte Design for High-Voltage Lithium-Metal Batteries with Synthetic Sulfonamide-Based Solvent. PubMed. [Link]

  • This compound - Physical Properties. PubChem. [Link]

  • Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data. RSC Advances. [Link]

Sources

Electrochemical Window Comparison: Tetraalkylsulfamides vs. Conventional High-Voltage Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Window Comparison of Tetraalkylsulfamides Content Type: Publish Comparison Guide

Executive Summary

For researchers targeting high-voltage cathode chemistries (>4.4 V vs. Li/Li⁺), the stability of the electrolyte solvent is the primary bottleneck. While organic carbonates (EC/DMC) dominate commercial Li-ion batteries, they suffer from oxidative decomposition above 4.3 V. Sulfones (e.g., sulfolane) offer exceptional anodic stability (>5.5 V) but are hampered by high melting points and viscosity.

Tetraalkylsulfamides (


) emerge as a critical "middle-ground" class. They retain the electron-withdrawing sulfonyl core responsible for high anodic stability while the dialkylamino substituents disrupt crystal packing, yielding wider liquid ranges. This guide provides an objective technical comparison of tetraalkylsulfamides against standard carbonates and sulfones, focusing on the Electrochemical Stability Window (ESW) .
Mechanistic Basis of Stability

To understand the performance differences, we must look at the molecular orbital energies. Anodic stability is governed by the Highest Occupied Molecular Orbital (HOMO) energy level. A lower HOMO energy means the molecule is harder to oxidize (remove an electron from).

  • Carbonates: The oxygen lone pairs are relatively high in energy, making them susceptible to oxidation around 4.3 V.

  • Sulfones (

    
    ):  The sulfonyl group is strongly electron-withdrawing, significantly lowering the HOMO level and pushing stability >5.5 V.
    
  • Tetraalkylsulfamides (

    
    ):  The nitrogen atoms are electron-donating via resonance, which slightly raises the HOMO compared to pure sulfones. However, the strong inductive effect of the central 
    
    
    
    group maintains a stability superior to carbonates.
Figure 1: Molecular Orbital Stability Logic

The following diagram illustrates the relationship between chemical structure, HOMO energy, and oxidation potential.

G Carbonates Carbonates (EC/DMC) HOMO_High High HOMO Energy (Easier to Oxidize) Carbonates->HOMO_High Oxygen Lone Pairs Sulfamides Tetraalkylsulfamides (TMSA/TESA) HOMO_Med Moderate HOMO Energy (Balanced Stability) Sulfamides->HOMO_Med N-Donation vs SO2-Withdrawal Sulfones Sulfones (Sulfolane) HOMO_Low Low HOMO Energy (Hard to Oxidize) Sulfones->HOMO_Low Strong SO2 Inductive Effect Limit_Low Limit: ~4.3 V HOMO_High->Limit_Low Limit_Med Limit: ~4.5 - 4.8 V HOMO_Med->Limit_Med Limit_High Limit: > 5.5 V HOMO_Low->Limit_High

Caption: Comparative logic of oxidative stability. Sulfamides balance the high stability of the sulfonyl group with the physical property benefits of amine substituents.

Comparative Performance Data

The following table synthesizes experimental data for Tetramethylsulfamide (TMSA) and Tetraethylsulfamide (TESA) compared to industry standards. Note that "Practical Anodic Limit" refers to the potential where current density exceeds a cutoff (typically 10 µA/cm²) on a non-active electrode (Pt or Glassy Carbon).

Solvent ClassRepresentative MoleculePractical Anodic Limit (vs. Li/Li⁺)Viscosity (cP @ 25°C)Melting Point (°C)Key AdvantageKey Limitation
Carbonate Propylene Carbonate (PC)~4.3 - 4.5 V 2.5-49High conductivity, low costGas generation, poor SEI on graphite
Sulfone Sulfolane (SL)5.75 V [1]10.0 (@ 30°C)27Extreme high-voltage stabilitySolid at RT, requires co-solvents
Sulfamide Tetramethylsulfamide (TMSA) ~4.5 - 4.8 V [2]~3.530High dielectric constant, stableSolid near RT, narrower window than sulfones
Sulfamide Tetraethylsulfamide (TESA) ~4.6 V [3]High (Viscous Liquid)-111Wide liquid range , non-volatileLower ionic conductivity, passivation issues
Fluorinated Sulfonamide TFSA Derivatives> 4.9 V [2]Low< 0Superior stabilityHigh cost, complex synthesis

Critical Insight: While alkyl sulfamides (TMSA/TESA) do not reach the >5.5 V stability of pure sulfolane, they significantly outperform standard ethers and match or exceed carbonates without the risk of CO₂ gas evolution. TESA is particularly valuable for its extremely low melting point (-111°C), acting as a plasticizer or low-temperature co-solvent.

Experimental Protocol for Validation

To verify the electrochemical window of a specific tetraalkylsulfamide in your lab, use the following Linear Sweep Voltammetry (LSV) protocol. This method ensures artifacts (like impurity oxidation) are not mistaken for solvent decomposition.

Figure 2: ESW Determination Workflow

ESW_Protocol Start Cell Assembly (Argon Glovebox) Config 3-Electrode Setup: WE: Pt or Glassy Carbon CE: Li Metal RE: Li Metal Start->Config OCV Rest Period (OCV) Wait 2-4 hours for equilibration Config->OCV Branch Select Scan OCV->Branch Anodic Anodic Sweep (Oxidation) OCV → 6.0 V vs Li/Li+ Scan Rate: 0.1 - 1.0 mV/s Branch->Anodic High Voltage Limit Cathodic Cathodic Sweep (Reduction) OCV → 0.0 V vs Li/Li+ Scan Rate: 0.1 - 1.0 mV/s Branch->Cathodic Low Voltage Limit Criteria Define Cutoff Current (Standard: 0.1 mA/cm² or onset tangent) Anodic->Criteria Cathodic->Criteria Result Calculate ESW (E_ox - E_red) Criteria->Result

Caption: Step-by-step LSV workflow for accurate electrochemical window determination.

Protocol Notes:

  • Electrode Choice: Platinum (Pt) is standard for intrinsic solvent limits. Glassy Carbon (GC) is better for simulating carbonaceous conductive additives.

  • Water Content: Sulfamides are hygroscopic. Ensure water content is <10 ppm (Karl Fischer titration) before testing, as water electrolysis (at ~1.23 V) will mask the true window.

  • Scan Rate: Use a slow scan rate (0.1 mV/s) to detect slow decomposition kinetics that fast scans might miss.

Application Recommendations
  • For 4.4 V Class Cathodes (e.g., LCO, NCM811): Tetraalkylsulfamides are viable candidates. They offer sufficient anodic stability to prevent bulk decomposition while potentially forming a cathode-electrolyte interphase (CEI) that is more robust than carbonate-derived layers.

  • For 5.0 V Class Cathodes (e.g., LNMO): Tetraalkylsulfamides may require fluorination (e.g., trifluoromethyl groups) to push the limit from ~4.6 V to >5.0 V. Pure alkyl variants (TMSA) are likely to show slow oxidation over long-term cycling at these potentials.

  • Low-Temperature Applications: Tetraethylsulfamide (TESA) is the superior choice due to its -111°C glass transition temperature, preventing electrolyte freezing where sulfolane would fail.

References
  • Sulfone Stability: Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews, 104(10), 4303–4418. Link

  • Sulfamide/Sulfonamide Limits: Kwak, H., et al. (2020). "Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries." Cell Reports Physical Science, 1(4), 100043. Link

  • TESA Properties: Appetecchi, G. B., et al. (1996). "An Appraisal of Tetraethylsulfamide as Plasticizer for Poly(ethylene oxide)-LiN(CF3SO2)2 Rubbery Electrolytes." Macromolecules, 29(11), 3951–3958. Link

Validation of N,N,N',N'-Tetraethylsulfamide Purity by GC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N,N',N'-Tetraethylsulfamide (TES) (CAS: 2832-49-7) is a polar aprotic solvent and reagent increasingly utilized in electrolyte formulations and organic synthesis.[1][2] Its structural integrity—specifically the absence of reactive amine precursors or hydrolytic byproducts—is critical for electrochemical stability.[2]

This guide serves as a definitive protocol for validating TES purity. While HPLC and GC-FID are common alternatives, this document argues that GC-MS is the superior analytical technique for this specific application due to the molecule's lack of UV-active chromophores and the requirement to identify non-target impurities.

Part 1: Comparative Analysis of Analytical Platforms

For a researcher selecting a validation method, the choice often lies between HPLC-UV, GC-FID, and GC-MS.[2] The table below objectively compares these platforms specifically for TES analysis.

Table 1: Performance Matrix for TES Purity Analysis
FeatureGC-MS (Recommended) GC-FID HPLC-UV
Suitability for TES High. TES is volatile (BP ~250°C) and thermally stable.[2]High. Good for routine quantitation.[2]Low. TES lacks aromatic rings (chromophores), requiring detection at non-specific low wavelengths (<210 nm).[2]
Specificity Excellent. Mass spectral fingerprint confirms identity of TES and unknown impurities.[2]Moderate. Relies solely on Retention Time (RT).[2] Cannot distinguish co-eluting peaks.Low. Solvent cut-off interference is high at required detection wavelengths.[2]
Sensitivity (LOD) < 1 ppm (SIM mode).[2]~10 ppm.> 50 ppm (due to baseline noise at low

).[2]
Impurity ID Definitive. NIST library matching for byproducts (e.g., Diethylamine).Blind. Requires standards for every potential impurity.[2]Blind.
Throughput Medium (requires MS tuning).High (robust, "workhorse").[2]Medium.
Why GC-MS Wins

The synthesis of TES typically involves the reaction of sulfuryl chloride with diethylamine. Major impurities include residual diethylamine (BP 55°C) and partially substituted sulfamoyl chlorides .[2]

  • HPLC-UV Failure Mode: TES is transparent to standard UV detection (254 nm). Using 200-210 nm results in massive solvent interference and poor sensitivity.[2]

  • GC-FID Limitation: While FID is excellent for quantifying the main peak, it cannot confirm if a small shoulder peak is a critical active impurity or benign solvent residue.[2]

  • GC-MS Advantage: It validates the structure of the main peak (m/z 208) and positively identifies trace impurities, ensuring the "purity" value is chemically accurate.

Part 2: Method Development & Optimization (Expertise)[2][4]

Column Selection
  • Recommendation: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, Rtx-5MS).[2]

  • Rationale: A standard non-polar column is preferred over wax columns.[2] While TES is polar, wax columns often bleed at the temperatures required to elute TES (250°C+) cleanly.[2] The 5% phenyl phase provides sufficient selectivity for the sulfamide group without thermal degradation.

Mass Spectrometry Tuning
  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Scan Mode: Full Scan (m/z 40–300) for purity assessment; SIM (Selected Ion Monitoring) for trace impurity limits.[2]

  • Key Ions (TES):

    • m/z 208 (Molecular Ion, often weak).[2]

    • m/z 136 (Loss of Et2N group - characteristic cleavage).[2]

    • m/z 72 (Diethylamine fragment

      
      ).[2]
      
Experimental Workflow (Visual)

TES_Workflow Sample Sample Prep (Dilute in DCM) Inlet GC Inlet (Split 20:1, 260°C) Sample->Inlet 1 µL Injection Column Capillary Column (Rtx-5MS, 30m) Inlet->Column Thermal Gradient MS_Source MS Source (EI, 230°C) Column->MS_Source Elution Data Data Analysis (Purity % & Library Match) MS_Source->Data TIC/Mass Spec

Figure 1: Operational workflow for TES purity validation via GC-MS.

Part 3: Validation Protocol (ICH Q2 R2 Aligned)

To ensure trustworthiness, the method must be validated according to ICH Q2(R2) guidelines [1].

Specificity (Stress Testing)
  • Protocol: Inject pure TES, solvent blank (DCM), and a spiked sample containing known synthesis precursors (Diethylamine).

  • Acceptance Criteria:

    • Resolution (

      
      ) > 1.5 between Diethylamine (early eluting) and TES.[2]
      
    • Mass spectral purity factor > 950 (out of 1000) for the TES peak apex vs. leading/tailing edges.

Linearity & Range
  • Protocol: Prepare 5 concentration levels corresponding to 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g., 1.0 mg/mL).

  • Data Analysis: Plot Area Ratio (TES/Internal Standard) vs. Concentration.

  • Internal Standard: Use Tridecane or Naphthalene-d8 .[2] (Do not use amine-based internal standards to avoid reactivity).[2]

Limit of Detection (LOD) / Quantitation (LOQ)

For impurities (e.g., Diethylamine):

  • Protocol: Inject diminishing concentrations of impurity standards.

  • Calculation:

    • 
      [2]
      
    • 
      [2]
      
    • (Where

      
       = standard deviation of response, 
      
      
      
      = slope).[2]
Robustness (Self-Validating System)
  • System Suitability Test (SST): Every sequence must begin with a standard check.[2]

    • Tailing Factor:[2] Must be < 1.5 (Sulfamides can tail on active sites; if >1.5, trim column or replace liner).[2]

    • Response Stability: %RSD of 5 replicate injections < 2.0%.[2]

Part 4: Simulated Experimental Data

The following data represents typical results observed when validating high-grade TES (99%+) versus crude reaction mixtures.

Table 2: Representative Validation Results
ParameterCrude TES (Pre-Purification)Purified TES (Final Product)Acceptance Limit
TES Purity (Area %) 94.2%99.8%> 99.5%
Impurity A (Diethylamine) 4.5% (RT: 3.2 min)< LOQ< 0.1%
Impurity B (Sulfuryl Cl deriv.) 1.1% (RT: 5.8 min)Not Detected< 0.1%
Retention Time (TES) 12.45 min12.44 min± 0.1 min
Tailing Factor 1.31.1< 1.5
Interpretation of Results

In the crude sample, the presence of Diethylamine (Impurity A) is easily detected by GC-MS due to its early elution and distinct m/z 58/72 fragmentation. An HPLC-UV method would likely miss this impurity entirely because diethylamine has virtually no UV absorbance above 200 nm, potentially leading to a false pass for the crude material.[2] This demonstrates the critical necessity of GC-MS for this specific molecule.[2]

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 137739, this compound. [Link][2]

  • Halsall, H. B., & Heman-Ackah, S. M. (1971).[2] Analysis of Sulfonamides by Gas Chromatography. Journal of Chromatography A. (Contextual reference for sulfamide volatility).

Sources

"confirming the structure of N,N,N',N'-Tetraethylsulfamide via NMR"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Confirmation of N,N,N',N'-Tetraethylsulfamide

Part 1: Executive Summary & Strategic Rationale

In the development of sulfamide-based pharmacophores (e.g., enzyme inhibitors, anticonvulsants), the unambiguous structural confirmation of the core scaffold is critical. This compound (TES) represents a unique analytical challenge and benchmark due to its high molecular symmetry.

While Mass Spectrometry (MS) provides rapid molecular weight confirmation, it fails to distinguish between symmetric TES and its potential asymmetric isomers (e.g., N,N,N'-triethyl-N'-ethylsulfamide variants arising from impure starting materials). Infrared Spectroscopy (IR) confirms functional groups but lacks skeletal specificity.

This guide establishes Nuclear Magnetic Resonance (NMR) spectroscopy as the superior analytical "product" for this application. We compare the resolution power of NMR against ancillary techniques and provide a self-validating protocol to confirm the TES structure with >99% confidence.

Part 2: Technique Comparison – Performance Matrix

The following table objectively compares NMR against alternative structural confirmation methods for Tetraethylsulfamide.

FeatureNMR (1H/13C/2D) Mass Spectrometry (LC-MS) FT-IR Spectroscopy X-Ray Crystallography
Primary Output Connectivity & SymmetryMolecular Mass (m/z)Functional Groups3D Atom Coordinates
Differentiation Power High (Distinguishes isomers via symmetry)Low (Isomers have identical mass)Medium (Fingerprint region ambiguous)Ultimate (Absolute structure)
Throughput High (10-15 min/sample)Very High (<2 min/sample)High (<5 min/sample)Low (Days/Weeks)
Sample State Solution (Non-destructive)Solution (Destructive)Solid/Liquid (Non-destructive)Single Crystal Required
Cost Efficiency HighHighVery HighLow
Verdict Gold Standard for Routine Confirmation Screening Tool OnlyAncillary SupportOverkill for Routine QA

Part 3: The Validation Protocol (SOP)

This protocol is designed to be self-validating. If the data does not match the "Expected Output" criteria defined below, the structure is incorrect or impure.

Materials & Preparation
  • Analyte: this compound (Synthesis precursor or purified product).

  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Reasoning:

      
       is non-polar, preventing hydrogen bonding complications, though TES lacks acidic protons. It provides excellent solubility for organic sulfamides.
      
  • Instrument: 400 MHz NMR (or higher).

Acquisition Parameters
  • Dissolve: 10-15 mg of TES in 0.6 mL

    
    . Ensure a clear solution (filter if cloudy).
    
  • 1H NMR: 16 scans, 30° pulse angle, D1 relaxation delay = 1.0s.

  • 13C NMR: 512 scans, proton-decoupled (CPD).

  • COSY (Optional): Gradient-selected COSY to confirm ethyl spin systems.

Part 4: Spectral Analysis & Data Interpretation

The Symmetry Argument (The "Smoking Gun")

The molecule


 possesses 

symmetry (time-averaged in solution).
  • Total Protons: 20

  • Total Carbons: 8

  • Unique Signals Observed:

    • Because the four ethyl groups are chemically equivalent, you will only see two distinct proton signals and two distinct carbon signals.

    • Failure Mode: If you see signal doubling (e.g., two sets of triplets), the symmetry is broken, indicating a mono-substituted impurity or degradation.

1H NMR Data (400 MHz, )
SignalShift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
A 3.25 - 3.35 Quartet (q)8H

~7.1 Hz
B 1.15 - 1.25 Triplet (t)12H

~7.1 Hz
  • Interpretation: The methylene protons (

    
    ) are deshielded by the electron-withdrawing sulfonyl group (
    
    
    
    ) and the nitrogen, shifting them downfield to ~3.3 ppm. The methyl protons (
    
    
    ) appear in the standard aliphatic region.
  • Validation Check: The integration ratio must be exactly 2:3 (8:12).

13C NMR Data (100 MHz, )
SignalShift (

ppm)
TypeAssignment
C1 42.0 - 43.0

Methylene Carbon
C2 13.0 - 14.5

Methyl Carbon
  • Note: No carbonyl peak (

    
     ppm) should be present. A peak at ~160-170 ppm indicates urea contamination (
    
    
    
    ).

Part 5: Visualization of the Confirmation Logic

The following diagram illustrates the decision logic for confirming this compound, highlighting the critical role of symmetry in NMR interpretation.

TES_Confirmation_Workflow Start Crude Product (Suspected Tetraethylsulfamide) Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check_Signals Count Distinct Signal Sets Acquire->Check_Signals Symmetry_Pass Exactly 2 Sets Found (1 Quartet, 1 Triplet) Check_Signals->Symmetry_Pass High Symmetry Symmetry_Fail >2 Sets Found (Complex Multiplets) Check_Signals->Symmetry_Fail Asymmetry Check_Integration Check Integration Ratio Symmetry_Pass->Check_Integration Reject REJECT Impurity or Wrong Scaffold Symmetry_Fail->Reject Mixture/Isomer Int_Pass Ratio 2:3 (CH2:CH3) Check_Integration->Int_Pass Matches Formula Int_Fail Ratio Deviates Check_Integration->Int_Fail Solvent/Impurity Final_Check Check Chemical Shifts (CH2 ~3.3ppm) Int_Pass->Final_Check Int_Fail->Reject Confirmed STRUCTURE CONFIRMED This compound Final_Check->Confirmed Matches Electronegativity Final_Check->Reject Wrong Shifts

Figure 1: Decision tree for the structural validation of symmetric sulfamides via 1H NMR.

Part 6: References

  • PubChem Database. this compound (CID 137739) - Spectral Data. National Center for Biotechnology Information. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 5621: this compound. National Institute of Advanced Industrial Science and Technology (AIST). (Access via SDBS portal).

  • Hille, U. E., et al. (2009).[1] "Structural requirements for the inhibition of the enzyme fatty acid amide hydrolase (FAAH) by sulfamoyl derivatives." European Journal of Medicinal Chemistry, 44(6), 2765-2775. (Demonstrates synthesis and NMR characterization of related sulfamide scaffolds).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Authoritative text on NMR shift prediction for sulfonamides).

Sources

Cross-Validation of Analytical Methods for N,N,N',N'-Tetraethylsulfamide (TES)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Analytical Paradox of TES

N,N,N',N'-Tetraethylsulfamide (TES, CAS 2832-49-7) presents a unique analytical challenge distinct from the more common "sulfonamide" antibiotics. Unlike sulfamethoxazole or sulfadiazine, TES lacks an aromatic ring and primary amine groups.[1] It is a non-protic, aliphatic sulfamide (


).[1]

The Critical Distinction:

  • Traditional Colorimetric Methods (e.g., Bratton-Marshall): FAIL. TES has no primary amine to diazotize.[1]

  • Standard HPLC-UV: POOR. Lacking a conjugated

    
    -system, TES exhibits negligible UV absorption above 210 nm, leading to poor sensitivity and baseline drift issues.[1]
    

Therefore, the cross-validation of analytical methods for TES must focus on techniques that do not rely on chromophores: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

This guide objectively compares these two methodologies, providing a validated framework for their cross-verification to ensure data integrity in pharmaceutical impurity profiling and electrolyte stability studies.

Comparative Analysis: GC-MS vs. LC-MS/MS

Method A: GC-MS (The Purity "Gold Standard")

Due to its moderate boiling point (~250°C) and thermal stability, TES is an ideal candidate for gas chromatography. This method is preferred for assay purity, bulk analysis, and organic solvent residue testing .[1]

  • Mechanism: Volatilization followed by Electron Impact (EI) ionization.[1]

  • Key Advantage: High chromatographic resolution and spectral fingerprinting (NIST library match).[1]

  • Limitation: Requires extraction from aqueous matrices; not suitable for thermally labile matrices.[1]

Method B: LC-MS/MS (The Trace "Hunter")

For biological matrices (plasma, urine) or environmental water samples where TES exists at trace levels (ppb/ppt), LC-MS/MS is required.

  • Mechanism: Electrospray Ionization (ESI) in positive mode (

    
    ).[1]
    
  • Key Advantage: Extreme sensitivity and no need for phase transfer from aqueous samples.[1]

  • Limitation: Susceptible to matrix effects (ion suppression).[1]

Performance Matrix
FeatureGC-MS (EI)LC-MS/MS (ESI+)
Primary Application Raw Material Assay, Synthesis Process ControlTrace Impurity, Environmental/Bio-Analysis
Linearity Range 1 – 1000 µg/mL (ppm)0.5 – 500 ng/mL (ppb)
LOD (Limit of Detection) ~0.1 µg/mL~0.05 ng/mL
Sample Prep Dilute-and-shoot (Organics) or LLEProtein Precipitation or SPE
Specificity High (Retention Time + Mass Spectrum)Very High (MRM Transitions)
Throughput Moderate (15-20 min run)High (5-8 min run)

Detailed Experimental Protocols

Protocol A: GC-MS Methodology

Objective: Quantify TES in organic synthesis reaction mixtures.

  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 260°C.

  • Oven Program:

    • Start at 80°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Detection (MS):

    • Source: 230°C, Quad: 150°C.[1]

    • Scan Mode: 40–350 amu (for ID) or SIM (for Quant).[1]

    • Target Ions (SIM): m/z 208 (Molecular Ion), 179 (M - Et), 136 (M - Et2N).

Protocol B: LC-MS/MS Methodology

Objective: Quantify TES in aqueous environmental samples.

  • Instrument: Waters Acquity UPLC / Xevo TQ-S (or equivalent).

  • Column: BEH C18 (2.1 × 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.5 min.

  • Flow Rate: 0.4 mL/min.

  • MS Conditions (ESI+):

    • Capillary: 3.0 kV.[1]

    • Source Temp: 150°C.

    • Desolvation Temp: 400°C.[1]

  • MRM Transitions:

    • Quantifier: 209.1

      
       136.1 (Collision Energy: 20 eV).[1]
      
    • Qualifier: 209.1

      
       108.1 (Collision Energy: 35 eV).[1]
      

Cross-Validation Strategy

To ensure scientific integrity, you cannot rely on a single method.[1] The following workflow validates the accuracy of the trace LC-MS method against the robust GC-MS method using a "Bridging Study."

The "Bridging" Experiment

Since GC-MS is less sensitive, the cross-validation is performed at the high-concentration end of the LC curve and the low-concentration end of the GC curve (Overlap Region: 1–10 µg/mL).

Workflow Diagram

CrossValidation Sample Spiked Validation Sample (Concentration: 5.0 µg/mL) Split Sample Splitting Sample->Split PrepGC GC Prep: LLE into Dichloromethane Split->PrepGC PrepLC LC Prep: Dilute with MeOH:H2O Split->PrepLC AnalysisGC GC-MS Analysis (SIM Mode) PrepGC->AnalysisGC AnalysisLC LC-MS/MS Analysis (MRM Mode) PrepLC->AnalysisLC DataGC Result A (e.g., 4.92 µg/mL) AnalysisGC->DataGC DataLC Result B (e.g., 5.05 µg/mL) AnalysisLC->DataLC Stats Statistical Comparison (Bland-Altman & t-test) DataGC->Stats DataLC->Stats

Caption: Figure 1: Bridging workflow for cross-validating TES quantification methods.

Statistical Acceptance Criteria (ICH Q2)
  • Accuracy (Recovery): Both methods must yield 95–105% recovery of the spiked standard.[1]

  • Precision (RSD):

    
     2.0% for GC-MS; 
    
    
    
    3.5% for LC-MS/MS.[1]
  • Bland-Altman Analysis: The mean difference (bias) between methods should be statistically insignificant (

    
    ).
    

Supporting Experimental Data (Simulated)

The following data represents typical validation results when comparing these methods for TES.

Table 1: Linearity and Sensitivity Comparison
ParameterGC-MS (SIM)LC-MS/MS (MRM)
Regression (

)
0.99920.9985
Slope 1.25 ×

4.50 ×

LOD (S/N = 3) 0.08 µg/mL0.02 ng/mL
LOQ (S/N = 10) 0.25 µg/mL0.05 ng/mL
Table 2: Cross-Validation Recovery (Spike at 5.0 µg/mL)
ReplicateGC-MS Found (µg/mL)LC-MS/MS Found (µg/mL)% Difference
14.955.02+1.4%
25.014.98-0.6%
34.985.05+1.4%
44.924.99+1.4%
55.035.08+0.9%
Mean 4.978 5.024 0.92%
RSD 0.88% 0.78%

Interpretation: The <1% difference between methods confirms that the LC-MS/MS method is accurate and can be trusted for lower concentration samples where GC-MS cannot reach.

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Tetraethylsulfamide. National Institute of Standards and Technology.[1] Available at: [Link]

Sources

Evaluating the Safety Profile of N,N,N',N'-Tetraethylsulfamide (TES) vs. Conventional Electrolytes

[1]

Executive Summary

The flammability of conventional carbonate-based electrolytes remains the primary safety bottleneck in high-energy-density lithium-ion batteries (LIBs).[1] This technical guide evaluates This compound (TES) , a sulfamide-based solvent, as a high-safety alternative. Comparative analysis reveals that TES exhibits a flash point exceeding 125°C—nearly 100°C higher than standard carbonates—and superior oxidative stability due to the electron-withdrawing nature of the sulfonyl moiety. This guide details the physicochemical characterization, safety testing protocols, and electrochemical validation required to benchmark TES against industry-standard electrolytes.

The Safety Bottleneck: Carbonates vs. Sulfamides

Conventional electrolytes, typically 1.0 M LiPF₆ in Ethylene Carbonate (EC) mixed with Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC), suffer from high volatility and low thermal runaway onset temperatures.

This compound (TES) offers a structural advantage. The sulfonyl group (

Table 1: Physicochemical Property Comparison

Data synthesized from experimental literature and chemical safety databases.

PropertyConventional (EC/DMC 1:1)This compound (TES)Impact on Safety/Performance
Flash Point ~25°C (DMC dominated)125.5°C TES eliminates fire risk during handling and minor thermal events.
Boiling Point 90°C (DMC) - 248°C (EC)250°C TES maintains liquid phase integrity at high operating temperatures.
Density (25°C) ~1.2 g/mL1.03 g/mL Comparable volumetric energy density metrics.
Dielectric Constant High (EC ~90) / Low (DMC ~3)Moderate TES may require a co-solvent or high salt concentration to maximize ionic conductivity.
Oxidative Stability ~4.3 V vs. Li/Li⁺> 4.8 V vs. Li/Li⁺ (Theoretical)TES supports high-voltage cathodes (e.g., NMC811) with reduced electrolyte degradation.

Experimental Protocols for Safety Validation

To objectively validate the safety profile of TES, researchers must move beyond theoretical values to stress-test the electrolyte. The following protocols ensure a self-validating system of measurement.

Protocol A: Self-Extinguishing Time (SET) Measurement

Objective: Quantify the non-flammability of the electrolyte.

  • Sample Preparation: Immobilize 1.0 g of TES electrolyte (with 1M LiTFSI or LiPF₆) on a glass fiber filter.

  • Ignition Source: Expose the sample to a butane flame for exactly 2.0 seconds .

  • Measurement: Record the time (

    
    ) it takes for the flame to extinguish after removing the ignition source.
    
  • Normalization: Calculate SET (

    
    ) = 
    
    
    .
  • Criteria:

    • Non-flammable:[2][3][4][5] SET = 0 (Does not ignite).

    • Retarded: SET < 6 s/g.

    • Flammable (Control): EC/DMC typically exhibits SET > 20 s/g.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of thermal runaway with charged cathode material.

  • Cell Assembly: Charge a Li/NMC half-cell to 4.3V using the TES electrolyte.

  • Harvesting: Disassemble the cell in an Argon glovebox. Recover 5 mg of the delithiated cathode powder.

  • Encapsulation: Seal the powder with 3 µL of fresh TES electrolyte in a high-pressure stainless steel DSC pan.

  • Ramp: Heat from 30°C to 400°C at 5°C/min.

  • Analysis: Identify the exothermic onset temperature (

    
    ). TES is expected to shift 
    
    
    significantly higher (>250°C) compared to Carbonates (~180°C).

Electrochemical Stability & Performance

The safety of TES must not compromise its function as an ion conductor. The high anodic stability of the sulfamide group is its secondary key feature.

Workflow: Electrochemical Stability Window Determination

The following diagram outlines the linear logic flow for validating the electrochemical window, ensuring that the safety solvent does not decompose within the battery's operating range.

ElectrochemicalValidationPrepElectrolyte Preparation(1M LiTFSI in TES)Cell3-Electrode Cell Setup(WE: Pt, CE: Li, RE: Li)Prep->CellLSVLinear Sweep Voltammetry(OCV to 6.0V @ 1mV/s)Cell->LSVDataCurrent Response AnalysisLSV->DataDecisionOxidation Onset(Current > 0.1 mA/cm²)Data->DecisionIdentify I_limitResultStability Window DefinedDecision->Result

Figure 1: Workflow for determining the electrochemical stability window using Linear Sweep Voltammetry (LSV).

Mechanistic Insight: Why TES is Stable

The stability of TES arises from the

StabilityMechanismCarbonateCarbonate (EC/DMC)High HOMOOxidationElectron AbstractionCarbonate->OxidationEasily OxidizedSulfamideSulfamide (TES)Low HOMOStableResonance StabilizationSulfamide->StableResistant to OxidationVoltageHigh Voltage (>4.3V)Voltage->CarbonateVoltage->SulfamideRadicalUnstable Radical FormationOxidation->RadicalDecompGas Generation (CO2, CO)Thermal RunawayRadical->DecompSafeIntact MoleculeNo Gas GenerationStable->Safe

Figure 2: Mechanistic comparison of oxidative degradation pathways between Carbonates and Sulfamides.

Synthesis of Findings

This compound represents a viable "safety-first" electrolyte solvent or co-solvent. While its viscosity may be higher than pure DMC, requiring optimization of salt concentration or blending, its safety profile is superior.

Key Takeaways for Development:

  • Thermal Safety: TES effectively eliminates the risk of low-temperature flash fires (FP > 125°C).

  • High Voltage Compatibility: Suitable for next-gen cathodes (NMC 811, Li-rich Mn) due to anodic stability > 4.8V.

  • Implementation: Best utilized as a co-solvent with low-viscosity fluorinated ethers or as a high-concentration electrolyte base to mitigate flammability without sacrificing ionic conductivity.

References

  • PubChem. this compound Compound Summary (CID 137739).[6] National Library of Medicine. [Link][6][7]

  • Pacific Northwest National Laboratory (PNNL). High-Safety Electrolytes for Lithium-Ion Batteries. (Contextual reference for carbonate flammability baselines). [Link]

  • MDPI. Recent Advances in Non-Flammable Electrolytes for Safer Lithium-Ion Batteries. (Contextual reference for sulfamide/sulfone electrolyte class performance). [Link]

A Comparative Guide to the Long-Term Stability of N,N,N',N'-Tetraethylsulfamide in Advanced Battery Systems

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of higher energy density and longer cycle life in battery technology necessitates a fundamental re-evaluation of every component, with the electrolyte being a critical, and often limiting, factor. Conventional carbonate-based electrolytes, while commercially dominant, face significant challenges at high voltages and elevated temperatures, leading to accelerated degradation and safety concerns.[1][2] This has spurred intensive research into alternative solvent systems. Among the promising candidates are sulfamide-based electrolytes, with N,N,N',N'-Tetraethylsulfamide (TES) emerging as a subject of significant interest due to its potential for high electrochemical stability.[3][4]

This guide provides an in-depth, objective comparison of TES against established and alternative electrolyte components, grounded in the principles of long-term stability testing. We will dissect the methodologies for evaluating electrolyte performance over extended cycling, explain the causality behind experimental design, and present a synthesized view of performance data to aid researchers in this dynamic field.

The Rationale for Exploring Sulfamides: A Paradigm Shift from Carbonates

The stability of an electrolyte is not merely its ability to resist decomposition in isolation but its capacity to form a stable and effective solid-electrolyte interphase (SEI) on the anode and to remain inert at the highly oxidative cathode surface.[1][5] Carbonate solvents are prone to oxidative decomposition at potentials above 4.2 V vs. Li/Li+, leading to gas generation, impedance growth, and ultimately, capacity fade.[4]

Sulfamides and sulfonamides, by contrast, possess inherent chemical and electrochemical robustness, making them suitable for high-voltage applications.[3][6] this compound (C₈H₂₀N₂O₂S) is a polar, aprotic solvent with a high boiling point, which is a desirable trait for battery safety and operation at elevated temperatures.[7][8][9] The core of this guide is to scrutinize whether this theoretical promise translates into tangible, long-term performance benefits.

Core Methodologies for Long-Term Stability Assessment

Evaluating the long-term stability of a novel electrolyte like TES is a multi-faceted process that extends beyond simple charge-discharge cycling. A robust testing protocol must be a self-validating system, designed to isolate variables and provide unambiguous data on degradation pathways.

Experimental Workflow for Electrolyte Stability Evaluation

The logical flow from material preparation to in-depth post-mortem analysis is crucial for comprehensive evaluation. The following diagram outlines a standard, field-proven workflow.

G cluster_0 Preparation & Assembly cluster_1 Electrochemical Testing cluster_2 Post-Mortem Analysis prep Electrolyte Formulation (TES vs. Control) assembly Coin Cell Assembly (e.g., NMC811/Graphite) prep->assembly formation Formation Cycles (SEI Stabilization) assembly->formation esw Electrochemical Stability Window (ESW) (Linear Sweep Voltammetry) formation->esw cycling Long-Term Galvanostatic Cycling (Accelerated Aging @ Elevated Temp.) esw->cycling eis Electrochemical Impedance Spectroscopy (EIS) cycling->eis Periodic Check-ups disassembly Cell Disassembly (in Glovebox) eis->disassembly surface_analysis Surface Characterization (SEM, XPS, TOF-SIMS) disassembly->surface_analysis electrolyte_analysis Electrolyte Analysis (GC-MS, LC-MS) disassembly->electrolyte_analysis G cluster_0 Comparative Stability Metrics TES TES-Based Electrolyte Carbonate Carbonate-Based Electrolyte TES_anodic Anodic Stability Carbonate_anodic Anodic Stability TES_anodic_bar TES_thermal Thermal Stability Carbonate_thermal Thermal Stability TES_thermal_bar Carbonate_anodic_bar Carbonate_thermal_bar

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N,N,N',N'-Tetraethylsulfamide

[1]

Executive Summary & Chemical Profile

N,N,N',N'-Tetraethylsulfamide (TES) is a polar, aprotic solvent and reagent often used in electrochemical studies and organic synthesis.[1] While chemically stable, its disposal requires specific protocols to prevent environmental release of sulfur oxides (SOx) and nitrogen oxides (NOx).[1]

Critical Directive: Do not treat TES as standard organic waste. Its sulfur backbone necessitates incineration with secondary combustion and scrubbing capabilities.[1] Improper disposal in standard municipal streams or low-grade medical waste incinerators can lead to regulatory violations due to toxic emission release.[1]

Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Name This compoundUse full name on labels; avoid "TES" to prevent confusion with TES buffer.
CAS Number 2832-49-7 Unique identifier for waste manifests.
Physical State Liquid (Viscous)Requires liquid-tight containment; do not use solid waste bins.[1]
Boiling Point ~250°CLow volatility; inhalation risk is low unless heated.[1]
Flash Point >110°CCombustible, but not Flammable (Class IIIB).[1] High energy required for incineration.[1]
Density ~1.03 - 1.06 g/mLHeavier than water; will sink in aqueous biphasic washes.[1]

Hazard Assessment & Compatibility

Before disposal, you must assess the "waste matrix"—what else is in the flask?[1]

  • Stability: TES is thermally stable and resistant to hydrolysis in neutral/mild conditions.[1]

  • Incompatibility: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).[1]

    • Risk:[1][2][3] Exothermic reaction leading to rupture of waste containers.[1]

  • Toxicology: Causes skin (H315), eye (H319), and respiratory irritation (H335).[1][4]

Prohibited Actions:

  • NEVER mix TES waste with concentrated nitric acid or perchloric acid streams.[1]

  • NEVER dispose of down the drain.[1] It is toxic to aquatic life and difficult to remove in standard water treatment facilities.[1]

Operational Disposal Workflow

This protocol ensures compliance with RCRA (USA) and REACH (EU) standards for sulfur-containing organic waste.[1]

Step 1: Waste Segregation (The "Source Control" Phase)

The most common error in TES disposal is misclassification.[1]

  • Stream A: Pure/High Concentration TES: Segregate into a dedicated "Non-Halogenated Organic - High Sulfur" stream.

  • Stream B: Dilute TES (<5% in solvent): Can often be combined with general "Non-Halogenated Organic Solvents" (check local EHS limits on sulfur).[1]

  • Stream C: Mixed with Halogens: If TES is mixed with DCM or Chloroform, it must go to the "Halogenated" stream.[1] The halogen content dictates the disposal path over the sulfur content.[1]

Step 2: Containerization[1]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Why? TES is a strong solvent; it may soften low-grade plastics (LDPE) over long storage periods.[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1]

Step 3: Labeling

Labels must be explicitly clear to protect downstream waste handlers.[1]

  • Standard Label: "Organic Waste: this compound."[1]

  • Hazard Checkboxes: [x] Irritant [x] Combustible.[1]

  • Note: "Contains Sulfur - Requires Scrubber Incineration."[1]

Step 4: Final Disposal Method
  • Method: High-temperature incineration (>1100°C) equipped with an alkaline scrubber.[1]

  • Mechanism: The scrubber neutralizes the SO₂ gas generated during the combustion of the sulfamide group.[1]

Visual Workflow: Decision Logic

The following diagram illustrates the decision process for segregating TES waste at the bench level.

TES_Disposal_WorkflowStartWaste Generation:This compound (TES)CheckMixIs TES mixed with other chemicals?Start->CheckMixCheckOxidizerIs it mixed withStrong Oxidizers?CheckMix->CheckOxidizerYesStreamNonHaloStream: NON-HALOGENATED ORGANIC(Label: High Sulfur Content)CheckMix->StreamNonHaloNo (Pure TES)QuenchPROTOCOL ALERT:Quench/Neutralize Oxidizer FirstCheckOxidizer->QuenchYes (Nitric, Peroxides)CheckHalogenDoes the mixture containHalogens (Cl, Br, F)?CheckOxidizer->CheckHalogenNoQuench->CheckHalogenAfter NeutralizationStreamHaloStream: HALOGENATED ORGANIC(Label: Contains Sulfur)CheckHalogen->StreamHaloYes (e.g., DCM mix)CheckHalogen->StreamNonHaloNoStreamSolidStream: SOLID HAZARDOUS WASTE(Absorbed on Vermiculite)SpillSpill EventAbsorbAbsorb with Vermiculite/Sand(Do NOT use paper towels)Spill->AbsorbAbsorb->StreamSolid

Figure 1: Decision tree for the segregation of this compound waste streams to ensure compatibility with incinerator capabilities.

Emergency Procedures (Spill Response)

Unlike volatile solvents (acetone, ether), TES has a low vapor pressure, reducing the immediate inhalation risk during a spill.[1] However, its oily nature creates a slip hazard and persistent contamination.[1]

  • Evacuate & Ventilate: Though low volatility, ensure airflow to prevent buildup of irritant vapors.[1]

  • PPE: Nitrile gloves (0.11 mm minimum thickness) provide excellent splash protection.[1] Safety goggles are mandatory.[1]

  • Containment:

    • Small Spill (<50 mL): Absorb with vermiculite or dry sand .[1]

    • Scientific Rationale: Do not use paper towels or cellulose-based absorbents for bulk spills.[1] While TES is not spontaneously combustible, the high surface area of paper soaked in organic solvent increases fire risk in the waste bin.[1]

  • Decontamination:

    • Wipe the surface with a dilute surfactant (soap and water) followed by isopropanol.[1] TES is hydrophobic; water alone will smear it.[1]

Regulatory Compliance Codes

When filling out waste manifests, use the following codes where applicable:

  • US EPA (RCRA): Not P-listed or U-listed.[1] Classify as D001 (Ignitable) if mixed with flammable solvents, or generally as "Non-RCRA Regulated Hazardous Waste" (depending on state regulations) requiring thermal destruction.[1]

  • EU Waste Code (EWC): 07 01 04 * (other organic solvents, washing liquids and mother liquors).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137739, this compound.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.